molecular formula C9H28N7O15P3 B8195976 NHC-triphosphate tetraammonium

NHC-triphosphate tetraammonium

Cat. No.: B8195976
M. Wt: 567.28 g/mol
InChI Key: IZYRQLFDXNWWIS-ODQFIEKDSA-N
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Description

NHC-triphosphate tetraammonium is a useful research compound. Its molecular formula is C9H28N7O15P3 and its molecular weight is 567.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYRQLFDXNWWIS-ODQFIEKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28N7O15P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Engine of Error Catastrophe: A Technical Guide to the Antiviral Role of NHC-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-hydroxycytidine triphosphate (NHC-TP) is the pharmacologically active metabolite of the broad-spectrum antiviral prodrug molnupiravir.[1][2] Its pivotal role in antiviral activity stems from its ability to act as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as lethal mutagenesis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antiviral function of NHC-TP, offering a comprehensive resource for researchers in virology and drug development.

Mechanism of Action: The Pathway to Viral Extinction

The antiviral activity of NHC-TP is a multi-step process that begins with the administration of its prodrug, molnupiravir, and culminates in the generation of non-viable viral progeny.

Metabolic Activation: From Prodrug to Active Agent

Molnupiravir, an orally bioavailable isopropylester prodrug, is rapidly hydrolyzed in the plasma by host carboxylesterases to its primary circulating metabolite, N4-hydroxycytidine (NHC).[1][2][4] NHC is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active antiviral agent, NHC-triphosphate (NHC-TP).[2][5] This metabolic activation is crucial for its therapeutic effect.[6]

Metabolic_Activation Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Hydrolysis (Carboxylesterases) NHC_MP NHC_MP NHC->NHC_MP Phosphorylation (Host Kinases) NHC_DP NHC_DP NHC_MP->NHC_DP Phosphorylation NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Phosphorylation

Figure 1: Metabolic activation of Molnupiravir to NHC-TP.
Incorporation into Viral RNA: A Deceptive Substrate

NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), mimicking natural ribonucleoside triphosphates.[1][2] Due to tautomerization, NHC-TP can exist in two forms, one that base-pairs with guanine (like cytidine) and another that base-pairs with adenine (like uridine).[2][7] This ambiguity allows the viral RdRp to incorporate NHC-monophosphate into the nascent viral RNA strand in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][8]

Lethal Mutagenesis: The Accumulation of Errors

Once incorporated into the viral RNA, the tautomeric nature of NHC leads to errors in subsequent rounds of replication.[9] When the NHC-containing viral RNA is used as a template, the RdRp can incorrectly pair it with either adenine or guanine, leading to G-to-A and C-to-U transitions in the newly synthesized viral genomes.[2][9] This accumulation of mutations across the viral genome results in non-functional viral proteins and the production of replication-incompetent virions, a process termed "error catastrophe."[3][10]

Lethal_Mutagenesis cluster_0 First Round of Replication cluster_1 Second Round of Replication NHC_TP NHC-TP RdRp1 Viral RdRp NHC_TP->RdRp1 Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp1 Nascent_RNA_NHC Nascent RNA with Incorporated NHC RdRp1->Nascent_RNA_NHC Incorporation Nascent_RNA_NHC2 NHC-containing RNA (as Template) Nascent_RNA_NHC->Nascent_RNA_NHC2 RdRp2 Viral RdRp Nascent_RNA_NHC2->RdRp2 Mutated_RNA Mutated Viral RNA (G->A, C->U transitions) RdRp2->Mutated_RNA Ambiguous Base Pairing Error Catastrophe Error Catastrophe Mutated_RNA->Error Catastrophe

Figure 2: The mechanism of NHC-TP-induced lethal mutagenesis.

Quantitative Data on Antiviral Activity

The antiviral potency of NHC and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Efficacy of NHC
VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.3[11]
MERS-CoVDBT0.56[12]
Murine Hepatitis Virus (MHV)DBT0.17[12]
Chikungunya Virus (CHIKV)Huh-70.8[13]
Dengue Virus (DENV-2)imHC0.7[14]
Zika Virus (ZIKV)imHC0.5[14]
Influenza A (H1N1)Vero0.8[14]
Respiratory Syncytial Virus (RSV-A)HEp-24.6[14]
Table 2: Intracellular NHC-Triphosphate (NHC-TP) Concentrations
Cell LineNHC Concentration (µM)Incubation Time (h)Intracellular NHC-TP (pmol/10⁶ cells)Reference
HepG2206732.7 ± 2.9[15]
PC-3106819.5 ± 16.8[15]
CEM1024~400[15]
Huh-7104355[13]
Huh-75041100[13]

Experimental Protocols

The study of NHC-TP's antiviral activity involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular NHC-TP by LC-MS/MS

This protocol is essential for understanding the metabolic activation of NHC within the cell.

Objective: To quantify the intracellular concentration of NHC-TP in cultured cells following treatment with NHC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Huh-7, HepG2) in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentration of NHC for various time points.[13][15]

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 70% methanol or 70% acetonitrile).[15][16]

    • Incubate the plates on ice to ensure complete lysis.

  • Sample Preparation:

    • Scrape the cell lysates and transfer to microcentrifuge tubes.

    • Centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the metabolites using a suitable chromatography column.

    • Detect and quantify NHC-TP using mass spectrometry in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.[16]

LCMSMS_Workflow Start Start Cell_Culture 1. Cell Culture and NHC Treatment Start->Cell_Culture Lysis 2. Cell Lysis and Metabolite Extraction Cell_Culture->Lysis Centrifugation 3. Centrifugation Lysis->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant LCMSMS 5. LC-MS/MS Analysis Supernatant->LCMSMS Quantification End: NHC-TP Quantification LCMSMS->Quantification

Figure 3: Workflow for intracellular NHC-TP quantification.
Primer Extension Assay for NHC-TP Incorporation

This biochemical assay directly demonstrates the incorporation of NHC-TP into a nascent RNA strand by a viral RdRp.

Objective: To determine if NHC-TP is a substrate for a specific viral RdRp and to characterize its incorporation efficiency.

Methodology:

  • Reaction Components:

    • Purified viral RdRp enzyme.

    • A synthetic RNA template-primer duplex. The template strand contains known sequences that will direct the incorporation of specific nucleotides.

    • A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

    • NHC-TP.

    • The primer is typically labeled (e.g., with a fluorescent dye or radioisotope) for detection.

  • Reaction Setup:

    • Combine the RdRp, RNA template-primer, and reaction buffer in a microcentrifuge tube.

    • Initiate the reaction by adding the nucleotide mixture, with or without NHC-TP.

    • Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.

  • Analysis of Extension Products:

    • Stop the reaction by adding a quenching solution (e.g., formamide-EDTA).

    • Denature the RNA products by heating.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled RNA products using an appropriate imaging system (e.g., fluorescence scanner or phosphorimager).

  • Interpretation: The appearance of longer RNA products in the presence of NHC-TP indicates its incorporation by the RdRp. The efficiency of incorporation can be quantified by comparing the intensity of the full-length product bands under different nucleotide conditions.[17]

Conclusion

NHC-triphosphate represents a powerful antiviral agent whose mechanism of action, lethal mutagenesis, offers a high barrier to the development of viral resistance.[1] As the active form of the orally bioavailable prodrug molnupiravir, it has demonstrated significant clinical utility. A thorough understanding of its metabolic activation, mechanism of incorporation, and the resulting error catastrophe is crucial for the continued development of novel antiviral strategies targeting viral RNA polymerases. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antiviral therapeutics.

References

An In-depth Technical Guide to NHC-triphosphate as a Mutagenic Ribonucleoside Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir. It delves into the core mechanisms of its mutagenic activity, presents quantitative data on its effects, details key experimental protocols for its evaluation, and provides visual representations of its metabolic and mutagenic pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of antiviral agents.

Introduction

β-D-N4-hydroxycytidine (NHC) is a ribonucleoside analog that, in its triphosphate form (NHC-TP), acts as a potent mutagen against various RNA viruses.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (formerly EIDD-2801), which has been investigated for the treatment of viral infections, most notably COVID-19.[3][4] The primary mechanism of action of NHC-TP is to be incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[1][2] Once incorporated, NHC induces mutations in the viral genome through a process known as "lethal mutagenesis," ultimately leading to a non-functional viral progeny and the cessation of infection.[3][5] This guide will explore the intricate details of this process.

Mechanism of Mutagenesis

The mutagenic activity of NHC-TP stems from its ability to exist in two tautomeric forms, which allows for ambiguous base pairing during viral RNA replication.[6][7]

  • Tautomerism: NHC can exist in an "amino" form that mimics cytidine and a thermodynamically more stable "imino" (or oxime) form that mimics uridine.[6][8]

  • Ambiguous Base Pairing: This tautomeric flexibility allows NHC, once incorporated into the viral RNA as NHC-monophosphate (NHC-MP), to pair with either guanine (G) when in its cytidine-like form or adenine (A) when in its uridine-like form during subsequent rounds of replication.[1][7]

  • Induction of Transition Mutations: This ambiguous pairing leads to the accumulation of G-to-A and C-to-U transition mutations in the viral genome.[3][9] The accumulation of these mutations across the genome results in an "error catastrophe," where the viral population can no longer produce viable infectious particles.[5]

Data Presentation

The following tables summarize key quantitative data related to the activity and effects of NHC-TP.

Table 1: In Vitro Antiviral Activity of NHC against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineIC50 (µM)Reference
WA1Vero E60.67[10]
Alpha (B.1.1.7)Vero E60.59[10]
Beta (B.1.351)Vero E60.76[10]
Gamma (P.1)Vero E60.48[10]
Delta (B.1.617.2)Vero E60.39[10]
Omicron (B.1.1.529)Vero E60.32[10]

Table 2: Incorporation Efficiency of NHC-TP by SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

Competing Natural NucleotideRelative Incorporation Efficiency (Natural NTP / NHC-TP)Reference
CTP30[11]
UTP171[11]
ATP424[11]
GTP12,841[11]

Table 3: Genotoxicity of Molnupiravir and NHC in In Vitro and In Vivo Assays

AssayTest SubstanceResultReference
Bacterial Reverse Mutation (Ames) TestMolnupiravir, NHCPositive (in some strains)[12]
In Vitro Mammalian Cell Mutation Assay (L5178Y)Molnupiravir, NHCPositive[13]
In Vivo Pig-a Gene Mutation Assay (Rat)MolnupiravirNegative[12]
In Vivo Big Blue® Transgenic Rodent Mutation Assay (Rat)MolnupiravirNegative[12][14]
In Vivo Carcinogenicity Study (rasH2-Tg Mouse)MolnupiravirNegative[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro RNA Polymerase Incorporation Assay with NHC-TP

This assay evaluates the ability of a viral RNA-dependent RNA polymerase (RdRp) to incorporate NHC-TP into a nascent RNA strand.

Materials:

  • Purified recombinant viral RdRp complex

  • RNA template-primer duplex

  • NHC-triphosphate (NHC-TP)

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 50 mM EDTA)

  • Denaturing polyacrylamide gel

  • Fluorescently labeled primer or radiolabeled NTPs for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified RdRp, RNA template-primer duplex, and reaction buffer.

  • Initiation: Start the reaction by adding a mixture of the natural NTPs and NHC-TP at desired concentrations. For competitive assays, vary the concentration of NHC-TP while keeping the natural NTP concentrations constant.

  • Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize the RNA products using a suitable imaging system (fluorescence scanner or phosphorimager). Quantify the amount of full-length and extended products to determine the incorporation efficiency of NHC-TP relative to the natural nucleotides.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • NHC

  • Positive controls (e.g., sodium azide for base-pair substitution, 2-nitrofluorene for frameshift)

  • S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains.

  • Treatment: In a test tube, mix the tester strain culture, the test substance (NHC) at various concentrations, and either S9 mix or a buffer control.

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 20 minutes) to allow for metabolic activation and mutation induction.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Big Blue® Transgenic Rodent Mutation Assay

This in vivo assay measures the mutagenic frequency of a test substance in the tissues of transgenic rodents carrying a lambda phage shuttle vector with a reporter gene (e.g., lacI or cII).

Materials:

  • Big Blue® transgenic rodents (mice or rats)

  • NHC (or its prodrug, molnupiravir)

  • DNA extraction reagents

  • Lambda phage packaging extract

  • E. coli host strain

  • Plating agar and selective media

Procedure:

  • Dosing: Administer the test substance to the transgenic rodents for a specified period (e.g., 28 days).

  • Tissue Collection: At the end of the dosing period, euthanize the animals and collect various tissues of interest (e.g., liver, bone marrow).

  • DNA Extraction: Isolate high-molecular-weight genomic DNA from the collected tissues.

  • Phage Rescue: Use an in vitro packaging extract to rescue the lambda shuttle vectors from the genomic DNA.

  • Infection and Plating: Infect the E. coli host strain with the rescued phage and plate on selective media.

  • Mutant Selection and Frequency Calculation: Select for mutant phage based on a colorimetric or selective assay. Calculate the mutant frequency by dividing the number of mutant plaques by the total number of plaques. An increase in the mutant frequency in the treated group compared to the control group indicates in vivo mutagenicity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to NHC-triphosphate.

NHC_Metabolism Cellular Metabolism of NHC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Esterases NHC_MP NHC-MP NHC->NHC_MP Kinases NHC_DP NHC-DP NHC_MP->NHC_DP Kinases NHC_TP NHC-TP (Active Mutagen) NHC_DP->NHC_TP Kinases Viral_RNA Viral RNA (Incorporation) NHC_TP->Viral_RNA Viral RdRp

Caption: Cellular uptake and phosphorylation of molnupiravir to its active form, NHC-TP.

Mutagenesis_Mechanism Mechanism of NHC-Induced Mutagenesis cluster_incorporation Round 1: Incorporation cluster_tautomerization Tautomeric Shift cluster_misincorporation Round 2: Misincorporation NHC_TP NHC-TP Template_G Template Strand (Guanine) NHC_TP->Template_G Pairs with G (as Cytidine analog) Incorporated_NHC Incorporated NHC-MP NHC_TP->Incorporated_NHC Incorporation by RdRp Amino_Form Amino Form (Cytidine-like) Imino_Form Imino Form (Uridine-like) Amino_Form->Imino_Form Tautomerization Template_NHC Template Strand (Incorporated NHC-MP) Incoming_A Incoming ATP Template_NHC->Incoming_A Pairs with A (as Uridine analog) Mutation G-to-A Transition Mutation Incoming_A->Mutation Incorporation by RdRp

Caption: Tautomerism and ambiguous base pairing leading to G-to-A mutations.

Experimental_Workflow Workflow for In Vitro Mutagenesis Assay Start Start Prepare_Reagents Prepare Viral Polymerase, RNA Template/Primer, and NTPs Start->Prepare_Reagents Reaction_Setup Set up Polymerase Reaction with and without NHC-TP Prepare_Reagents->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction with Quenching Buffer Incubation->Stop_Reaction Gel_Electrophoresis Separate Products by Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Imaging Image Gel to Visualize Products Gel_Electrophoresis->Imaging Data_Analysis Quantify Product Bands and Calculate Incorporation Efficiency Imaging->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro polymerase assay to assess NHC-TP incorporation.

Conclusion

NHC-triphosphate represents a significant antiviral agent with a unique mechanism of action centered on lethal mutagenesis. Its ability to induce transition mutations through tautomerism and ambiguous base pairing is a powerful tool against RNA viruses. However, the same mechanism raises concerns about its potential for host cell mutagenicity. The data and protocols presented in this guide provide a framework for researchers and drug developers to understand, evaluate, and potentially mitigate the risks associated with this class of antiviral compounds. Continued research is essential to fully elucidate the long-term safety profile of NHC-based therapeutics and to guide the development of future mutagenic antiviral agents.

References

Intracellular conversion of NHC to NHC-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intracellular Conversion of β-D-N4-hydroxycytidine (NHC) to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoside analog β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the antiviral prodrug Molnupiravir.[1][2][3] Molnupiravir was developed to combat RNA viruses, and its efficacy is entirely dependent on the intracellular conversion of NHC into its pharmacologically active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4] Once formed, NHC-TP is mistakenly incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[5][6] This incorporation is not immediately chain-terminating; instead, the tautomeric nature of the NHC base allows it to pair variably like either cytidine or uridine, leading to a catastrophic accumulation of mutations in the viral genome, a mechanism known as "lethal mutagenesis" or "error catastrophe".[2][4] Understanding the precise mechanisms, kinetics, and methodologies for quantifying this intracellular activation pathway is critical for the development and optimization of NHC-based therapeutics. This guide provides a detailed overview of the conversion process, quantitative data, experimental protocols, and visual workflows.

The Intracellular Conversion Pathway

The transformation of NHC to its active triphosphate form is a multi-step enzymatic process that occurs within the host cell, leveraging the cell's native pyrimidine salvage pathway.

  • Prodrug Hydrolysis: Orally administered Molnupiravir is rapidly hydrolyzed in the plasma by host esterase enzymes to release its active form, NHC.[7]

  • Cellular Uptake: NHC circulates in the plasma and is transported into host cells via nucleoside transporters.[1]

  • Step 1: Monophosphorylation: The first and rate-limiting step is the phosphorylation of NHC to NHC-monophosphate (NHC-MP). This reaction is catalyzed predominantly by the host enzyme uridine-cytidine kinase 2 (UCK2) .[2][4]

  • Step 2: Diphosphorylation: NHC-MP is subsequently phosphorylated to NHC-diphosphate (NHC-DP) by cellular UMP/CMP kinase.

  • Step 3: Triphosphorylation: Finally, NHC-DP is converted to the active NHC-triphosphate (NHC-TP) by nucleoside diphosphate kinases, which are ubiquitous in the cell.

This complete phosphorylation cascade is essential for trapping the molecule inside the cell and converting it into a viable substrate for the viral RdRp.

Intracellular_Conversion_Pathway cluster_plasma Plasma cluster_cell Intracellular Molnupiravir Molnupiravir (Prodrug) Esterases Host Esterases Molnupiravir->Esterases NHC_plasma NHC NHC_cell NHC NHC_plasma->NHC_cell Nucleoside Transporters UCK2 UCK2 NHC_cell->UCK2 NHC_MP NHC-Monophosphate (NHC-MP) UCK UMP/CMP Kinase NHC_MP->UCK NHC_DP NHC-Diphosphate (NHC-DP) NDPK NDP Kinases NHC_DP->NDPK NHC_TP NHC-Triphosphate (NHC-TP, Active Form) Esterases->NHC_plasma UCK2->NHC_MP UCK->NHC_DP NDPK->NHC_TP

Figure 1. Intracellular metabolic activation of Molnupiravir to NHC-Triphosphate.

Quantitative Data on NHC Conversion

Quantifying the intracellular concentrations of NHC and its phosphorylated metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The data below has been compiled from studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterCell Line / MatrixConditionValueReference
Peak Concentration HepG2 Cells20 µM NHC treatment for 6 hours733 pmol/10⁶ cells[1]
Intracellular Half-life Huh-7 CellsPost-incubation with 10 µM NHC3.0 ± 1.3 hours[8]
LLOQ of NHC-TP PBMC LysateBioanalytical Method Validation1 pmol/sample[1]
Calibration Range PBMC LysateBioanalytical Method Validation1 - 1500 pmol/sample[1]

LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cell.

Experimental Protocols

The following section outlines a representative, detailed methodology for the quantification of intracellular NHC-triphosphate using LC-MS/MS, synthesized from established protocols.[1][8][9][10]

Materials and Reagents
  • Cell culture medium, fetal bovine serum (FBS), and supplements

  • β-D-N4-hydroxycytidine (NHC) standard

  • Isotopically-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-NHC-TP)

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% methanol in water, chilled to -80°C

Experimental Workflow

Experimental_Workflow start 1. Cell Seeding & Culture (e.g., 1x10^6 cells/well) treat 2. Treatment with NHC (Incubate for desired time) start->treat harvest 3. Cell Harvesting treat->harvest extract 4. Metabolite Extraction harvest->extract harvest_detail Wash with ice-cold PBS. Lyse and scrape cells. harvest->harvest_detail analyze 5. LC-MS/MS Analysis extract->analyze extract_detail Add ice-cold 70% methanol. Add internal standard. Vortex & Centrifuge (15,000g, 10 min, 4°C). extract->extract_detail quantify 6. Data Quantification analyze->quantify analyze_detail Inject supernatant. Use C18 or Hypercarb column. Negative ion mode ESI-MS/MS. analyze->analyze_detail quantify_detail Generate calibration curve. Calculate concentration based on analyte/IS peak area ratio. quantify->quantify_detail

Figure 2. Workflow for quantifying intracellular NHC-TP.

Detailed Procedure

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, A549, or PBMCs) in a 6-well plate at a density to achieve ~80-90% confluency on the day of the experiment (e.g., 1 x 10⁶ cells/well).

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • On the day of the experiment, remove the old medium and add fresh medium containing the desired concentration of NHC (e.g., 10 µM).

  • Incubate for the desired time course (e.g., 2, 4, 6, 8, 24 hours).

2. Cell Harvesting and Metabolite Extraction:

  • Place the culture plate on ice. Aspirate the drug-containing medium.

  • Quickly wash the cell monolayer twice with 1 mL of ice-cold PBS to remove extracellular contaminants.

  • Immediately add 500 µL of pre-chilled (-80°C) extraction solvent (70% methanol) containing the isotopically-labeled internal standard to each well.[9]

  • Scrape the cells from the plate surface into the extraction solvent.

  • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The sample can be stored at -80°C or immediately analyzed.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase column (e.g., C18) or a porous graphitic carbon column suitable for separating polar analytes like nucleoside triphosphates.[8][11]

  • Mobile Phase: Employ a gradient elution using an ion-pairing reagent or a suitable buffer system. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent > fragment ion transitions for NHC-TP and its labeled internal standard must be determined and optimized.

4. Quantification and Data Analysis:

  • Prepare a calibration curve by spiking known concentrations of an NHC-TP standard and a fixed concentration of the internal standard into a blank cell lysate matrix.

  • Plot the peak area ratio (NHC-TP / Internal Standard) against the concentration of the standards to generate a linear regression curve.

  • Calculate the concentration of NHC-TP in the experimental samples by interpolating their peak area ratios from the standard curve.

  • Normalize the final concentration to the cell number from a parallel well to report the data as pmol/10⁶ cells.

Conclusion

The intracellular conversion of NHC to NHC-TP is a cornerstone of its antiviral activity. This process is efficiently mediated by host cell kinases, primarily initiated by UCK2. Accurate quantification of the resulting NHC-TP is achievable through robust LC-MS/MS protocols, providing essential data for understanding drug efficacy and supporting clinical development. The methodologies and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of nucleoside analog therapeutics.

References

Chemical structure and properties of NHC-triphosphate tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: NHC-Triphosphate Analogs in Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract:

The compound referred to as "NHC-triphosphate tetraammonium" does not correspond to a known chemical entity in publicly accessible scientific literature. It is likely a descriptor for a class of molecules or a specific, non-publicly disclosed compound. This guide addresses the constituent components of the name: N-Heterocyclic Carbenes (NHCs), triphosphates, and tetraammonium salts, providing a technical overview of their properties and roles in biochemical and pharmaceutical research. The focus is on the synthesis and application of triphosphate analogs, which are crucial in drug development and molecular biology.[1][2][3] While direct data for a compound named "this compound" is unavailable, this document provides foundational knowledge on related and relevant chemical structures and methodologies.

Introduction to Key Chemical Moieties

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of organic compounds featuring a divalent carbon atom within a nitrogen-containing heterocyclic ring.[4][5] Initially considered laboratory curiosities, NHCs are now recognized for their strong σ-donating properties, making them excellent ligands for transition metals.[4][6] This characteristic has led to their widespread use in catalysis.[7][8][9] In the context of drug development, NHC-metal complexes are being explored for their antimicrobial and anticancer activities.[7][8][10] The steric and electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms, allowing for the creation of highly stable and active complexes.[7][8]

Triphosphate Analogs

Triphosphate-containing molecules, such as adenosine triphosphate (ATP), are fundamental to biological systems, serving as energy currency and building blocks for nucleic acids. Modified nucleoside triphosphates are invaluable tools in molecular biology and medicinal chemistry.[2] These analogs can act as inhibitors for enzymes, particularly polymerases, or serve as probes to study enzymatic mechanisms.[2] Modifications to the α-phosphate are particularly significant as this is the moiety incorporated into DNA or RNA by polymerases.[2]

Tetraammonium Salts

The term "tetraammonium" suggests the presence of four ammonium cations as counterions to an anionic species. In the context of polyphosphorylated compounds like triphosphates, which are anionic, lipophilic quaternary ammonium salts such as tetrabutylammonium (TBA) are often used to improve their solubility in the organic solvents required for chemical synthesis.[11] For example, deoxyadenosine 5'-[a-32P] triphosphate is available as a tetra(triethylammonium) salt.[12]

Potential Structure and Synthesis

While a direct synthesis for "this compound" is not documented, a hypothetical structure could involve an NHC moiety linked to a triphosphate chain. The synthesis of such a molecule would be a multi-step process.

Synthesis of NHC Precursors

The synthesis of NHC ligands typically begins with the creation of an imidazolium or imidazolinium salt, which serves as the carbene precursor.[13][14] A common method involves the reaction of a primary amine with glyoxal and formaldehyde to form a symmetrical N,N'-substituted azolium salt.[14]

Experimental Protocol: Synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) (A common NHC precursor)

  • Reaction: Condensation of glyoxal with two equivalents of mesitylamine.[13]

  • Procedure: A mixture of N,N'-dimesitylethanediimine, paraformaldehyde, and chlorotrimethylsilane in a suitable solvent like ethyl acetate is reacted.[13]

  • Purification: The resulting imidazolium salt is typically purified by recrystallization.

  • Deprotonation: The free NHC can be generated by deprotonating the imidazolium salt with a strong base.[14]

Synthesis of Triphosphate Analogs

The synthesis of nucleoside triphosphate analogs often involves the phosphorylation of a corresponding nucleoside. The Ludwig-Eckstein method is a widely used approach.[15]

Experimental Protocol: General Synthesis of a Nucleoside 5'-(α-P-thio)triphosphate

  • Starting Material: A protected nucleoside.

  • Phosphitylation: The nucleoside is reacted with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, to form a nucleoside 5'-phosphite intermediate.

  • Oxidation/Sulfurization: The intermediate is then reacted with a sulfurizing agent (e.g., elemental sulfur) and pyrophosphate.

  • Purification: The final product is purified using ion-exchange chromatography.[16]

Potential Applications in Drug Development

Given the properties of its constituent parts, a hypothetical NHC-triphosphate compound could have several applications in drug development.

  • Enzyme Inhibition: As a triphosphate analog, it could be designed to target the active site of viral polymerases or other nucleotide-binding enzymes, potentially acting as a chain terminator or competitive inhibitor.[17]

  • Anticancer/Antimicrobial Agents: Metal complexes of NHCs have shown promise as anticancer and antimicrobial drugs.[7][8][10] A triphosphate moiety could be appended to such a complex to enhance its cellular uptake or target specific cellular pathways.

  • Biochemical Probes: Such a molecule could be used to study the mechanisms of enzymes that process triphosphates.

Characterization Techniques

The characterization of a novel NHC-triphosphate analog would involve a suite of analytical techniques.

Technique Information Obtained Reference
NMR Spectroscopy (¹H, ¹³C, ³¹P) Structural elucidation, confirmation of covalent bonds, and purity assessment.[18]
Mass Spectrometry (e.g., HRMS) Determination of molecular weight and elemental composition.[16]
FTIR Spectroscopy Identification of functional groups.[19]
X-ray Crystallography Definitive determination of the three-dimensional molecular structure.[20]
HPLC Purification and purity analysis.[21]

Signaling Pathways and Experimental Workflows

As "this compound" is not a known entity, a specific signaling pathway cannot be provided. However, we can visualize a general workflow for the synthesis and evaluation of a novel triphosphate analog as an antiviral agent.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_development Preclinical Development start Design of Target Analog synth Chemical Synthesis of NHC-Triphosphate Analog start->synth purify Purification (HPLC) synth->purify char Structural Characterization (NMR, MS) purify->char enzyme Enzymatic Assays (e.g., Polymerase Inhibition) char->enzyme cell Cell-based Assays (Antiviral Activity, Cytotoxicity) enzyme->cell animal In Vivo Studies (Animal Models) cell->animal tox Toxicology Studies animal->tox end Lead Compound Identification tox->end

Caption: Workflow for the development of a novel NHC-triphosphate analog as a therapeutic agent.

Conclusion

While "this compound" remains an undefined compound, an analysis of its constituent chemical terms provides a framework for understanding its potential structure, synthesis, and applications. The combination of N-heterocyclic carbene chemistry with the established field of triphosphate analogs presents an intriguing area for future research in drug discovery and chemical biology. The methodologies and concepts outlined in this guide provide a solid foundation for researchers interested in exploring this chemical space.

References

The Journey of a Lethal Mutagen: A Technical Guide to the Discovery and Development of β-D-N4-hydroxycytidine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of β-D-N4-hydroxycytidine (NHC) and its active triphosphate form, NHC-TP. This ribonucleoside analog, the active metabolite of the prodrug molnupiravir, has emerged as a significant broad-spectrum antiviral agent, most notably against SARS-CoV-2.

Discovery and Historical Context

The story of β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, began decades before its prominent role in the fight against the COVID-19 pandemic. Its origins can be traced back to research in the late 1970s.[1][2] However, its potential as a broad-spectrum antiviral agent was more recently and extensively investigated by researchers at the Emory Institute for Drug Development (EIDD).[1][2]

Initially explored for its activity against various RNA viruses, including influenza and alphaviruses like Venezuelan equine encephalomyelitis virus (VEEV), NHC demonstrated potent inhibitory effects.[1][2] The development of an oral prodrug, molnupiravir (EIDD-2801), was a critical step to improve its bioavailability, allowing for oral administration.[3] This advancement was pivotal in its rapid evaluation and subsequent emergency use authorization for the treatment of COVID-19.[4] Key institutions involved in its modern development include Emory University, Ridgeback Biotherapeutics, and Merck.[4][5][6]

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of NHC-TP is rooted in a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[7] Once administered, the prodrug molnupiravir is rapidly converted to NHC in the body.[8] Inside the host cell, NHC is phosphorylated by host kinases to its active triphosphate form, NHC-TP.[7]

The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes NHC-TP as a natural ribonucleotide (primarily cytidine triphosphate [CTP] and to a lesser extent uridine triphosphate [UTP]) and incorporates it into the newly synthesized viral RNA.[7][9][10] The incorporated NHC monophosphate can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine.[7] This tautomeric ambiguity leads to widespread mutations in the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[7][11]

dot

Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral Replication Molnupiravir Molnupiravir (EIDD-2801) NHC β-D-N4-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-Monophosphate NHC->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA New Viral RNA (with NHC) RdRp->New_RNA Mutated_Progeny Mutated Viral Progeny (Error Catastrophe) New_RNA->Mutated_Progeny Replication Molnupiravir_Extracellular Molnupiravir (Oral Administration) Molnupiravir_Extracellular->Molnupiravir

Caption: Metabolic activation of molnupiravir and its mechanism of inducing lethal mutagenesis in viruses.

Quantitative Data

The antiviral activity and pharmacokinetic properties of NHC and its prodrug molnupiravir have been extensively studied. The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)
VirusCell LineEC50 (µM)Reference(s)
SARS-CoV-2 (B-lineage)A549-hACE20.04 - 0.16[12]
SARS-CoV-2 (Alpha)A549-hACE20.04 - 0.16[12]
SARS-CoV-2 (Beta)A549-hACE20.04 - 0.16[12]
SARS-CoV-2 (Delta)A549-hACE20.04 - 0.16[12]
MERS-CoVVero0.56[13][14]
Murine Hepatitis VirusDBT0.17[13][14]
Dengue Virus (DENV-2)imHC0.7[15]
Zika Virus (ZIKV)imHC0.5[15]
Chikungunya Virus (CHIKV)Vero0.4[15]
Influenza A (H1N1)Vero0.8[15]
Respiratory Syncytial Virus (RSV-A)HEp-24.6[15]
Table 2: In Vivo Efficacy of Molnupiravir (EIDD-2801) in Animal Models
Animal ModelVirusDosing Regimen (mg/kg)OutcomeReference(s)
Syrian HamsterSARS-CoV-250 - 500 (BID)Reduced viral load and lung pathology[16]
K18-hACE2 MouseSARS-CoV-220 (BID)Optimal for low-dose therapeutic efficacy[16]
FerretSARS-CoV-25 (BID)Blocked viral transmission[16][17]
Table 3: Clinical Trial Data for Molnupiravir in COVID-19 Patients
Trial PhasePatient PopulationDosing RegimenKey FindingsReference(s)
Phase 2aMild-to-moderate COVID-19800 mg BID for 5 daysAccelerated SARS-CoV-2 RNA clearance; reduced detection of infectious virus.[18]
Phase 3 (MOVe-OUT)Non-hospitalized, mild-to-moderate COVID-19800 mg BID for 5 daysInitial interim analysis showed a ~50% reduction in hospitalization or death; final analysis showed a 30% reduction.[19][20]
Systematic ReviewMild-to-moderate COVID-19800 mg BID for 5 daysAccelerated clinical improvement and viral clearance, but no significant reduction in mortality or hospitalization in some analyses.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the development of NHC-TP.

Synthesis of β-D-N4-hydroxycytidine (NHC)

The synthesis of NHC can be achieved through various routes, often starting from uridine. A common approach involves the protection of the hydroxyl groups, activation of the C4 position of the pyrimidine ring, and subsequent reaction with hydroxylamine.

Example Synthetic Scheme:

  • Protection: The 2', 3', and 5' hydroxyl groups of uridine are protected, for example, using silyl ethers (e.g., TBDMSCl).[22][23]

  • Activation: The C4 carbonyl group is activated. This can be achieved by conversion to a 4-triazolyl intermediate or a 4-chloropyrimidinone.[24]

  • Hydroxamination: The activated intermediate is reacted with hydroxylamine (NH₂OH) to introduce the N4-hydroxy group.[24]

  • Deprotection: The protecting groups are removed to yield β-D-N4-hydroxycytidine.[22][23]

dot

Synthesis_of_NHC Uridine Uridine Protected_Uridine Protected_Uridine Uridine->Protected_Uridine Protection (e.g., TBDMSCl) Activated_Intermediate Activated_Intermediate Protected_Uridine->Activated_Intermediate Activation of C4 (e.g., Triazolization) Protected_NHC Protected_NHC Activated_Intermediate->Protected_NHC Reaction with Hydroxylamine NHC NHC Protected_NHC->NHC Deprotection

Caption: A generalized workflow for the chemical synthesis of β-D-N4-hydroxycytidine (NHC) from uridine.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral replication.

Protocol Outline:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of the test compound (NHC).

  • Infection: Infect the cell monolayers with a known amount of virus in the presence of the diluted compound or a vehicle control.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration. This restricts viral spread to adjacent cells, forming localized lesions (plaques).[25]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[25]

  • Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[25]

In Vivo Efficacy in an Animal Model (Syrian Hamster Model for SARS-CoV-2)

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates.

Protocol Outline:

  • Animal Acclimatization: House Syrian hamsters in appropriate biosafety level facilities and allow for acclimatization.[17]

  • Infection: Intranasally infect the hamsters with a standardized dose of SARS-CoV-2.[17]

  • Treatment: Administer molnupiravir or a vehicle control orally at specified doses and schedules (e.g., twice daily starting 12 hours post-infection).[17]

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy).

  • Sample Collection: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, nasal turbinates) for virological and pathological analysis.

  • Analysis: Quantify viral load in tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) and plaque assays. Evaluate lung pathology through histopathological examination.

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Antiviral_Testing_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_clinical Clinical Trials Cell_Culture Cell Culture Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Cell_Culture->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay EC50_CC50 Determine EC50 & CC50 Antiviral_Assay->EC50_CC50 Cytotoxicity_Assay->EC50_CC50 Animal_Model Animal Model Selection (e.g., Hamster, Mouse) EC50_CC50->Animal_Model Promising Candidate Efficacy_Study Efficacy Study (Infection & Treatment) Animal_Model->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic Study Animal_Model->PK_PD_Study Toxicology_Study Toxicology Study Animal_Model->Toxicology_Study Phase_I Phase I (Safety & PK) Efficacy_Study->Phase_I Preclinical Data Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A simplified workflow illustrating the progression of an antiviral drug from in vitro testing to clinical trials.

Conclusion

The discovery and development of β-D-N4-hydroxycytidine triphosphate represent a significant advancement in antiviral therapy. Its unique mechanism of lethal mutagenesis provides a powerful tool against a broad range of RNA viruses. The journey from its early discovery to the development of the oral prodrug molnupiravir and its deployment during the COVID-19 pandemic highlights the importance of continued research and development in the field of antiviral agents. This technical guide provides a foundational understanding for researchers and drug development professionals working to combat current and future viral threats.

References

Foundational Research on Molnupiravir's Active Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the foundational research on β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, the active metabolite of the oral prodrug molnupiravir (EIDD-2801). It covers the core mechanism of action, metabolic activation, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Introduction

Molnupiravir is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against numerous RNA viruses, including SARS-CoV-2.[1][2] Its therapeutic effect is not derived from the administered compound itself, but from its active metabolite, β-D-N4-hydroxycytidine (NHC).[3][4] Molnupiravir is the 5'-isobutyrate prodrug of NHC, a modification designed to enhance oral bioavailability.[1][5] Once administered, molnupiravir is rapidly and completely hydrolyzed by plasma esterases, releasing NHC into circulation.[1][3][4] This guide focuses on the foundational science of NHC, from its activation within the host cell to its unique mechanism of inducing "error catastrophe" in viral replication.[6][7]

Metabolic Activation Pathway

The antiviral activity of NHC is dependent on its intracellular conversion to a pharmacologically active triphosphate form. This process is carried out by host cell kinases.

  • Cellular Uptake: Circulating NHC is transported into host cells via nucleoside transporters.[1][4]

  • Sequential Phosphorylation: Once inside the cell, host kinases sequentially phosphorylate NHC. This process converts NHC to NHC-monophosphate (NHC-MP), then to NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[4][6][8] This active triphosphate form is a ribonucleoside triphosphate (rNTP) analog that can be recognized by the viral RNA-dependent RNA polymerase (RdRp).[3][9]

G Metabolic Activation of Molnupiravir's Active Metabolite cluster_blood Plasma cluster_cell Host Cell Molnupiravir Molnupiravir (EIDD-2801) NHC_circ NHC (EIDD-1931) Molnupiravir->NHC_circ Esterase Hydrolysis NHC_intra NHC NHC_circ->NHC_intra Nucleoside Transporters NHC_MP NHC-Monophosphate (NHC-MP) NHC_intra->NHC_MP Host Kinase NHC_DP NHC-Diphosphate (NHC-DP) NHC_MP->NHC_DP Host Kinase NHC_TP Active NHC-Triphosphate (NHC-TP) NHC_DP->NHC_TP Host Kinase

Caption: Metabolic activation of molnupiravir to its active triphosphate form.

Mechanism of Action: Lethal Mutagenesis

The core antiviral mechanism of NHC is "lethal mutagenesis" or "viral error catastrophe".[1][6] Unlike chain-terminating nucleoside analogs, NHC-TP does not immediately halt viral RNA synthesis.[10] Instead, it is incorporated into the nascent viral RNA strand by the viral RdRp, acting as a substrate that mimics both cytidine and uridine.[4][11]

This dual mimicry is due to the ability of NHC to exist in two tautomeric forms: a hydroxylamine form that pairs with guanine (mimicking cytidine) and an oxime form that pairs with adenosine (mimicking uridine).[4][10]

The process unfolds in two key stages:

  • Incorporation: The viral RdRp incorporates NHC-monophosphate (from the NHC-TP substrate) into the newly synthesized viral RNA strand opposite either a guanine (G) or an adenosine (A) in the template strand.[11][12]

  • Mutagenesis: This newly created RNA strand, now containing NHC, serves as a template for the next round of replication. The NHC within the template can then direct the RdRp to incorporate either a G or an A into the new complementary strand. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[6][13]

The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic change, leading to the production of non-viable viral progeny and the collapse of the viral population.[1][6][13] A key advantage of this mechanism is its ability to bypass the proofreading 3'-to-5' exoribonuclease (ExoN) activity present in coronaviruses, which can otherwise remove mismatched nucleotides.[8]

G Mechanism of NHC-Induced Lethal Mutagenesis cluster_replication Viral RNA Replication Cycle Uptake 1. Cellular Uptake & Metabolic Activation to NHC-TP Incorp 2. NHC-TP Incorporation (as NHC-MP) into viral RNA by RdRp Uptake->Incorp Template 3. Mutated RNA strand serves as new template Incorp->Template Replication Round 1 Mutation 4. Tautomerism of NHC in template causes misincorporation of A or G in subsequent replication Template->Mutation Accum 5. High frequency of G->A and C->U mutations accumulate Mutation->Accum Replication Round 2+ Accum->Template Further Cycles Catastrophe 6. Error Catastrophe: Production of non-viable viral progeny Accum->Catastrophe

Caption: Workflow of molnupiravir's lethal mutagenesis mechanism.

Quantitative Data Summary

The antiviral activity of NHC (EIDD-1931) and its prodrug molnupiravir has been quantified across numerous in vitro studies. The tables below summarize key efficacy and cytotoxicity data against various viruses, particularly coronaviruses.

Table 1: In Vitro Antiviral Activity of NHC (EIDD-1931) against Coronaviruses

Virus Cell Line Assay Type EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference(s)
SARS-CoV-2 Vero E6 Virus Yield Reduction 0.3 >10 >33.3 [2][14]
SARS-CoV-2 Calu-3 Virus Yield Reduction 0.08 >10 >125 [14]
SARS-CoV-2 Huh-7 Virus Yield Reduction 0.4 >10 >25 [2]
MERS-CoV Vero Plaque Reduction 0.58 >100 >172 [15]

| HCoV-229E | Huh-7 | CPE Inhibition | N/A | >50 | N/A |[5] |

Table 2: In Vitro Antiviral Activity of NHC (EIDD-1931) against Other RNA Viruses

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Reference(s)
Enterovirus A71 RD 5.13 80.47 15.7 [16][17]
Enterovirus A71 Vero 7.04 14.07 2.0 [16][17]
Chikungunya Virus Vero 0.78 >10 >12.8 [18]
Zika Virus imHC ~0.5 >20 >40 [18]
Dengue Virus-2 imHC ~1.4 >20 >14.3 [18]

| RSV-A | HEp-2 | ~5.0 | >50 | >10 |[18] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Key Experimental Protocols

The foundational understanding of NHC's activity was built upon several key experimental assays. Detailed methodologies are provided below.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.[19]

  • Objective: To determine the concentration of NHC required to reduce the number of viral plaques by 50% (EC₅₀).

  • Materials:

    • Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Virus stock of known titer (e.g., SARS-CoV-2)

    • NHC (EIDD-1931)

    • Overlay medium (containing carboxymethylcellulose or agar to restrict virus spread)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

    • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Protocol:

    • Cell Seeding: Seed cells in plates to form a confluent monolayer overnight.[19]

    • Compound Dilution: Prepare serial dilutions of NHC in serum-free medium.

    • Virus-Compound Incubation: Mix diluted NHC with a known titer of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C. A virus-only control is included.[19]

    • Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.[19]

    • Overlay: Remove the inoculum and add the overlay medium to each well. This immobilizes the virus, ensuring that new infections are localized and form discrete plaques.

    • Incubation: Incubate plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.[19]

    • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The stain is taken up by living cells, leaving clear zones (plaques) where cells have been killed by the virus. Count the plaques in each well.[19]

    • Analysis: Calculate the percent reduction in plaques for each NHC concentration relative to the virus-only control. Determine the EC₅₀ value using dose-response curve analysis.[20]

Viral RNA Quantification by qRT-PCR

This technique is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[21]

  • Objective: To determine the effect of NHC on the levels of viral RNA synthesis.

  • Materials:

    • Infected cell culture supernatant or cell lysates

    • RNA extraction kit

    • Reverse transcriptase enzyme

    • Virus-specific primers and probes (e.g., targeting the N gene for SARS-CoV-2)[20]

    • qPCR master mix and instrument

  • Protocol:

    • Sample Collection: Treat infected cells with various concentrations of NHC. After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatant or lyse the cells.[20]

    • RNA Extraction: Isolate total RNA from the samples using a commercial kit.[21]

    • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

    • Quantitative PCR (qPCR): Amplify the cDNA using virus-specific primers and a fluorescent probe. The qPCR instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.[21]

    • Analysis: Quantify the viral RNA based on a standard curve or by relative quantification (e.g., ΔΔCt method). Determine the reduction in viral RNA levels at different NHC concentrations to calculate an EC₅₀ value.[20]

Cell Viability/Cytotoxicity Assay

This assay is crucial for determining the concentration at which a compound becomes toxic to host cells, allowing for the calculation of the selectivity index.

  • Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of NHC.

  • Materials:

    • Uninfected host cells

    • NHC

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[21]

    • Compound Treatment: Add serial dilutions of NHC to the cells. Include untreated cells as a control.

    • Incubation: Incubate the plates for a period equivalent to the antiviral assay (e.g., 48-72 hours).

    • Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol. This reagent typically measures metabolic activity (e.g., ATP levels with CellTiter-Glo®) or enzymatic conversion (MTT), which correlates with the number of viable cells.[20]

    • Analysis: Measure the signal (e.g., luminescence or absorbance). Normalize the data to the untreated control wells and calculate the CC₅₀ value from the dose-response curve.[22]

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of NHC-Triphosphate Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁴-hydroxycytidine triphosphate (NHC-TP), supplied as a tetraammonium salt, is the active intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] It functions as a potent ribonucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[3][5] These application notes provide detailed protocols for the in vitro use of NHC-triphosphate tetraammonium in key experimental assays relevant to antiviral research and drug development.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of NHC and its triphosphate form is provided below. Understanding these characteristics is crucial for designing and interpreting in vitro experiments.

ParameterValueReference
Analyte β-D-N⁴-hydroxycytidine (NHC)[1]
Matrix Human K₂EDTA Plasma[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Linearity Range 1–5000 ng/mL[1]
Precision (%CV) ≤ 6.40%[1]
Accuracy (%dev) ≤ ± 6.37%[1]
Analyte β-D-N⁴-hydroxycytidine-triphosphate (NHC-TP)[1]
Matrix Peripheral Blood Mononuclear Cell (PBMC) Lysates[1]
Lower Limit of Quantification (LLOQ) 1 pmol/sample[1]
Linearity Range 1–1500 pmol/sample[1]
Precision (%CV) ≤ 11.8%[1]
Accuracy (%dev) ≤ ± 11.2%[1]
Intracellular Half-life (t₁/₂) of NHC-TP in PBMCs 13.60 to 18.04 hours[6]

Note on Stability: NHC is unstable in whole blood and has limited stability in plasma at room temperature.[1] Proper sample handling and storage are critical for accurate quantification.

Metabolic Activation and Mechanism of Action

NHC-triphosphate is the pharmacologically active form of the prodrug molnupiravir. The metabolic activation pathway is a key aspect of its mechanism of action.

Metabolic_Activation_of_Molnupiravir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Esterases NHC-MP NHC-MP NHC->NHC-MP Host Kinases NHC-DP NHC-DP NHC-MP->NHC-DP NHC-TP NHC-TP NHC-DP->NHC-TP Viral_RdRp Viral_RdRp NHC-TP->Viral_RdRp Incorporation Viral_RNA Viral_RNA Mutated_Viral_RNA Mutated_Viral_RNA Viral_RdRp->Mutated_Viral_RNA Lethal Mutagenesis Error_Catastrophe Error_Catastrophe Mutated_Viral_RNA->Error_Catastrophe Inhibition of Replication

Caption: Metabolic activation of molnupiravir to NHC-TP and its mechanism of action.

Experimental Protocols

In Vitro Transcription (IVT) Assay to Assess NHC-TP Incorporation

This protocol is designed to evaluate the incorporation of NHC-TP into a nascent RNA strand by a viral RNA-dependent RNA polymerase (RdRp).

Workflow for In Vitro Transcription Assay

IVT_Workflow Template_Prep Prepare Linearized DNA or RNA Template Reaction_Setup Set up IVT Reaction with RdRp, NTPs, and varying concentrations of NHC-TP Template_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Setup->Incubation DNase_Treatment DNase I Treatment (if using DNA template) Incubation->DNase_Treatment Purification Purify RNA Transcripts DNase_Treatment->Purification Analysis Analyze Transcripts (e.g., Gel Electrophoresis, LC-MS) Purification->Analysis

Caption: General workflow for the in vitro transcription assay with NHC-TP.

Materials:

  • Linearized plasmid DNA or a synthetic RNA template containing the polymerase recognition sequence.

  • Recombinant viral RdRp enzyme.

  • ATP, GTP, CTP, UTP solutions (high purity).

  • This compound solution.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, DTT, spermidine).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • RNA purification kit.

  • Nuclease-free water.

Procedure:

  • Template Preparation: Prepare a linearized DNA template or a synthetic RNA template at a stock concentration of 1 µg/µL.[7]

  • Reaction Setup: On ice, assemble the following reaction mixture in a 20 µL final volume. Prepare a master mix for multiple reactions.

ComponentFinal ConcentrationExample Volume (20 µL rxn)
Transcription Buffer (5X)1X4 µL
ATP, GTP, UTP (10 mM each)500 µM each1 µL of each
CTP (10 mM)100 µM (adjust as needed)0.2 µL
NHC-TP (1 mM)0-500 µM (titration)Variable
Template DNA/RNA50 ng/µL1 µL
RNase Inhibitor1 U/µL0.5 µL
Recombinant RdRp50-100 nM1 µL
Nuclease-free water-To 20 µL
  • Incubation: Mix gently and incubate the reaction at the optimal temperature for the specific RdRp (typically 37°C) for 1-2 hours.[]

  • DNase Treatment (for DNA templates): Add 1 µL of DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.[9]

  • Purification: Purify the RNA transcripts using an appropriate RNA cleanup kit according to the manufacturer's instructions.[10] Elute in nuclease-free water.

  • Analysis:

    • Gel Electrophoresis: Analyze the transcripts on a denaturing polyacrylamide gel to observe any changes in product size or yield due to NHC-TP incorporation.[2]

    • LC-MS/MS: For quantitative analysis of NHC incorporation, digest the purified RNA to nucleosides and analyze by liquid chromatography-tandem mass spectrometry.[11]

Cell-Based Antiviral Assay

This protocol determines the antiviral activity of NHC by treating virus-infected cells and measuring the reduction in viral replication.

Workflow for Cell-Based Antiviral Assay

Antiviral_Assay_Workflow Cell_Seeding Seed Host Cells in Multi-well Plates Compound_Treatment Treat Cells with Serial Dilutions of NHC Cell_Seeding->Compound_Treatment Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay (e.g., MTS, SRB) Cell_Seeding->Cytotoxicity_Assay Viral_Infection Infect Cells with Virus at a Known MOI Compound_Treatment->Viral_Infection Incubation Incubate for a Period Allowing Viral Replication Viral_Infection->Incubation Endpoint_Analysis Analyze Viral Replication (e.g., qRT-PCR, Plaque Assay) Incubation->Endpoint_Analysis

Caption: Workflow for determining the in vitro antiviral efficacy of NHC.

Materials:

  • Susceptible host cell line.

  • Virus stock with a known titer.

  • Cell culture medium and supplements.

  • β-D-N⁴-hydroxycytidine (NHC) (Note: NHC is used for cell-based assays as it is cell-permeable and is converted to NHC-TP intracellularly).[12]

  • Multi-well plates (e.g., 96-well).

  • Reagents for endpoint analysis (e.g., RNA extraction kit, qRT-PCR master mix, or reagents for plaque assay).

  • Reagents for cytotoxicity assay (e.g., MTS or sulforhodamine B (SRB) assay kits).[13]

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of NHC in cell culture medium.

  • Treatment and Infection:

    • Remove the old medium from the cells.

    • Add the medium containing the serially diluted NHC to the wells.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours, depending on the virus).[5]

  • Endpoint Analysis:

    • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify viral RNA levels.[5]

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the infectious virus titer.[5]

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of NHC and perform a cytotoxicity assay (e.g., SRB or MTS) to determine the 50% cytotoxic concentration (CC₅₀).[13]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) from the antiviral assay data and the CC₅₀ from the cytotoxicity data. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Reverse Transcription (RT) Assay

This protocol assesses whether RNA containing incorporated NHC can serve as a template for reverse transcription.

Materials:

  • Purified RNA from the IVT assay (containing NHC).

  • Control RNA (without NHC).

  • Reverse transcriptase enzyme.

  • Random hexamers or gene-specific primers.[14]

  • dNTP mix.

  • RT buffer.

  • Nuclease-free water.

Procedure:

  • Reaction Setup: On ice, assemble the following reaction mixture:

ComponentAmount
Template RNA (control or NHC-containing)200 pmol
Primer (random hexamers or specific)5 µL (100 ng/µL)
Nuclease-free waterto 12 µL
  • Denaturation: Heat the mixture at 65-70°C for 5 minutes, then place on ice for at least 1 minute.[14]

  • RT Master Mix: Prepare a master mix containing:

ComponentAmount per reaction
5X RT Buffer4 µL
10 mM dNTP mix2 µL
0.1 M DTT1 µL
Reverse Transcriptase1 µL
  • Incubation: Add 8 µL of the RT master mix to each RNA/primer mixture. Incubate at 42-50°C for 60 minutes.[14]

  • Inactivation: Inactivate the reverse transcriptase by heating at 70-85°C for 10-15 minutes.[14]

  • Analysis: The resulting cDNA can be quantified or used as a template in a subsequent PCR or qPCR reaction to evaluate the efficiency of reverse transcription from the NHC-containing template.[15]

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. These assays are fundamental for characterizing its mechanism of action, determining its antiviral potency, and assessing its potential for off-target effects. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate robust and reproducible data for their antiviral research programs.

References

Application Notes and Protocols for NHC-Triphosphate in Viral Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-N4-hydroxycytidine triphosphate (NHC-TP), the active form of the oral prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses.[1][2] It serves as a critical tool for studying the mechanism of viral RNA-dependent RNA polymerases (RdRp) and for the development of novel antiviral therapeutics. NHC-TP functions not as a direct chain terminator, but as a substrate for viral RdRp that drives "lethal mutagenesis" or "error catastrophe."[3][4] Upon incorporation into the nascent viral RNA, its ability to exist in two tautomeric forms leads to ambiguous base-pairing in subsequent replication rounds, ultimately introducing an unsustainable number of mutations into the viral genome and rendering the progeny non-infectious.[3][5]

These application notes provide a comprehensive overview of NHC-TP's mechanism, quantitative data on its activity, and detailed protocols for its use in viral polymerase assays.

Mechanism of Action

Molnupiravir is an isopropylester prodrug of β-D-N4-hydroxycytidine (NHC), designed to enhance oral bioavailability.[1] Once administered, it undergoes the following transformations:

  • Hydrolysis: Molnupiravir is rapidly hydrolyzed in plasma to its primary circulating metabolite, NHC.[1][6]

  • Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is anabolized by host kinases into its pharmacologically active 5'-triphosphate form, NHC-TP.[7][8]

  • Competitive Substrate for Viral RdRp: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase, mimicking natural cytidine triphosphate (CTP) and, to a lesser extent, uridine triphosphate (UTP).[3]

  • Incorporation into Viral RNA: The viral RdRp incorporates NHC monophosphate (NHC-MP) into the elongating viral RNA strand. This incorporation does not cause immediate chain termination, allowing for the synthesis of full-length, but modified, viral RNA.[3][9]

  • Tautomerization and Ambiguous Base-Pairing: The incorporated NHC-MP can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine (G), while the other mimics uridine and pairs with adenine (A).[10]

  • Lethal Mutagenesis: When the NHC-containing viral RNA is used as a template for subsequent rounds of replication, the ambiguous base-pairing potential of NHC directs the RdRp to incorporate either G or A opposite it. This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, leading to an "error catastrophe" that produces non-viable virus particles.[3][5]

NHC_Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral Replication Cycle molnupiravir Molnupiravir (Prodrug) nhc NHC (β-D-N4-hydroxycytidine) molnupiravir->nhc Hydrolysis (in plasma) nhc_tp NHC-TP (Active Triphosphate) nhc->nhc_tp Host Kinases rdrp Viral RdRp nhc_tp->rdrp Competitive Substrate incorporation Incorporation of NHC-MP into viral RNA rdrp->incorporation mutagenesis Lethal Mutagenesis: G→A and C→U Transitions incorporation->mutagenesis Ambiguous base-pairing in next replication round nonviable Non-Viable Virus Progeny mutagenesis->nonviable template_rna Template RNA template_rna->rdrp Polymerase_Assay_Workflow start Start step1 1. Prepare Components - Purified RdRp Complex - RNA Primer (fluorescently labeled) - RNA Template - Reaction Buffer - NTPs & NHC-TP start->step1 step2 2. Assemble Reaction Incubate RdRp complex with annealed primer/template duplex step1->step2 step3 3. Initiate Reaction Add NTPs and/or NHC-TP to start RNA synthesis step2->step3 step4 4. Incubate Allow reaction to proceed (e.g., 30 min at 37°C) step3->step4 step5 5. Quench Reaction Add stopping solution (e.g., EDTA-containing buffer) step4->step5 step6 6. Analyze Products Denaturing polyacrylamide gel electrophoresis (PAGE) step5->step6 step7 7. Visualize & Quantify Scan gel for fluorescence and quantify band intensities step6->step7 end End step7->end

References

Application Notes and Protocols: Quantifying NHC-Triphosphate Incorporation into Viral RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molnupiravir, an orally bioavailable prodrug, is metabolized to the ribonucleoside analog β-d-N4-hydroxycytidine (NHC), which is then phosphorylated intracellularly to its active form, NHC-triphosphate (NHC-TP).[1][2][3] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to its incorporation into newly synthesized viral RNA.[1][4][5] This incorporation is a key mechanism of its antiviral activity, as it induces widespread mutations in the viral genome, a process termed "viral error catastrophe," ultimately inhibiting viral replication.[1][2][6] The ability to accurately quantify the incorporation of NHC into viral RNA is crucial for understanding its mechanism of action, determining its antiviral efficacy, and assessing potential off-target effects.

These application notes provide detailed protocols for quantifying NHC-TP incorporation into viral RNA, focusing on methods applicable to viruses such as SARS-CoV-2.

Mechanism of Action: From Prodrug to Viral RNA Incorporation

Molnupiravir undergoes a multi-step conversion to its active form, which is then incorporated by the viral RdRp.

  • Prodrug Hydrolysis: Molnupiravir is rapidly hydrolyzed in the plasma to NHC.[1]

  • Cellular Uptake and Phosphorylation: NHC is taken up by host cells and is subsequently phosphorylated by host kinases to NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally to the active NHC-triphosphate (NHC-TP).[1][7]

  • Incorporation into Viral RNA: The viral RdRp recognizes NHC-TP as a substrate, mistaking it for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[5][8]

  • Mutagenesis: Once incorporated as NHC-monophosphate (NHC-MP), its ability to form stable base pairs with both guanine (G) and adenine (A) during subsequent rounds of replication leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome.[5][9][10][11]

Molnupiravir_Mechanism cluster_blood Bloodstream cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis NHC_cell NHC NHC->NHC_cell Cellular Uptake NHC_MP NHC-MP NHC_cell->NHC_MP Phosphorylation NHC_DP NHC-DP NHC_MP->NHC_DP Phosphorylation NHC_TP NHC-TP (Active) NHC_DP->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp Viral_RNA Viral RNA Template Incorporation NHC-MP Incorporation RdRp->Incorporation Mutated_RNA Mutated Viral RNA Incorporation->Mutated_RNA Error_Catastrophe Error Catastrophe (Inhibition of Replication) Mutated_RNA->Error_Catastrophe

Caption: Mechanism of Molnupiravir activation and NHC incorporation into viral RNA.

Quantitative Data Summary

The following tables summarize key quantitative data related to NHC-TP incorporation and its effects.

Table 1: NHC-TP Incorporation Efficiency by SARS-CoV-2 RdRp

Natural NucleotideSelectivity (Natural NTP / NHC-TP)Interpretation
CTP30NHC-TP competes most effectively with CTP.
UTP171NHC-TP competes moderately with UTP.
ATP424NHC-TP competes less effectively with ATP.
GTP12,841NHC-TP competes very poorly with GTP.
Data sourced from biochemical assays with purified SARS-CoV-2 RdRp.[9][10]

Table 2: Quantification of NHC in Host Cell Nucleic Acids (Vero E6 Cells)

Nucleic AcidMaximum Incorporation LevelDetection Limit
Host Cell RNA1 in 7,093 basesNot Applicable
Host Cell DNANot Detected1 in 133,000 bases
Data from LC-MS analysis of SARS-CoV-2 infected and uninfected Vero E6 cells.[4][12]

Experimental Protocols

Protocol 1: Quantification of NHC in Viral RNA using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a method for the direct and quantitative measurement of NHC incorporated into viral RNA from infected cell cultures.[4][12]

1. Materials and Reagents:

  • Virus stock (e.g., SARS-CoV-2)

  • Host cells (e.g., Vero E6 cells)

  • Cell culture medium and supplements

  • Molnupiravir or NHC

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water, acetonitrile, and formic acid

  • NHC and stable isotope-labeled NHC internal standard

  • LC-MS system (e.g., triple quadrupole mass spectrometer)

2. Experimental Workflow:

LCMS_Workflow A 1. Cell Culture and Infection - Plate host cells - Treat with NHC/Molnupiravir - Infect with virus B 2. RNA Extraction - Lyse cells - Isolate total RNA A->B C 3. RNA Digestion - Treat with Nuclease P1 - Treat with Alkaline Phosphatase - Results in ribonucleosides B->C D 4. Sample Preparation - Add internal standard - Protein precipitation/filtration C->D E 5. LC-MS Analysis - Inject sample - Separate ribonucleosides by LC - Detect and quantify NHC by MS/MS D->E F 6. Data Analysis - Generate calibration curve - Quantify NHC concentration - Normalize to total ribonucleosides E->F

Caption: Experimental workflow for quantifying NHC in viral RNA by LC-MS.

3. Detailed Steps:

  • Cell Culture, Treatment, and Infection:

    • Seed host cells (e.g., Vero E6) in appropriate culture vessels and grow to desired confluency.

    • Treat the cells with varying concentrations of molnupiravir or NHC for a predetermined time.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate for a period sufficient for viral replication and NHC incorporation (e.g., 24-48 hours).

  • Total RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit following the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • RNA Digestion to Ribonucleosides:

    • Digest a known amount of total RNA (e.g., 1-5 µg) with Nuclease P1 to break it down into individual 5'-monophosphate nucleosides.

    • Follow with treatment by bacterial alkaline phosphatase to dephosphorylate the nucleosides, resulting in a mixture of ribonucleosides.

  • Sample Preparation for LC-MS:

    • To the digested sample, add a known amount of a stable isotope-labeled NHC as an internal standard.

    • Perform protein precipitation (e.g., with acetonitrile) to remove enzymes and other proteins.

    • Centrifuge the sample and transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Use a suitable reverse-phase LC column to separate the ribonucleosides.

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify NHC and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NHC.

    • Calculate the amount of NHC in the sample based on the standard curve and the internal standard signal.

    • To determine the frequency of incorporation, quantify the canonical ribonucleosides (A, C, G, U) in the same run and express the amount of NHC as a ratio to the total amount of ribonucleosides.

Protocol 2: In Vitro Primer Extension Assay to Evaluate NHC-TP Incorporation

This biochemical assay evaluates the efficiency of NHC-TP incorporation by purified viral RdRp.[9][13]

1. Materials and Reagents:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • Fluorescently labeled or radiolabeled RNA primer

  • RNA template designed for single or multiple nucleotide incorporation

  • NHC-TP

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Reaction buffer (containing MgCl₂, DTT, etc.)

  • Urea-polyacrylamide gels for electrophoresis (Urea-PAGE)

  • Gel imaging system

2. Experimental Workflow:

Primer_Extension_Workflow A 1. Assay Setup - Anneal labeled primer to RNA template B 2. Enzyme-Substrate Incubation - Incubate RdRp with primer/template complex A->B C 3. Initiation of Reaction - Add varying concentrations of NHC-TP or natural NTPs B->C D 4. Reaction Quenching - Stop the reaction at specific time points with a quenching solution (e.g., EDTA) C->D E 5. Product Analysis - Denature and separate products by Urea-PAGE D->E F 6. Data Quantification - Image the gel - Quantify band intensities to determine incorporation efficiency E->F

Caption: Workflow for the in vitro primer extension assay.

3. Detailed Steps:

  • Primer-Template Preparation:

    • Design a short RNA template and a complementary RNA primer (e.g., 5'-labeled with a fluorophore or radioisotope).

    • Anneal the primer to the template by heating and slow cooling.

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified RdRp enzyme and the annealed primer/template in the reaction buffer.

    • Pre-incubate the mixture to allow the enzyme to bind to the RNA.

  • Incorporation Reaction:

    • Initiate the reaction by adding a mixture of NTPs, including varying concentrations of NHC-TP and the competing natural NTP.

    • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30-37°C).

  • Quenching and Analysis:

    • Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).

    • Denature the RNA products by heating.

    • Separate the primer extension products on a high-resolution denaturing urea-polyacrylamide gel.

  • Data Analysis:

    • Visualize the gel using a suitable imaging system (fluorescence scanner or phosphorimager).

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

    • Determine the kinetics of incorporation (k_pol, K_d) by fitting the data to the Michaelis-Menten equation. The incorporation efficiency can be calculated as k_pol/K_d.

    • The selectivity of the natural nucleotide over NHC-TP is calculated as the ratio of their respective incorporation efficiencies.[9]

Conclusion

The protocols outlined in these application notes provide robust methods for quantifying the incorporation of the antiviral agent NHC into viral RNA. The LC-MS method offers direct quantification from infected cells, providing physiologically relevant data on the extent of incorporation. The in vitro primer extension assay is a powerful tool for dissecting the molecular mechanism and efficiency of NHC-TP utilization by the viral polymerase. Together, these approaches are invaluable for the preclinical and clinical development of molnupiravir and other nucleoside analog antivirals.

References

Application Notes and Protocols for the Synthesis of β-D-N4-hydroxycytidine-triphosphate (NHC-TP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-D-N4-hydroxycytidine-triphosphate (NHC-TP), the active metabolite of the antiviral prodrug molnupiravir, is a critical molecule for research into the inhibition of viral RNA-dependent RNA polymerases (RdRp).[1][2][3] Molnupiravir was initially developed for influenza and later repurposed for its potent activity against various RNA viruses, including SARS-CoV-2.[2] The drug functions through a mechanism of "viral error catastrophe," where NHC-TP is incorporated into nascent viral RNA, leading to an accumulation of mutations that renders the virus non-viable.[1][4] This document provides detailed methods for the synthesis of the precursor β-D-N4-hydroxycytidine (NHC) and its subsequent phosphorylation to the active triphosphate form (NHC-TP) for research purposes.

Part 1: Synthesis of the Precursor, β-D-N4-hydroxycytidine (NHC)

The synthesis of NHC-TP begins with the preparation of its nucleoside precursor, β-D-N4-hydroxycytidine (NHC). Several synthetic routes have been established, often starting from readily available nucleosides like uridine or cytidine. Chemo-enzymatic methods are favored for their efficiency and regioselectivity.

Method 1: Chemo-enzymatic Synthesis from Uridine

This two-step method involves the regioselective esterification of uridine followed by conversion to the N4-hydroxycytidine derivative.

Experimental Protocol:

Step 1: Regioselective Esterification of Uridine

  • Materials: Uridine, Immobilized Lipase (e.g., Lipase Addzyme-011), Isobutyric anhydride, Tetrahydrofuran (THF).

  • Procedure:

    • Suspend uridine in THF in a reaction vessel.

    • Add immobilized lipase and isobutyric anhydride.

    • Stir the reaction at 40 °C for approximately 96 hours.

    • Monitor the reaction for the formation of the desired mono-acylated intermediate.

    • Upon completion, filter the enzyme and purify the intermediate product. An 89% yield for the mono-acylated intermediate has been reported using this method.

Step 2: Conversion to β-D-N4-hydroxycytidine (NHC)

  • Materials: Uridine intermediate from Step 1, Hydroxylamine reagent, Hexamethyldisilazane (HMDS).

  • Procedure:

    • Dissolve the intermediate in HMDS, which acts as both a solvent and a mild dehydrating agent.

    • Add the hydroxylamine reagent to convert the uracil's amidic carbonyl to an oxime.

    • Stir the reaction until completion.

    • Purify the final product, β-D-N4-hydroxycytidine (NHC), via chromatography. An overall yield of 73% for molnupiravir (the isobutyrate ester of NHC) has been achieved with this chemo-enzymatic approach.

Data Summary: Synthesis of NHC and its Prodrug
MethodStarting MaterialKey ReagentsReported YieldReference
Chemo-enzymaticUridineImmobilized Lipase, Isobutyric Anhydride73% (overall for Molnupiravir)
Chemical SynthesisCytidineOxime ester41% (overall for Molnupiravir)
Chemical Synthesis2',3',5'-tri-O-TBS-protected N-hydroxycytidineEt3N•3HFNot specified

Workflow for NHC Synthesis

G cluster_0 Method 1: Chemo-enzymatic Synthesis Uridine Uridine Esterification Regioselective Esterification (Immobilized Lipase, Isobutyric Anhydride, THF, 40°C) Uridine->Esterification Intermediate Mono-acylated Uridine Intermediate Esterification->Intermediate Conversion Oxime Formation (Hydroxylamine, HMDS) Intermediate->Conversion NHC β-D-N4-hydroxycytidine (NHC) Conversion->NHC

Caption: Chemo-enzymatic workflow for synthesizing NHC from uridine.

Part 2: Synthesis of β-D-N4-hydroxycytidine-triphosphate (NHC-TP)

The conversion of NHC to its active triphosphate form is the crucial step for its biological activity. This is typically achieved intracellularly by cellular kinases.[5] For research applications, in vitro enzymatic synthesis is the most effective method, offering high specificity and yield under mild conditions.[6]

Method 2: One-Pot, Multi-Enzyme Cascade for NHC-TP Synthesis

This protocol utilizes a series of kinases to sequentially phosphorylate NHC to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally, triphosphate (NHC-TP) form in a single reaction vessel. An ATP regeneration system is often included to drive the reaction to completion.[7][8]

Experimental Protocol:

  • Materials & Reagents:

    • β-D-N4-hydroxycytidine (NHC)

    • ATP (or dATP) as a phosphate donor

    • Nucleoside Kinase (NK) with broad substrate specificity

    • Nucleoside Monophosphate Kinase (NMPK)

    • Nucleoside Diphosphate Kinase (NDPK)

    • Reaction Buffer (e.g., 70 mM Tris-HCl, pH 7.6)

    • MgCl₂ (e.g., 5 mM)

    • (Optional) ATP Regeneration System:

      • Phosphoenolpyruvate (PEP)

      • Pyruvate Kinase (PK)

    • Deionized water

    • HPLC system for purification and analysis

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube by adding the following in order: reaction buffer, MgCl₂, NHC (e.g., to a final concentration of 1 mM), and ATP (e.g., 3.6 mM).

    • If using an ATP regeneration system, add PEP (e.g., 5 mM) and Pyruvate Kinase.[8]

    • Initiate the reaction by adding a mixture of the three kinases (NK, NMPK, NDPK) to the reaction vessel. Enzyme concentrations should be optimized based on preliminary experiments (e.g., 0.01-0.02 mg/mL each).[7]

    • Incubate the reaction at 37°C. Monitor the progress of the reaction over time (e.g., 2-24 hours) by taking aliquots and analyzing them via HPLC.

    • Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.

    • Purify the NHC-TP from the reaction mixture using reversed-phase or anion-exchange HPLC with a volatile buffer system (e.g., triethylammonium bicarbonate, TEAB) to allow for sample recovery.[9][10]

    • Lyophilize the collected fractions to obtain the purified NHC-TP salt.

Data Summary: Enzymatic NTP Synthesis

The efficiency of enzymatic phosphorylation can vary depending on the substrate and specific enzymes used. The inclusion of an ATP regeneration system significantly improves yields.

Substrate TypeConversion without ATP RegenerationConversion with ATP RegenerationReference
Natural Nucleosides (e.g., Cytidine)~10-25%>97%[7][8]
Base-Modified Nucleosides~20-26%27-75%[7]
Sugar-Modified Nucleosides~4-15%69->99%[7]

Note: Specific conversion rates for NHC are not widely published but are expected to be high, similar to other modified cytidine analogs.

Workflow for NHC-TP Synthesis

G cluster_1 One-Pot Enzymatic Phosphorylation Cascade NHC NHC P1 Phosphorylation 1 NHC->P1 NHC_MP NHC-MP P1->NHC_MP ADP ADP P1->ADP NK P2 Phosphorylation 2 NHC_MP->P2 NHC_DP NHC-DP P2->NHC_DP P2->ADP NMPK P3 Phosphorylation 3 NHC_DP->P3 NHC_TP NHC-TP (Final Product) P3->NHC_TP P3->ADP NDPK ATP_reg ATP Regeneration (PEP + PK) ATP ATP ATP_reg->ATP ATP->P1 ATP->P2 ATP->P3 ADP->ATP_reg

Caption: Workflow for the one-pot enzymatic synthesis of NHC-TP.

Part 3: Mechanism of Action - Viral Error Catastrophe

NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the growing viral RNA chain.[1] Its unique chemical nature allows it to act as a mimic for both cytidine and uridine, leading to mutations in subsequent rounds of replication.

  • Cellular Uptake and Activation: The prodrug molnupiravir is hydrolyzed to NHC in the plasma. NHC is then taken up by cells and phosphorylated by host kinases to the active NHC-TP.[1]

  • Incorporation into Viral RNA: During viral replication, the RdRp incorporates NHC monophosphate (from NHC-TP) into the new RNA strand, primarily opposite a guanine (G) in the template strand (mimicking cytidine).[3]

  • Tautomerization and Ambiguous Base-Pairing: The incorporated NHC can exist in two tautomeric forms. One form base-pairs with guanine (G), while the other tautomer base-pairs with adenine (A), thus mimicking uridine.[2][11]

  • Mutagenesis in Subsequent Replication: When the newly synthesized, NHC-containing RNA strand is used as a template for the next round of replication, the RdRp reads the NHC residue as either a C (pairing with G) or a U (pairing with A). This leads to a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome.[3][12]

  • Error Catastrophe: The accumulation of these mutations ultimately exceeds the virus's error correction capacity, resulting in non-functional proteins and non-viable viral progeny, a process termed "lethal mutagenesis" or "error catastrophe".[1][4]

Signaling Pathway of Molnupiravir's Antiviral Activity

G cluster_host Host Cell cluster_virus Viral Replication Cycle Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis (in plasma) Kinases Host Kinases NHC->Kinases Uptake NHC_TP NHC-TP (Active Form) Kinases->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp Incorporation vRNA_template Viral RNA Template (+ strand) vRNA_template->RdRp vRNA_product New Viral RNA (- strand) (contains NHC-MP) RdRp->vRNA_product Mutated_vRNA Mutated Viral RNA (+ strand) RdRp->Mutated_vRNA Ambiguous base-pairing (G->A, C->U mutations) vRNA_product->RdRp Template for next round Error Error Catastrophe (Non-viable Virus) Mutated_vRNA->Error

Caption: Mechanism of action for molnupiravir, from prodrug to lethal mutagenesis.

References

Application Notes and Protocols for In Vitro Transcription Assays with NHC-Triphosphate Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-hydroxycytidine triphosphate (NHC-TP), supplied as a tetraammonium salt, is the active phosphorylated metabolite of the antiviral prodrug molnupiravir. It serves as a crucial tool in the study of viral RNA-dependent RNA polymerases (RdRps) and the development of novel antiviral therapeutics.[1][2] In vitro transcription assays utilizing NHC-TP are fundamental for elucidating the mechanisms of viral replication, screening for polymerase inhibitors, and characterizing the mutagenic effects of nucleoside analogs. This document provides detailed application notes and experimental protocols for performing in vitro transcription assays with NHC-triphosphate tetraammonium.

Mechanism of Action

NHC-TP acts as a competitive substrate for viral RdRp, being incorporated into nascent RNA strands.[1][2] Its unique chemical structure allows it to act as an analogue of both cytidine triphosphate (CTP) and uridine triphosphate (UTP). This dual-nature leads to ambiguity during subsequent rounds of replication, causing G-to-A and C-to-U transitions in the viral genome. This process, known as lethal mutagenesis, results in the accumulation of errors that ultimately inhibit viral replication and produce non-viable virions.[3]

Applications

  • Antiviral Drug Screening: High-throughput screening of potential antiviral compounds that target viral RdRp activity.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms of viral polymerase inhibition and viral mutagenesis.

  • Viral Resistance Studies: Investigating the development of viral resistance to nucleoside analogs like molnupiravir.

  • Enzyme Kinetics: Determining the kinetic parameters of NHC-TP incorporation by various viral polymerases.

Quantitative Data: Incorporation Efficiency of NHC-TP

The following table summarizes the selectivity of SARS-CoV-2 RdRp for natural NTPs over NHC-TP in an in vitro transcription assay. The selectivity value is the ratio of the incorporation efficiency of the natural nucleotide to that of NHC-TP.

Competing NucleotideSelectivity (Natural NTP / NHC-TP)Reference
CTP30[2]
UTP171[2]
ATP424[2]
GTP12,841[2]

Note: A lower selectivity value indicates a higher likelihood of NHC-TP incorporation in place of the corresponding natural nucleotide.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription Assay with NHC-Triphosphate

This protocol is designed to assess the incorporation of NHC-TP into an RNA transcript by a viral RdRp.

Materials:

  • This compound Salt

  • Viral RNA Polymerase (e.g., SARS-CoV-2 RdRp complex)

  • Linearized DNA or RNA template with a suitable promoter (e.g., T7 promoter)

  • ATP, GTP, CTP, UTP solutions (10 mM each)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl2, 50 mM DTT, 10 mM spermidine)

  • RNase Inhibitor

  • Nuclease-free water

  • [α-³²P]UTP or other radiolabeled NTP for detection (optional)

  • 2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Urea-Polyacrylamide Gel (e.g., 6-15%, denaturing)

  • TBE Buffer (Tris-borate-EDTA)

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.

ComponentFinal Concentration/Amount
5x Transcription Buffer1x
ATP, GTP, CTP1 mM each
UTP0.1 mM
[α-³²P]UTP10 µCi
NHC-Triphosphate0.1 - 1 mM (titrate as needed)
Linear DNA/RNA Template0.5 - 1 µg
Viral RNA Polymerase1-2 units
RNase Inhibitor20 units
Nuclease-free Waterto final volume
  • Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2x RNA Loading Dye.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the samples onto a denaturing urea-polyacrylamide gel. Run the gel in 1x TBE buffer at a constant power until the dye front reaches the bottom of the gel.

  • Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The presence of full-length and potentially truncated products will indicate the level of transcription and the effect of NHC-TP incorporation.

Protocol 2: Non-Radioactive In Vitro Transcription Assay with Gel Electrophoresis

This protocol provides an alternative to radioactive labeling for visualizing RNA transcripts.

Materials:

  • Same as Protocol 1, excluding radiolabeled NTPs.

  • SYBR Gold or similar fluorescent RNA stain.

  • UV transilluminator or gel imaging system.

Procedure:

  • Reaction Setup: Follow the reaction setup in Protocol 1, but replace [α-³²P]UTP with non-radiolabeled UTP at a final concentration of 1 mM.

  • Incubation and Termination: Follow steps 2 and 3 from Protocol 1.

  • Gel Electrophoresis: Follow step 5 from Protocol 1.

  • Staining: After electrophoresis, carefully remove the gel and stain it with a fluorescent RNA stain like SYBR Gold according to the manufacturer's instructions.

  • Visualization: Visualize the RNA bands using a UV transilluminator or a gel imaging system.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis Template DNA/RNA Template Incubation Incubate at 37°C Template->Incubation NTPs ATP, GTP, CTP, UTP NTPs->Incubation NHC_TP NHC-Triphosphate NHC_TP->Incubation Polymerase Viral RdRp Polymerase->Incubation Buffer Transcription Buffer Buffer->Incubation Termination Terminate Reaction Incubation->Termination Electrophoresis Denaturing PAGE Termination->Electrophoresis Visualization Autoradiography or Fluorescent Staining Electrophoresis->Visualization

Caption: Experimental workflow for in vitro transcription with NHC-TP.

Mechanism_of_Action Molnupiravir Molnupiravir (Prodrug) NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Metabolism NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Competitive Substrate Nascent_RNA Nascent RNA with NHC Incorporation Viral_RdRp->Nascent_RNA Incorporation into Nascent RNA Viral_RNA Viral RNA Genome Viral_RNA->Viral_RdRp Template Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Acts as Template (Ambiguous Base-Pairing) Error_Catastrophe Error Catastrophe & Inhibition of Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of NHC-triphosphate in viral replication.

References

Application Note: Quantitative Analysis of NHC-Triphosphate Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antiviral prodrug molnupiravir has emerged as a critical therapeutic agent, particularly against RNA viruses like SARS-CoV-2.[1][2] Its efficacy lies in its intracellular conversion to the active metabolite, β-D-N4-hydroxycytidine-triphosphate (NHC-TP).[1][3][4] This active form is incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent inhibition of viral replication, a process termed "viral error catastrophe".[2][4][5]

Given that NHC-TP is the primary bioactive form of molnupiravir, sensitive and accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic (PK) studies, understanding drug efficacy, and overall drug development.[1][6] This application note provides detailed methodologies and protocols for the detection and quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]

Metabolic Activation Pathway

Molnupiravir is an orally bioavailable isopropylester prodrug of β-D-N4-hydroxycytidine (NHC).[1][8] Following oral administration, it is rapidly hydrolyzed to NHC in the plasma.[5][8] NHC is then taken up by cells and undergoes sequential phosphorylation by host kinases to form NHC-monophosphate (NHC-MP), NHC-diphosphate (NHC-DP), and finally the active NHC-triphosphate (NHC-TP).[4]

G cluster_plasma Plasma cluster_cell Intracellular cluster_viral_rna Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC (β-D-N4-hydroxycytidine) Molnupiravir->NHC Esterase Hydrolysis NHC_cell NHC NHC->NHC_cell Cellular Uptake NHC_MP NHC-Monophosphate NHC_cell->NHC_MP Host Kinases NHC_DP NHC-Diphosphate NHC_MP->NHC_DP Host Kinases NHC_TP NHC-Triphosphate (Active Metabolite) NHC_DP->NHC_TP Host Kinases Viral_RNA Viral RNA NHC_TP->Viral_RNA Incorporation by Viral RdRp Error Catastrophe Error Catastrophe Viral_RNA->Error Catastrophe Leads to

Metabolic activation pathway of Molnupiravir to NHC-Triphosphate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of NHC-TP in human PBMC lysates.[1]

Table 1: Calibration and Linearity

ParameterValue
Calibration Range1–1500 pmol/sample
Lower Limit of Quantification (LLOQ)1 pmol/sample

Table 2: Precision and Accuracy

ParameterValue
Intra- and Inter-assay Precision (%CV)≤ 11.8%
Intra- and Inter-assay Accuracy (%Bias)≤ ±11.2%

Experimental Protocols

This section details the key experimental protocols for the quantification of NHC-TP in PBMC lysates. The methods described are based on established and validated procedures.[1]

Sample Preparation (PBMC Lysate)
  • PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.

  • Cell Lysis: Resuspend the PBMC pellet in a lysis buffer (e.g., 70:30 acetonitrile:water).

  • Internal Standard Spiking: Add an isotopically-labeled internal standard (e.g., ¹³C¹⁵N₂-NHC-TP) to the lysate to correct for matrix effects and procedural losses.

  • Sample Dilution/Evaporation: For the described method, 100 µL of the sample is pipetted into a 96-well plate, followed by 25 µL of the internal standard solution. The samples are then evaporated to dryness under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of water prior to LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following is an example of a validated LC-MS/MS method for NHC-TP quantification.[1]

  • Liquid Chromatography System: Shimadzu Nexera X2 HPLC system.[1]

  • Mass Spectrometer: SCIEX QTRAP 6500 with an ESI source.[1]

  • Chromatographic Column: Scherzo SM-C18, 3 x 50 mm, 3.0 µm particle size.[1]

  • Mobile Phase A: 50 mM ammonium formate: 5 mM ammonium hydroxide.[1]

  • Mobile Phase B: 80 mM ammonium formate: 8 mM ammonium hydroxide in 80:20 water:acetonitrile.[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Gradient Elution: A gradient elution is used to achieve chromatographic separation.

  • Injection Volume: 20 µL.[1]

Mass Spectrometry Parameters

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NHC-TP and its internal standard.

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
NHC-TPTo be optimizedTo be optimized
Isotope-labeled ISTo be optimizedTo be optimized

Note: Specific MRM transitions need to be optimized for the instrument used.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient) WholeBlood->PBMC_Isolation Cell_Lysis Cell Lysis (Acetonitrile/Water) PBMC_Isolation->Cell_Lysis IS_Spiking Internal Standard Spiking Cell_Lysis->IS_Spiking Evaporation Evaporation to Dryness IS_Spiking->Evaporation Reconstitution Reconstitution in Water Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Pharmacokinetic Data Quantification->Results

General workflow for NHC-TP quantification in PBMCs.

Discussion

The accurate quantification of intracellular nucleoside triphosphate analogs like NHC-TP presents analytical challenges due to their polar nature and complex cellular matrix.[9][10] The use of isotopically-labeled internal standards is crucial to mitigate matrix effects such as ion suppression, ensuring the accuracy and precision of the assay.[1] The methods outlined in this application note have been validated in accordance with FDA Bioanalytical Method Validation guidelines, demonstrating their robustness and suitability for clinical trial applications.[1]

Similar LC-MS/MS strategies have been successfully employed for the intracellular quantification of other active triphosphate metabolites, such as GS-443902, the active form of remdesivir.[11] The principles of sample preparation, chromatographic separation, and mass spectrometric detection are broadly applicable to this class of compounds.

Conclusion

This application note provides a detailed overview and protocols for the LC-MS/MS-based quantification of NHC-triphosphate, the active metabolite of molnupiravir. The described methods are sensitive, specific, and have been rigorously validated, making them suitable for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. The provided workflows and data summaries serve as a valuable resource for scientists and researchers in the field of antiviral drug analysis.

References

Application Notes and Protocols for Studying NHC-Induced Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the mutagenic potential of N-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir. The information is intended for researchers in academia and the pharmaceutical industry involved in drug safety assessment and mutagenesis research.

Introduction

N-hydroxycytidine (NHC) is a ribonucleoside analog that exhibits broad-spectrum antiviral activity. Its mechanism of action involves incorporation into the viral genome by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations that ultimately results in an "error catastrophe" for the virus.[1][2] However, concerns have been raised about the potential for NHC to induce mutations in host cells, which could have significant safety implications.[3][4] Therefore, rigorous and standardized methods are required to assess the mutagenic risk of NHC.

This document outlines key in vitro and in vivo experimental setups to study NHC-induced mutagenesis, including detailed protocols for established assays and the application of next-generation sequencing (NGS) for comprehensive mutation analysis.

Mechanism of NHC-Induced Mutagenesis

NHC exerts its mutagenic effect through its ability to be incorporated into nucleic acids and subsequently cause base mispairing during replication. The proposed mechanisms include:

  • Viral RNA Mutagenesis: NHC is phosphorylated in the cell to NHC-triphosphate (NHC-TP). Viral RNA polymerases can recognize NHC-TP as a substrate and incorporate it into the nascent viral RNA strand opposite a guanine (G) or an adenine (A) base. The incorporated NHC can then act as a template for the synthesis of the complementary strand, where it can pair with either G or A, leading to G-to-A and C-to-U transition mutations.[2]

  • Potential for Host DNA Mutagenesis: There is evidence to suggest that NHC can also be mutagenic to mammalian cells.[3] This may occur through the conversion of NHC-diphosphate to its deoxyribonucleoside counterpart by ribonucleotide reductase, which can then be incorporated into host cell DNA.[3] Another proposed mechanism involves the generation of reactive oxygen species (ROS) through the metabolism of NHC by cytidine deaminase (CDA), leading to oxidative DNA damage.[4]

Key Experimental Assays for NHC Mutagenicity Testing

A battery of tests is recommended to thoroughly evaluate the mutagenic potential of NHC, encompassing both in vitro and in vivo models.

In Vitro Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay for mutagenicity. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay determines if a substance can cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a medium lacking the specific amino acid.

2. Mammalian Cell Gene Mutation Assays

These assays detect forward mutations in specific reporter genes in cultured mammalian cells.

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Assay: This assay measures mutations in the HPRT gene, which is involved in the purine salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (6-TG). Mutations that inactivate the HPRT gene confer resistance to 6-TG, allowing for the selection and quantification of mutant colonies.[5][6][7][8]

  • Mouse Lymphoma Assay (MLA): This assay detects mutations in the thymidine kinase (Tk) gene in L5178Y mouse lymphoma cells. Similar to the HPRT assay, mutations in the Tk gene lead to resistance to a toxic pyrimidine analog, trifluorothymidine (TFT). The MLA can detect a broader range of genetic events, including both gene mutations and chromosomal alterations.[9]

In Vivo Assays

Transgenic Rodent (TGR) Mutation Assays

In vivo assays are crucial for assessing the mutagenic potential of a compound in a whole-animal system, which accounts for metabolic activation and detoxification processes. TGR models carry multiple copies of a reporter gene (e.g., lacZ or lacI) in every cell. After treating the animals with the test compound, DNA is isolated from various tissues, and the reporter gene is recovered to determine the mutation frequency.[10][11][12][13]

  • Muta™Mouse (lacZ Transgenic Mouse): This model is widely used to detect in vivo mutations in a variety of tissues.[10][12][13]

  • Big Blue® Mouse (lacI Transgenic Mouse): Similar to the MutaMouse, this model allows for the assessment of in vivo mutagenesis.[11]

Next-Generation Sequencing (NGS) for Mutation Analysis

NGS technologies, particularly error-corrected NGS (ecNGS), offer a powerful approach to quantify mutation frequencies and characterize the full spectrum of mutations induced by a mutagen. This allows for the identification of specific mutational signatures associated with NHC exposure.[14][15][16]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating NHC-induced mutagenesis.

Table 1: In Vitro NHC Mutagenicity Data

AssayCell LineNHC ConcentrationExposure DurationObserved EffectReference
HPRT AssayCHO-K11 µM32 daysIncreased 6-TG resistant colonies[5][6]
HPRT AssayCHO-K110 µM32 daysSignificant increase in 6-TG resistant colonies[5][6]
Mouse Lymphoma AssayL5178YDose-dependentNot specifiedIncreased mutation frequency[9]
Comet AssayHaCaT1 - 10 µM3 - 10 daysConcentration and time-dependent DNA damage[17]
Comet AssayA5491 - 10 µM3 - 10 daysConcentration-dependent DNA damage[17]

Table 2: In Vivo NHC Mutagenicity Data (from Molnupiravir studies)

AssayAnimal ModelMolnupiravir DoseExposure DurationTissue(s) AnalyzedObserved EffectReference
Pig-a AssayRatUp to 1000 mg/kg/day28 daysPeripheral bloodNo increase in mutant frequency[1]
Big Blue® TGR AssayMouseUp to 1000 mg/kg/day28 daysBone marrow, LiverNo increase in mutant frequency[1]

Experimental Protocols

Protocol 1: HPRT Gene Mutation Assay in CHO-K1 Cells

This protocol is adapted from established methods for assessing chemical mutagenesis.[5][6][7][8]

1. Cell Culture and Maintenance:

  • Culture Chinese Hamster Ovary (CHO-K1) cells in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Subculture cells every 2-3 days to maintain exponential growth.

2. NHC Treatment:

  • Seed CHO-K1 cells in culture flasks at a density that allows for several population doublings during the treatment period.
  • Prepare a stock solution of NHC in a suitable solvent (e.g., DMSO or cell culture medium).
  • Expose cells to a range of NHC concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a defined period (e.g., 24 hours to several days). A positive control (e.g., ethyl methanesulfonate, EMS) should also be included.

3. Expression Period:

  • After treatment, wash the cells with phosphate-buffered saline (PBS) and culture them in fresh medium for an expression period of 6-8 days. This allows for the fixation of mutations and the degradation of the wild-type HPRT protein.
  • Subculture the cells as needed during this period.

4. Mutant Selection:

  • Plate a known number of cells (e.g., 2 x 10⁵ cells/plate) in medium containing the selective agent, 6-thioguanine (6-TG) (e.g., 5 µg/mL).
  • Plate a smaller number of cells (e.g., 200 cells/plate) in non-selective medium to determine the cloning efficiency.
  • Incubate the plates for 7-10 days until colonies are formed.

5. Data Analysis:

  • Stain and count the colonies on both selective and non-selective plates.
  • Calculate the mutation frequency (MF) as follows:
  • MF = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency
  • Cloning Efficiency = (Number of colonies in non-selective medium / Number of cells plated in non-selective medium)
  • Compare the MF of NHC-treated cells to the vehicle control. A dose-dependent and statistically significant increase in MF indicates a mutagenic effect.

Protocol 2: In Vivo Muta™Mouse Assay

This protocol is a general guideline based on the principles of the transgenic rodent mutation assay.[10][12][13]

1. Animal Dosing:

  • Use Muta™Mouse transgenic mice (e.g., 8-12 weeks old).
  • Administer NHC (or its prodrug, molnupiravir) to the animals via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 28 consecutive days).
  • Include a vehicle control group and a positive control group (e.g., treated with benzo[a]pyrene).

2. Tissue Collection:

  • At the end of the treatment period (and a post-treatment period for mutation fixation, e.g., 3 or 28 days), euthanize the animals and collect target tissues (e.g., liver, bone marrow, spleen).[12]
  • Quick-freeze the tissues in liquid nitrogen and store at -80°C until DNA extraction.

3. DNA Extraction:

  • Extract high molecular weight genomic DNA from the tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

4. λgt10 lacZ Transgene Rescue:

  • Package the genomic DNA into lambda phage particles using an in vitro packaging extract. This rescues the lacZ transgenes.

5. Mutation Detection:

  • Infect E. coli C (galE⁻) host bacteria with the rescued phage particles.
  • Plate the infected bacteria on a medium containing phenyl-β-D-galactoside (P-gal).
  • Phages with a wild-type lacZ gene will produce β-galactosidase, which cleaves P-gal to a toxic product, leading to plaque lysis.
  • Phages with a mutated lacZ gene will not produce a functional enzyme and will form plaques.
  • Count the number of mutant (clear) plaques and total plaques to determine the mutant frequency.

6. Data Analysis:

  • Calculate the mutant frequency (MF) as the ratio of mutant plaques to total plaques.
  • Compare the MF in NHC-treated animals to the vehicle control group. A statistically significant increase in MF indicates in vivo mutagenicity.

Protocol 3: Next-Generation Sequencing (NGS) for Mutation Spectrum Analysis

This protocol provides a general workflow for using NGS to analyze NHC-induced mutations.[14][15][16]

1. Sample Preparation:

  • Isolate genomic DNA from NHC-treated and control cells or tissues as described in the previous protocols.

2. Library Preparation:

  • Prepare NGS libraries from the genomic DNA. For accurate detection of low-frequency mutations, it is highly recommended to use an error-corrected NGS (ecNGS) method, such as Duplex Sequencing™. This involves ligating adapters with unique molecular identifiers (UMIs) to the DNA fragments before PCR amplification.

3. Target Enrichment (Optional):

  • If focusing on specific genes, perform target enrichment using hybridization capture probes.

4. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • Read Processing: Trim adapter sequences and low-quality bases from the raw sequencing reads.
  • Consensus Read Generation (for ecNGS): Group reads based on their UMIs and generate consensus sequences for each DNA molecule to remove sequencing errors and PCR artifacts.
  • Alignment: Align the processed reads or consensus sequences to the reference genome.
  • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the NHC-treated samples compared to the controls.
  • Mutation Frequency Calculation: Calculate the frequency of different types of mutations (e.g., C>T, G>A).
  • Mutational Signature Analysis: Analyze the trinucleotide context of the mutations to identify any characteristic mutational signatures associated with NHC exposure.

Visualizations

Diagram 1: Proposed Mechanism of NHC-Induced Mutagenesis

NHC_Mutagenesis_Mechanism cluster_cell Mammalian Cell cluster_nucleus Nucleus cluster_cda Alternative Pathway NHC NHC (N-hydroxycytidine) NHC_DP NHC-diphosphate NHC->NHC_DP Phosphorylation CDA Cytidine Deaminase (CDA) NHC->CDA NHC_TP NHC-triphosphate NHC_DP->NHC_TP Phosphorylation dNHC_TP dNHC-triphosphate NHC_DP->dNHC_TP Ribonucleotide Reductase DNA_Replication Host DNA Replication dNHC_TP->DNA_Replication Incorporation Incorporation into DNA DNA_Replication->Incorporation Mutation G:C > A:T T:A > C:G Mutations Incorporation->Mutation ROS Reactive Oxygen Species (ROS) CDA->ROS Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Oxidative_Damage->Mutation in_vitro_workflow start Start: Culture Mammalian Cells treatment Treat cells with NHC (and controls) start->treatment expression Mutation Expression Period (6-8 days) treatment->expression selection Plate cells with and without selective agent (e.g., 6-TG) expression->selection incubation Incubate for colony formation (7-10 days) selection->incubation counting Stain and count colonies incubation->counting analysis Calculate Mutation Frequency counting->analysis end End: Report Results analysis->end in_vivo_workflow start Start: Acclimate Transgenic Rodents dosing Administer NHC (or prodrug) (e.g., 28 days) start->dosing tissue_collection Collect Tissues (e.g., liver, bone marrow) dosing->tissue_collection dna_extraction Extract Genomic DNA tissue_collection->dna_extraction phage_rescue Rescue Reporter Gene (in vitro packaging) dna_extraction->phage_rescue infection Infect E. coli and Plate phage_rescue->infection plaque_counting Count Mutant and Total Plaques infection->plaque_counting analysis Calculate Mutant Frequency plaque_counting->analysis end End: Report Results analysis->end

References

Application Notes and Protocols for Evaluating NHC-Triphosphate Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-hydroxycytidine triphosphate (NHC-TP) is the active metabolite of the antiviral prodrug molnupiravir.[1][2] It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a mechanism known as "error catastrophe," which ultimately inhibits viral replication.[1][3] These application notes provide detailed protocols for a suite of cell-based assays to determine the in vitro efficacy and cytotoxicity of NHC-TP, enabling the assessment of its therapeutic potential against various RNA viruses.

Mechanism of Action of NHC-Triphosphate

NHC, the nucleoside analog of molnupiravir, is taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form, NHC-TP.[4][5] The viral RdRp enzyme mistakenly incorporates NHC-TP into the newly synthesizing viral RNA strand instead of the natural cytidine triphosphate (CTP) or uridine triphosphate (UTP).[3] Once incorporated, NHC-TP can tautomerize, leading to incorrect base pairing during subsequent rounds of RNA replication. This results in a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome, rendering the progeny virions non-viable.[1]

NHC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Cycle Molnupiravir Molnupiravir NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Hydrolysis NHC-MP NHC-Monophosphate NHC->NHC-MP Host Kinases NHC-DP NHC-Diphosphate NHC-MP->NHC-DP Host Kinases NHC-TP NHC-Triphosphate (Active Form) NHC-DP->NHC-TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC-TP->Viral_RdRp Competitive Substrate Nascent_Viral_RNA Nascent Viral RNA (with incorporated NHC) Viral_RdRp->Nascent_Viral_RNA Incorporation into Nascent RNA Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Mutated_Viral_Genome Mutated Viral Genome Nascent_Viral_RNA->Mutated_Viral_Genome Error Catastrophe Non-viable_Virions Non-viable Virions Mutated_Viral_Genome->Non-viable_Virions Inhibition of Replication

Mechanism of action of NHC-Triphosphate.

Data Presentation: In Vitro Efficacy and Cytotoxicity of NHC

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of N4-hydroxycytidine (NHC), the parent nucleoside of NHC-TP, against various RNA viruses in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.[6][7]

Table 1: Antiviral Activity of NHC against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E63.50>100>28.6[8]
MERS-CoVVero0.56>10>17.9[9]
Murine Hepatitis Virus (MHV)DBT-90.17>200>1176[9]

Table 2: Antiviral Activity of NHC against Influenza and Other RNA Viruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A (H1N1)MDCK5.80>100>17.2[8]
Influenza A (H3N2)MDCK7.30>100>13.7[8]
Influenza BMDCK3.40>100>29.4[8]
Dengue Virus-2 (DENV-2)Vero3.95>100>25.3[8]

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the efficacy and cytotoxicity of NHC-TP.

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of a compound to inhibit virus-induced cell death, measured by the reduction in the number of plaques formed in a cell monolayer.[1]

Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed susceptible cells in multi-well plates. Incubate overnight. Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of NHC. Cell_Seeding->Compound_Dilution Virus_Infection Infect cell monolayers with virus in the presence of compound dilutions. Compound_Dilution->Virus_Infection Adsorption Incubate for 1-2 hours to allow viral adsorption. Virus_Infection->Adsorption Overlay Aspirate inoculum and add semi-solid overlay. Adsorption->Overlay Incubation_Plaque Incubate for 2-10 days for plaque formation. Overlay->Incubation_Plaque Fix_Stain Fix cells and stain with crystal violet. Incubation_Plaque->Fix_Stain Plaque_Counting Count plaques in each well. Fix_Stain->Plaque_Counting Data_Analysis Calculate % inhibition and determine EC50. Plaque_Counting->Data_Analysis End End Data_Analysis->End

Workflow for the Plaque Reduction Assay.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Complete cell culture medium

  • Virus stock of known titer

  • NHC compound

  • Phosphate-buffered saline (PBS)

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Multi-well cell culture plates (e.g., 6- or 12-well)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of NHC in serum-free medium.

  • Infection:

    • Aspirate the culture medium from the cell monolayers and wash with PBS.

    • Add the compound dilutions to the wells.

    • Infect the cells with a predetermined amount of virus (e.g., 50-100 plaque-forming units per well).

    • Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.[1]

  • Overlay: Carefully remove the inoculum and add the semi-solid overlay medium.

  • Incubation: Incubate the plates at 37°C for a duration appropriate for plaque formation (typically 2-10 days).[1]

  • Fixation and Staining:

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Gently wash with water to remove excess stain and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[10][11]

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate. Incubate overnight. Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of NHC. Cell_Seeding->Compound_Treatment Incubation_Compound Incubate for the same duration as the antiviral assay. Compound_Treatment->Incubation_Compound Add_Reagent Add MTT or MTS reagent to each well. Incubation_Compound->Add_Reagent Incubation_Reagent Incubate for 1-4 hours. Add_Reagent->Incubation_Reagent Solubilization Add solubilization solution (for MTT assay). Incubation_Reagent->Solubilization If using MTT Measure_Absorbance Measure absorbance at the appropriate wavelength. Incubation_Reagent->Measure_Absorbance If using MTS Solubilization->Measure_Absorbance Data_Analysis Calculate % cell viability and determine CC50. Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the MTT/MTS Cytotoxicity Assay.

Materials:

  • Host cell line

  • Complete cell culture medium

  • NHC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of NHC. Include cell control wells (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral efficacy assay.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Luciferase Reporter Assay for Viral Replication

This assay utilizes a recombinant virus expressing a luciferase reporter gene to quantify viral replication by measuring light output.[5]

Materials:

  • Host cell line

  • Recombinant virus expressing luciferase

  • NHC compound

  • Luciferase assay system (lysis buffer and substrate)

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment and Infection:

    • Treat cells with serial dilutions of NHC.

    • Infect the cells with the luciferase-expressing virus.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and add the lysis buffer to each well.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus control.

    • Determine the EC50 value.

Protocol 4: Quantitative RT-PCR (qRT-PCR) for Viral Load Determination

This assay measures the amount of viral RNA in cell culture supernatants or cell lysates to quantify the effect of the compound on viral replication.

Materials:

  • RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probe

  • Reverse transcriptase

  • Real-time PCR instrument

Procedure:

  • Sample Collection: Collect cell culture supernatants or cell lysates from compound-treated and control wells.

  • RNA Extraction: Extract viral RNA from the samples using a commercial kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with the extracted RNA, primers, probe, and master mix.

    • Perform the reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the viral RNA copy number or the cycle threshold (Ct) value for each sample.

    • Calculate the fold change in viral RNA levels in treated samples compared to the control.

    • Determine the EC50 value based on the reduction in viral RNA.

Protocol 5: Measurement of Intracellular NHC-Triphosphate Levels

This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the active triphosphate metabolite within the cells.[12]

Materials:

  • Host cell line

  • NHC compound

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scrapers

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat cells with NHC for the desired duration.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the wells and scrape the cells.

  • Metabolite Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Prepare a standard curve with known concentrations of NHC-TP.

    • Analyze the samples and standards by LC-MS/MS to determine the intracellular concentration of NHC-TP.

Conclusion

The cell-based assays detailed in these application notes provide a comprehensive framework for evaluating the antiviral efficacy and cytotoxicity of NHC-triphosphate. By employing these standardized protocols, researchers can obtain reliable and reproducible data to advance the development of NHC-based antiviral therapeutics. The quantitative data and workflows presented herein serve as a valuable resource for scientists in the field of virology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NHC-Triphosphate Concentration in Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N4-hydroxycytidine triphosphate (NHC-TP) in polymerase assays.

Frequently Asked Questions (FAQs)

Q1: What is NHC-triphosphate and what is its primary mechanism of action in polymerase assays?

N4-hydroxycytidine triphosphate (NHC-TP) is the active form of the antiviral prodrug molnupiravir.[1] Its primary mechanism of action is to act as a substrate for viral RNA-dependent RNA polymerases (RdRp).[1][2] Once incorporated into the nascent RNA strand, NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. This leads to ambiguous base-pairing during subsequent rounds of replication, causing an accumulation of mutations (a process known as lethal mutagenesis or error catastrophe) and ultimately inhibiting viral replication.[1]

Q2: Which type of polymerases can utilize NHC-TP as a substrate?

NHC-TP is primarily a substrate for viral RNA-dependent RNA polymerases (RdRp), such as that of SARS-CoV-2.[1][2] Some studies have shown that it can also be incorporated by other viral polymerases. It is important to verify the compatibility of NHC-TP with the specific polymerase being used in your assay.

Q3: What is a typical starting concentration range for dNTPs in a standard polymerase assay?

For standard PCR assays, the recommended concentration of each natural deoxynucleotide triphosphate (dNTP) is typically 200 µM.[3][4] However, this can be optimized. Lower concentrations (50-100 µM) may increase fidelity but can reduce yield, while higher concentrations can increase yield, particularly for long PCR products, but may decrease fidelity.[3] When introducing NHC-TP, it is crucial to optimize its concentration relative to the natural dNTPs.

Q4: How does Mg²⁺ concentration affect polymerase assays, especially when using nucleotide analogs like NHC-TP?

Magnesium ions (Mg²⁺) are a critical cofactor for DNA and RNA polymerases.[5] The concentration of Mg²⁺ affects enzyme activity, primer-template annealing, and polymerase fidelity.[5][6] dNTPs, including NHC-TP, can chelate Mg²⁺ ions. Therefore, when optimizing NHC-TP concentration, it is often necessary to co-optimize the Mg²⁺ concentration. A typical starting range for MgCl₂ in PCR is 1.5 to 2.0 mM.[3] If the NHC-TP concentration is high, you may need to increase the Mg²⁺ concentration.

Troubleshooting Guide

Issue 1: Low or No Amplification Product

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal NHC-TP Concentration The concentration of NHC-TP may be too high, leading to polymerase inhibition, or too low for efficient incorporation. Perform a concentration titration of NHC-TP. Start with a range and systematically increase and decrease the concentration to find the optimal level for your specific polymerase and template.
Incorrect Ratio of NHC-TP to Natural dNTPs An imbalanced ratio of NHC-TP to the corresponding natural dNTP (dCTP or dTTP, depending on the desired incorporation) can lead to poor yield. Optimize the ratio of NHC-TP to the competing natural dNTP.
Suboptimal Mg²⁺ Concentration As NHC-TP can bind Mg²⁺, its presence may alter the effective concentration of this essential cofactor.[6] Titrate the MgCl₂ concentration in your reaction, typically in 0.5 mM increments, to find the optimal level that supports polymerase activity in the presence of NHC-TP.[7]
Polymerase Inefficiency The chosen polymerase may have low efficiency for incorporating NHC-TP. Ensure you are using a polymerase known to be compatible with nucleotide analogs. If possible, screen different polymerases.
Suboptimal Annealing Temperature The presence of a modified nucleotide in the reaction mix can sometimes affect primer annealing. Optimize the annealing temperature by performing a gradient PCR. A good starting point is typically 5°C below the calculated melting temperature (Tm) of the primers.[3]
Poor Template Quality Contaminants in the DNA/RNA template can inhibit the polymerase.[8] Ensure your template is of high purity. Consider re-purifying your template if necessary.
Issue 2: Non-Specific Amplification or Smeared Bands on Gel

Possible Causes and Solutions

Possible CauseRecommended Solution
High NHC-TP Concentration Excessive concentrations of nucleotide analogs can sometimes promote non-specific amplification. Try reducing the concentration of NHC-TP.
High Mg²⁺ Concentration Too much Mg²⁺ can reduce the stringency of primer annealing, leading to non-specific products.[6][9] If you have increased the MgCl₂ concentration to compensate for the presence of NHC-TP, you may need to find a better balance. Perform a MgCl₂ titration.
Low Annealing Temperature An annealing temperature that is too low can lead to non-specific primer binding.[8] Increase the annealing temperature in increments of 1-2°C.
High Primer Concentration Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products.[10] A typical primer concentration is between 0.1 and 0.5 µM.[3]
Too Many PCR Cycles Excessive cycling can lead to the accumulation of non-specific products.[8] Try reducing the number of PCR cycles.

Data Presentation

Table 1: General Concentration Ranges for Standard PCR Components

This table provides a starting point for optimizing your polymerase assay. The optimal concentrations may vary depending on the specific polymerase, template, and primers used.

ComponentTypical Starting ConcentrationOptimization Range
dNTPs (each)200 µM[3]50 - 400 µM[3]
Primers (each)0.2 µM0.1 - 1.0 µM[10]
MgCl₂1.5 - 2.0 mM[3]1.0 - 4.0 mM[11]
Taq DNA Polymerase1.25 units / 50 µL reaction0.5 - 2.5 units / 50 µL reaction

Table 2: Assay Validation Parameters for NHC-TP Quantification in PBMC Lysates

This data is from studies quantifying the intracellular concentration of NHC-TP and can provide context for the stability and detection of the molecule, though it does not directly inform on optimal concentrations for enzymatic assays.

ParameterValue
Calibration Range1–1500 pmol/sample[2]
Lower Limit of Quantification (LLOQ)1 pmol/sample[2]
Inter-assay Precision (%CV)1.94 - 11.8%[2]
Inter-assay Accuracy (%DEV)-11.2 to 8.77%[2]

Experimental Protocols

General Protocol for a Primer Extension Assay to Evaluate NHC-TP Incorporation

This protocol provides a general framework for assessing the incorporation of NHC-TP by a polymerase. Specific conditions will need to be optimized for your particular enzyme and template.

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, a defined concentration of the DNA or RNA template-primer duplex, and the polymerase.

    • In separate tubes, prepare serial dilutions of NHC-TP and the corresponding natural dNTP (e.g., dCTP).

  • Initiation:

    • Initiate the reaction by adding the NHC-TP or dNTP solution to the master mix.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the polymerase for a defined period.

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis:

    • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primers from the unextended primers.

    • Visualize the products using an appropriate method (e.g., autoradiography if using radiolabeled primers, or fluorescence if using fluorescently labeled primers).

  • Quantification:

    • Quantify the amount of extended product to determine the efficiency of incorporation of NHC-TP compared to the natural dNTP.

Visualizations

Lethal_Mutagenesis_Pathway cluster_cell Host Cell cluster_virus Viral Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC (N4-hydroxycytidine) Molnupiravir->NHC Metabolism NHC_TP NHC-TP (Active form) NHC->NHC_TP Phosphorylation RdRp Viral RdRp NHC_TP->RdRp Nascent_RNA Nascent RNA with NHC incorporation RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Tautomerization & Ambiguous base-pairing Nonviable_Virion Non-viable Virion Mutated_RNA->Nonviable_Virion Error Catastrophe

Caption: Mechanism of lethal mutagenesis induced by NHC-triphosphate.

Polymerase_Assay_Workflow start Start prep Prepare Master Mix (Buffer, Polymerase, Template-Primer) start->prep add_ntps Add NHC-TP and/or dNTPs prep->add_ntps incubate Incubate at Optimal Temperature add_ntps->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction analysis Analyze Products (e.g., Gel Electrophoresis) stop_reaction->analysis results Quantify Results analysis->results

References

Technical Support Center: Troubleshooting Low NHC-Triphosphate Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of β-D-N4-hydroxycytidine (NHC) triphosphate. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to specific questions you may have about low NHC-triphosphate incorporation and offers step-by-step guidance to troubleshoot your experiments.

Q1: My in vitro transcription/polymerase reaction shows very low or no incorporation of NHC-triphosphate. What are the primary factors I should investigate?

A1: Low or no incorporation of NHC-triphosphate can stem from several factors. Systematically evaluating each component of your reaction is crucial. The most common culprits fall into four categories:

  • Reagent Quality and Stability: The integrity of your enzyme, template, primers, and the NHC-triphosphate itself is paramount.

  • Reaction Conditions: Suboptimal concentrations of key components, incorrect buffer composition, or inappropriate incubation parameters can significantly hinder incorporation.

  • Experimental Technique: Contamination with RNases or other inhibitors can degrade your template or inhibit the polymerase.

  • Assay-Specific Issues: The inherent properties of NHC-triphosphate and the specific polymerase being used can influence incorporation efficiency.

Q2: How can I be sure that my NHC-triphosphate is stable and active?

A2: NHC-triphosphate, like many nucleotide analogs, can be sensitive to degradation. Proper storage and handling are critical.

  • Storage: Store NHC-triphosphate solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • pH: Maintain the pH of your stock solution and reaction buffer within the optimal range for your polymerase, typically between 7.5 and 8.5.

  • Purity: Ensure the purity of your NHC-triphosphate stock. Impurities from synthesis can inhibit polymerase activity.[2] The purity of NHC-triphosphate can be assessed by HPLC.[2]

Q3: What are the optimal concentrations of polymerase, template, and primers for an NHC-triphosphate incorporation assay?

A3: The optimal concentrations can vary depending on the specific polymerase and template being used. However, the following table provides a general starting point for optimization.

ComponentStarting Concentration RangeConsiderations
RNA/DNA Polymerase50 - 200 nMEnzyme activity can vary between lots. Titrate to find the optimal concentration.
Template DNA/RNA10 - 100 nMHigh-quality, pure template is essential. Contaminants can inhibit the reaction.[1]
Primer100 - 500 nMUse a primer-to-template ratio of at least 5:1 to ensure efficient binding.

Q4: How does the concentration of natural nucleotides (ATP, GTP, CTP, UTP) affect NHC-triphosphate incorporation?

A4: NHC-triphosphate is a competitive substrate for cytidine triphosphate (CTP) and uridine triphosphate (UTP).[3] Therefore, the ratio of NHC-triphosphate to natural CTP and UTP is a critical factor.

  • High CTP/UTP Concentrations: If the concentration of natural CTP and UTP is too high, they will outcompete NHC-triphosphate for binding to the polymerase active site, leading to low incorporation of the analog.

  • Low CTP/UTP Concentrations: Conversely, if the concentrations of CTP and UTP are too low, the overall yield of the reaction product may be reduced.

It is recommended to perform a titration experiment to determine the optimal ratio of NHC-triphosphate to CTP and UTP for your specific experimental setup.

Q5: My reaction has stalled, or I am seeing prematurely terminated products. What could be the cause?

A5: Premature termination of transcription or replication can be caused by several factors:

  • Template Secondary Structure: GC-rich templates or templates with strong secondary structures can cause the polymerase to dissociate.[1] Consider redesigning the template or performing the reaction at a higher temperature to melt secondary structures.

  • Insufficient Nucleotide Concentration: If the concentration of any of the four NTPs (or NHC-triphosphate) is too low, the polymerase may stall.[1]

  • Incorporation of NHC-triphosphate: While NHC is not an obligate chain terminator, its incorporation can sometimes slow down or pause the polymerase.[4]

Q6: I suspect RNase contamination. How can I prevent it and how do I test for it?

A6: RNase contamination is a common cause of failed in vitro transcription reactions.

  • Prevention:

    • Use certified RNase-free water, reagents, and plasticware.

    • Wear gloves and change them frequently.

    • Use a dedicated workspace for RNA work.

    • Include an RNase inhibitor in your reaction.[1]

  • Testing:

    • Incubate a sample of your RNA template with and without your reaction components. Run the samples on a denaturing agarose gel. Degradation of the RNA in the sample with your reaction components indicates RNase contamination.

Experimental Protocols

Protocol 1: In Vitro RNA Polymerase Assay for NHC-Triphosphate Incorporation

This protocol provides a general framework for assessing the incorporation of NHC-triphosphate by an RNA polymerase in vitro.

Materials:

  • Purified RNA polymerase (e.g., T7, SP6, or viral RdRp)

  • Linearized DNA template with a promoter recognized by the polymerase

  • Forward and reverse primers (if generating the template by PCR)

  • NHC-triphosphate solution (10 mM stock)

  • ATP, GTP, CTP, UTP solutions (10 mM stocks)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • RNase inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 12-20%)

  • Denaturing gel loading buffer

  • Fluorescently labeled primer or radiolabeled UTP for detection

Procedure:

  • Template Preparation: Prepare a linearized DNA template containing the appropriate promoter for your RNA polymerase. Ensure the template is of high purity and free of contaminants.

  • Reaction Setup: On ice, assemble the following reaction mixture in a nuclease-free microcentrifuge tube. The final volume is 20 µL.

ComponentVolumeFinal Concentration
10x Transcription Buffer2 µL1x
ATP, GTP (10 mM each)0.5 µL each250 µM each
CTP (10 mM)VariableSee note
UTP (10 mM, labeled)VariableSee note
NHC-triphosphate (10 mM)VariableSee note
Linearized DNA Template (100 nM)2 µL10 nM
RNA Polymerase (1 µM)1 µL50 nM
RNase Inhibitor0.5 µLAs recommended
Nuclease-free WaterTo 20 µL-
  • Incubation: Incubate the reaction at the optimal temperature for your polymerase (e.g., 37°C) for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of denaturing gel loading buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the results by autoradiography or fluorescence imaging.

Expected Results: Successful incorporation of NHC-triphosphate will result in a full-length RNA product. The intensity of the product band will depend on the efficiency of incorporation. A ladder of shorter products may indicate premature termination.

Visualizations

Mechanism of NHC-Triphosphate Action

NHC_Mechanism cluster_cell Host Cell Molnupiravir Molnupiravir (Prodrug) NHC NHC (N-hydroxycytidine) Molnupiravir->NHC Esterases NHC_MP NHC-MP NHC->NHC_MP Host Kinases NHC_DP NHC-DP NHC_MP->NHC_DP Host Kinases NHC_TP NHC-TP (Active form) NHC_DP->NHC_TP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Substrate Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Incorporation Mutated_RNA Mutated Viral RNA (Ambiguous base-pairing) Nascent_RNA->Mutated_RNA Tautomerization of NHC Error_Catastrophe Error Catastrophe & Inhibition of Viral Replication Mutated_RNA->Error_Catastrophe

Caption: Mechanism of action of Molnupiravir and its active metabolite, NHC-triphosphate.

Troubleshooting Workflow for Low NHC-Triphosphate Incorporation

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_technique Technique Checks cluster_optimization Assay Optimization Start Low or No NHC-TP Incorporation Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Actions - Use fresh enzyme & template - Aliquot & properly store NHC-TP - Check primer integrity Check_Reagents->Reagent_Actions Issue Found Check_Technique 3. Review Experimental Technique Check_Conditions->Check_Technique Conditions OK Condition_Actions - Titrate Polymerase & MgCl₂ - Optimize NTP:NHC-TP ratio - Check buffer pH Check_Conditions->Condition_Actions Issue Found Optimize_Assay 4. Optimize Assay Parameters Check_Technique->Optimize_Assay Technique OK Technique_Actions - Use RNase-free practices - Include RNase inhibitor - Ensure accurate pipetting Check_Technique->Technique_Actions Issue Found Success Successful Incorporation Optimize_Assay->Success Optimization Successful Optimization_Actions - Test different polymerases - Modify template design - Adjust incubation time/temp Optimize_Assay->Optimization_Actions Issue Persists Reagent_Actions->Start Condition_Actions->Start Technique_Actions->Start Optimization_Actions->Start

Caption: A stepwise workflow for troubleshooting low NHC-triphosphate incorporation.

References

Technical Support Center: NHC-Triphosphate Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHC-Triphosphate Tetraammonium. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the active, intracellular triphosphate form of β-d-N4-Hydroxycytidine (NHC).[1][2] It functions as a weak alternative substrate for viral polymerases, such as the one from the Hepatitis C virus (HCV), and can be incorporated into viral RNA.[1][2] Its primary application is in antiviral research and drug development, where it can act as a nonobligate chain terminator or induce mutagenesis, inhibiting viral RNA synthesis.[2]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: Proper storage is critical to prevent degradation. For solid powder, it is stable for up to 2 years at -20°C.[1] Once dissolved in DMSO, the solution is stable for 2 weeks at 4°C or for 6 months at -80°C.[1] For aqueous solutions, it is recommended to prepare them fresh and use them immediately due to the risk of hydrolysis.

Q3: What is the main cause of degradation for this compound in solution?

A3: The primary degradation pathway for triphosphate compounds in aqueous solution is hydrolysis.[3][4] The phosphoanhydride bonds linking the phosphate groups are susceptible to cleavage by water, which results in the sequential loss of phosphate groups, converting the triphosphate (TP) to diphosphate (DP), then to monophosphate (MP), and finally to the NHC nucleoside.[5][6] This process can be catalyzed by acidic conditions and enzymes.[3][5]

Q4: How does pH affect the stability of the triphosphate moiety?

A4: The triphosphate chain's stability is highly pH-dependent. Generally, hydrolysis is accelerated in acidic conditions.[5] For deoxy-nucleoside triphosphates (dNTPs), which are structurally similar, optimal stability has been observed in a slightly alkaline pH range, between 9.0 and 11.0.[7] It is crucial to maintain a controlled pH in your experimental buffer to minimize degradation.

Q5: How can I monitor the integrity and concentration of my NHC-triphosphate solution?

A5: The most common methods for analyzing triphosphate stability are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8][9] HPLC can be used to separate and quantify the amounts of triphosphate, diphosphate, and monophosphate forms.[7][8] ³¹P-NMR is also a powerful technique as it can directly observe the different phosphate species in solution.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Issue 1: Inconsistent or Negative Experimental Results
Possible Cause Troubleshooting Steps
Degradation of NHC-Triphosphate 1. Prepare Fresh Solutions: Avoid using old stock solutions, especially if stored at 4°C for more than a few days. Prepare fresh solutions from powder for critical experiments.2. Verify Purity: Analyze an aliquot of your solution using HPLC or ³¹P-NMR to check for the presence of NHC-diphosphate or -monophosphate, which are indicators of degradation.3. Control Buffer pH: Ensure your experimental buffer has a pH between 7.5 and 9.0. Avoid acidic conditions.4. Maintain Low Temperature: Keep solutions on ice during experimental setup to minimize thermal degradation.
Incorrect Concentration 1. Re-verify Quantification: Use a reliable method like UV-Vis spectrophotometry to confirm the concentration of your stock solution.2. Check for Precipitation: Visually inspect the solution for any precipitate, especially after thawing. If present, centrifuge the tube and re-quantify the supernatant.
Issue 2: Precipitate Forms in the Solution Upon Thawing
Possible Cause Troubleshooting Steps
Low Solubility at Lower Temperatures 1. Gentle Warming: Warm the solution to room temperature (or 37°C) and vortex gently to redissolve the precipitate.2. Sonication: If warming is not sufficient, briefly sonicate the vial in a water bath.3. Confirm Integrity: After redissolving, it is advisable to check the compound's integrity via HPLC to ensure no degradation occurred.
Change in Salt Concentration/pH 1. Check Buffer Compatibility: Ensure that the buffer components are compatible with the tetraammonium salt form of the compound.2. Centrifugation: If the precipitate cannot be redissolved, centrifuge the solution and use the supernatant after re-confirming its concentration.
Data and Protocols
Stability Data Summary

The stability of triphosphate analogs is influenced by storage solvent and temperature. The following table summarizes the known stability for this compound.

Form Solvent Storage Temperature Stability Duration Source
Powder--20°C2 years[1]
SolutionDMSO4°C2 weeks[1]
SolutionDMSO-80°C6 months[1]

For aqueous solutions, stability is significantly lower and is highly dependent on pH and buffer composition. Based on data for similar molecules (dNTPs), stability is enhanced at a slightly alkaline pH.

Compound Type Condition Observation Source
dNTPspH 7.5 vs. pH 8.3 (at 20°C)17-23% less degradation at pH 8.3[7]
dNTPs35 days at 35°COptimal stability between pH 9.0 and 11.0[7]
Experimental Protocols

1. General Protocol for HPLC Analysis of NHC-Triphosphate Stability

This protocol outlines a method to assess the purity of NHC-triphosphate and detect degradation products like NHC-diphosphate (DP) and NHC-monophosphate (MP).

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A common approach involves an ion-pairing agent in the mobile phase. For example:

    • Buffer A: 50 mM potassium phosphate buffer with 5 mM tetrabutylammonium (TBA) hydroxide, pH 7.0.

    • Buffer B: Acetonitrile.

  • Elution: Run a gradient from a low percentage of Buffer B (e.g., 5%) to a higher percentage to elute the different phosphorylated species. The highly charged triphosphate will elute first, followed by the diphosphate, monophosphate, and finally the uncharged nucleoside.

  • Detection: Use a UV detector set to the maximum absorbance wavelength for the NHC moiety.

  • Quantification: Integrate the peak areas for TP, DP, and MP to determine the relative percentage of each in the sample.

2. General Protocol for ³¹P-NMR Analysis

³¹P-NMR provides a direct way to observe the phosphorus-containing species.

  • Sample Preparation: Prepare a concentrated solution of this compound (~5-10 mM) in a suitable aqueous buffer (e.g., Tris or HEPES) containing 10% D₂O for signal locking.

  • Acquisition: Acquire a proton-decoupled ³¹P-NMR spectrum.

  • Analysis: The spectrum will show distinct signals for the three phosphorus atoms of the triphosphate (γ, α, β). Degradation will lead to the appearance of new signals corresponding to the diphosphate (α, β) and monophosphate (α) species, as well as free inorganic phosphate.

  • Quantification: The relative concentrations of the different species can be determined by integrating the respective signals.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for Poor Experimental Results start Inconsistent or No Experimental Effect check_age Is the solution freshly prepared? start->check_age check_storage Was the stock solution stored correctly (-80°C)? check_age->check_storage Yes prepare_fresh Action: Prepare a fresh solution from powder. check_age->prepare_fresh No check_storage->prepare_fresh No analyze_purity Action: Analyze solution purity using HPLC or ³¹P-NMR. check_storage->analyze_purity Yes degraded Result: Degradation confirmed (high DP/MP levels) analyze_purity->degraded pure Result: Solution is pure. analyze_purity->pure degraded->prepare_fresh check_protocol Review other experimental parameters (e.g., enzyme activity, cell viability). pure->check_protocol

Caption: Troubleshooting workflow for unexpected experimental outcomes.

G NHC_TP NHC-Triphosphate (Active) NHC_DP NHC-Diphosphate NHC_TP->NHC_DP + H₂O - Pi NHC_MP NHC-Monophosphate NHC_DP->NHC_MP + H₂O - Pi NHC NHC Nucleoside (Inactive) NHC_MP->NHC + H₂O - Pi Acid Low pH Heat High Temperature Enzymes Phosphatases

Caption: Primary degradation pathway via hydrolysis.

References

Preventing degradation of NHC-triphosphate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-hydroxycytidine triphosphate (NHC-triphosphate). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of NHC-triphosphate during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is NHC-triphosphate and what is its primary mechanism of action?

A1: NHC-triphosphate (NHC-TP), also known as β-D-N4-hydroxycytidine-triphosphate, is the active phosphorylated intracellular metabolite of the antiviral prodrug molnupiravir.[1][2] Its primary mechanism of action is to act as a substrate for the viral RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.[2] Once incorporated into the viral RNA, NHC-triphosphate can lead to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inhibits viral replication.[2][3][4]

Q2: What are the main causes of NHC-triphosphate degradation in an experimental setting?

A2: The degradation of NHC-triphosphate can be attributed to two primary pathways:

  • Enzymatic Degradation: Cellular lysates contain various phosphatases and other enzymes that can hydrolyze the triphosphate chain.

  • Chemical (Non-Enzymatic) Hydrolysis: The triphosphate moiety is susceptible to hydrolysis, a reaction that can be influenced by pH, temperature, and the presence of divalent metal cations.

Q3: How should I store my NHC-triphosphate stock solutions?

A3: For long-term storage, it is recommended to store NHC-triphosphate solutions at ≤ -70°C, where it has been shown to be stable for up to 148 days in PBMC lysate.[1] Aliquoting the stock solution is crucial to avoid multiple freeze-thaw cycles, although NHC-triphosphate has been shown to be stable for up to three cycles.[1]

Q4: My experiment involves cell lysates. How stable is NHC-triphosphate in this environment?

A4: NHC-triphosphate has demonstrated good stability in peripheral blood mononuclear cell (PBMC) lysates. It is stable for up to 77 hours at room temperature and for up to 137 hours when stored between 2 and 8°C in an extract matrix of water.[1]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with NHC-triphosphate.

Issue Potential Cause Recommended Solution
Low or no detectable NHC-triphosphate in my sample. Degradation during sample processing. The parent compound, N4-hydroxycytidine (NHC), is unstable in whole blood at room temperature and has limited stability in plasma.[1]Process samples quickly. If working with whole blood, store samples on ice for no longer than 4 hours.[1] For plasma, ensure processing occurs promptly after collection.
Improper storage. Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.Aliquot stock solutions to minimize freeze-thaw cycles. For long-term storage, use a freezer set to ≤ -70°C.[1]
Hydrolysis in experimental buffer. The pH of your buffer may be contributing to the non-enzymatic hydrolysis of the triphosphate chain.Maintain a slightly alkaline pH (around 7.5-8.5) in your buffers, as this range is generally optimal for nucleotide triphosphate stability. Avoid highly acidic or basic conditions.
Presence of divalent metal ions. Metal ions like Mg²⁺ or Mn²⁺ can catalyze the hydrolysis of the triphosphate group.If the experimental design allows, consider the use of a chelating agent like EDTA to sequester divalent cations.
Inconsistent results between experimental replicates. Variable sample handling times. Differences in the time taken to process each sample can lead to varying levels of degradation.Standardize your sample processing workflow to ensure consistent handling times for all replicates.
Contamination of reagents. Contamination with phosphatases or other nucleases can lead to enzymatic degradation.Use nuclease-free water and reagents. Ensure a clean working environment to minimize contamination risk.

Stability of NHC and NHC-Triphosphate

The following table summarizes the known stability of N4-hydroxycytidine (NHC) and its triphosphate form (NHCtp) under various conditions.

Analyte Matrix Storage Condition Duration of Stability Reference
NHCWhole BloodRoom TemperatureUnstable (significant degradation within 2-24 hours)[1]
NHCWhole BloodOn IceUp to 4 hours[1]
NHCPlasmaRoom TemperatureUp to 24 hours (limited stability)[1]
NHCPlasma≤ -70°CUp to 260 days[1]
NHCtpPBMC LysateRoom TemperatureUp to 77 hours[1]
NHCtpPBMC LysateFreeze-Thaw CyclesStable for up to 3 cycles[1]
NHCtpPBMC Lysate≤ -70°CUp to 148 days[1]
NHCtpExtract Matrix (Water)2-8°CUp to 137 hours[1]

Experimental Protocols

Protocol 1: Quantification of NHC-Triphosphate in PBMC Lysates by LC-MS/MS

This protocol is adapted from a validated method for the quantification of NHC-triphosphate in peripheral blood mononuclear cell (PBMC) lysates.[1]

1. Preparation of Standards and Quality Controls:

  • Prepare calibrator and quality control (QC) stock solutions of NHC-triphosphate in a 70:30 acetonitrile:water mixture.

  • Prepare calibration standards by spiking blank PBMC lysate (at a concentration of 2x10⁶ cells/mL) with the appropriate working stock solutions.

  • Final concentrations for calibration standards in PBMC lysate can range from 1 to 1500 pmol/sample.[1]

2. Sample Preparation:

  • To a 0.1 mL sample of PBMC lysate, add an isotopically-labeled internal standard.

  • Perform sample extraction via lysate dilution.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The specific chromatographic conditions and mass spectrometer settings should be optimized for your instrument. A previously described method utilized a Shimadzu Nexera X2 HPLC system interfaced with a QTRAP 6500 mass analyzer.[1]

  • Generate a calibration curve using a linear regression of the analyte-to-internal standard peak area ratios.

  • Quantify the NHC-triphosphate concentration in the samples based on the calibration curve. The lower limit of quantification (LLOQ) for this method was 1 pmol/sample.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: PBMC Lysate Sample add_is Add Isotopically-Labeled Internal Standard start->add_is dilute Dilute Lysate add_is->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify NHC-TP calibrate->quantify end End: Report Concentration quantify->end

Caption: Workflow for NHC-Triphosphate Quantification.

signaling_pathway molnupiravir Molnupiravir (Prodrug) nhc NHC (N4-hydroxycytidine) molnupiravir->nhc Hydrolysis nhc_tp NHC-Triphosphate (Active Form) nhc->nhc_tp Intracellular Phosphorylation viral_rna_poly Viral RNA-Dependent RNA Polymerase (RdRp) nhc_tp->viral_rna_poly viral_rna Nascent Viral RNA viral_rna_poly->viral_rna Incorporation mutated_rna Mutated Viral RNA viral_rna->mutated_rna inhibition Inhibition of Viral Replication mutated_rna->inhibition Lethal Mutagenesis

Caption: Molnupiravir's Mechanism of Action.

References

Technical Support Center: NHC-Triphosphate Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming polymerase stalling using N-Heterocyclic Carbene Triphosphates (NHC-TPs). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing these modified nucleotides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymerase stalling and what are its common causes?

A1: Polymerase stalling is the premature arrest of DNA or RNA synthesis by a polymerase.[1] This can lead to incomplete products and reduced yield in applications like PCR and sequencing. Common causes include:

  • Complex DNA Secondary Structures: Templates with high GC-content, hairpin loops, G-quadruplexes, or i-Motifs can physically obstruct the polymerase.[2][3][4][5]

  • Repetitive DNA Sequences: Simple tandem repeats (STRs) can induce polymerase slippage and stalling.[2]

  • DNA Damage: Lesions such as abasic sites, alkylation damage, or crosslinks can block the polymerase from proceeding along the template.[6][7][8][9][10][11]

  • Suboptimal Reaction Conditions: Incorrect concentrations of Mg²⁺, dNTPs, or the presence of inhibitors can impede polymerase activity.

Q2: What is the proposed mechanism for NHC-Triphosphate in overcoming polymerase stalling?

A2: While research is ongoing, NHC-Triphosphates are hypothesized to function by altering the interaction between the polymerase, the template, and the nascent strand. The N-heterocyclic carbene moiety may introduce unique electrochemical or structural properties to the nucleotide. This could potentially destabilize problematic secondary structures in the DNA template or enhance the processivity of the polymerase, allowing it to synthesize through difficult regions where it would otherwise stall.

Q3: Can NHC-TP be used with any DNA polymerase?

A3: Not necessarily. The ability of a DNA polymerase to incorporate modified nucleotides varies significantly. It is crucial to use polymerases that have been validated for use with NHC-TP or other modified triphosphates.[12] High-fidelity proofreading polymerases may have lower efficiency in incorporating modified nucleotides due to the shape of their active site. Always consult the polymerase manufacturer's guidelines.

Q4: Is NHC-TP the same as the NHC found in the antiviral drug Molnupiravir?

A4: The term "NHC" in Molnupiravir refers to β-D-N4-hydroxycytidine.[13] Its triphosphate form (NHC-TP) is a ribonucleoside analog that is incorporated into viral RNA by RNA-dependent RNA polymerases, leading to lethal mutagenesis.[13] While its diphosphate can be converted to a deoxyribose form and potentially be incorporated into DNA, its primary application and mechanism are distinct from using a modified dNTP to overcome polymerase stalling in PCR.[13] The NHC-TP discussed in this guide refers to a deoxyribonucleotide triphosphate modified with an N-heterocyclic carbene for DNA synthesis applications.

Troubleshooting Guide

Problem: Low or no yield in PCR reactions using NHC-TP.

This is a common issue when incorporating modified nucleotides. The solution often involves systematic optimization of reaction components and cycling parameters.

Potential Cause Recommended Solution
Inappropriate Polymerase Switch to a DNA polymerase known for high processivity and tolerance for modified nucleotides. Hot-start polymerases are recommended to reduce non-specific amplification.[12]
Incorrect NHC-TP to dNTP Ratio Optimize the ratio of NHC-TP to the canonical dNTPs (dATP, dCTP, dGTP, dTTP). Start with a low concentration of NHC-TP and perform a titration to find the optimal balance.[12]
Suboptimal Mg²⁺ Concentration Mg²⁺ concentration is critical for polymerase activity. Modified triphosphates may chelate Mg²⁺ differently. Perform a Mg²⁺ titration (e.g., 1.5 mM to 4.0 mM) to find the optimal concentration for your specific template and primer set.[14]
Inhibitory NHC-TP Concentration High concentrations of modified nucleotides can be inhibitory. Reduce the concentration of NHC-TP in the reaction mix.
Incorrect Annealing Temperature The presence of NHC-TP and other additives can affect primer annealing. Optimize the annealing temperature using a gradient PCR.
Insufficient Extension Time Polymerase incorporation of modified nucleotides can be slower. Increase the extension time to ensure full-length product formation.[12]

Problem: Polymerase stalls at a specific, known difficult region (e.g., GC-rich) despite using NHC-TP.

Even with enhancing additives, highly stable secondary structures can be challenging.

Potential Cause Recommended Solution
Highly Stable Secondary Structure Combine NHC-TP with other PCR enhancers that disrupt secondary structures, such as DMSO (3-5%) or Betaine (1-2 M). Note that these additives may require further optimization of Mg²⁺ and annealing temperature.[12]
Insufficient Denaturation For GC-rich templates, increase the initial denaturation time (e.g., to 5 minutes) and the denaturation time within each cycle (e.g., to 45-60 seconds) to ensure complete strand separation.
Polymerase Choice Ensure you are using a polymerase specifically designed for difficult or GC-rich templates.

Experimental Protocols

Protocol 1: Primer Extension Assay to Evaluate NHC-TP Incorporation

This assay determines if a polymerase can incorporate NHC-TP and bypass a known stalling site.

  • Design and Preparation:

    • Design a short DNA template (e.g., 80-100 nt) containing a known polymerase stalling sequence (e.g., a GC-rich hairpin).

    • Design a corresponding primer (e.g., 20 nt) labeled with a fluorescent dye (e.g., 6-FAM) at the 5' end.

  • Reaction Setup:

    • Prepare two reaction mixes in PCR tubes.

    • Control Reaction: 1x Polymerase Buffer, 200 µM each of dATP, dCTP, dGTP, dTTP, 50 nM primer-template duplex, and 1 unit of DNA polymerase.

    • Test Reaction: Same as the control, but substitute one of the canonical dNTPs with the corresponding NHC-TP at an optimized concentration.

  • Incubation: Incubate reactions at the polymerase's optimal temperature for a defined time course (e.g., 1, 5, 15, 30 minutes).

  • Quenching: Stop the reactions by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA).

  • Analysis:

    • Denature the samples at 95°C for 5 minutes.

    • Analyze the products using capillary electrophoresis on a genetic analyzer.

    • Compare the lengths of the extension products. Successful bypass will result in a higher proportion of full-length product in the test reaction compared to the control.

Diagrams and Workflows

Polymerase_Stalling_Mechanism cluster_synthesis Standard Synthesis cluster_stalling Stalling Event Polymerase DNA Polymerase Primer Nascent Strand Polymerase->Primer Elongation StalledPolymerase Stalled Polymerase Polymerase->StalledPolymerase Encounters Stall Site Template DNA Template Template->Polymerase Reads dNTPs dNTPs dNTPs->Polymerase Substrate StallSite Secondary Structure (e.g., Hairpin) StallSite->StalledPolymerase Blocks Path Troubleshooting_Workflow start Start: Low/No PCR Product with NHC-TP check_poly Is Polymerase Compatible with Modified dNTPs? start->check_poly opt_ratio Optimize NHC-TP:dNTP Ratio check_poly->opt_ratio Yes fail Consult Further Technical Support check_poly->fail No opt_mg Optimize [Mg²⁺] opt_ratio->opt_mg success Success: PCR Product Obtained opt_ratio->success opt_anneal Optimize Annealing Temp (Gradient PCR) opt_mg->opt_anneal opt_mg->success additives Add Enhancers (DMSO, Betaine) opt_anneal->additives opt_anneal->success additives->success additives->fail Still Fails

References

Technical Support Center: Improving In Vitro Transcription (IVT) Yield with Modified NTPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize in vitro transcription (IVT) reactions, particularly when using modified nucleoside triphosphates (NTPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using modified NTPs in IVT?

Modified NTPs are incorporated into messenger RNA (mRNA) transcripts during IVT to enhance their therapeutic properties. The most common reasons for their use are to increase the stability of the mRNA molecule and to reduce the innate immune response that can be triggered by foreign RNA when introduced into a cell.[][2] For example, modified nucleotides can change how the host immune system "sees" the RNA, decreasing its detection by immune cells and nucleases.[2]

Q2: Which modified NTPs are most commonly used in therapeutic mRNA production?

The most frequently used modified nucleotides in vaccine and therapeutic development include Pseudouridine-5'-Triphosphate (pseudo-UTP, Ψ), N1-Methylpseudouridine-5'-Triphosphate (m1Ψ), and 5-Methylcytidine-5'-Triphosphate (m5C).[2] These are used to replace their canonical counterparts (UTP and CTP) to improve stability and reduce immunogenicity.[3]

Q3: Do modified NTPs significantly reduce the final RNA yield?

While some modified NTPs can impact transcription efficiency, many, like N1-methylpseudouridine (m1ψ), can be incorporated by RNA polymerase without a significant drop in the expected yield.[][4] However, the overall yield of full-length transcription products may decrease with certain modified nucleotides compared to using only unmodified bases.[4] The specific impact can depend on the modification, its concentration, and the specific sequence being transcribed.

Q4: Can I perform a complete substitution of a standard NTP with its modified version?

Yes, complete substitution is a common practice. For instance, IVT kits are often formulated to allow for the complete replacement of UTP with Pseudo-UTP or another modified uridine analog.[5] This is done by swapping the modified version for the unmodified one at an equimolar concentration in the reaction mix.[5]

Q5: What is co-transcriptional capping and how does it affect yield?

Co-transcriptional capping involves adding a cap analog, such as CleanCap® Reagent AG or ARCA, directly into the IVT reaction mix.[3] This process allows the cap structure to be added to the 5' end of the transcript as it is being synthesized. While this method is efficient for producing capped mRNA, it can lead to a decreased overall RNA yield because the concentration of GTP in the reaction is lowered to optimize the ratio of cap analog to GTP.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during IVT with modified NTPs, focusing on the common problem of low RNA yield.

Problem: Low or No RNA Yield

Low yield is one of the most frequent challenges in IVT. The issue can typically be traced back to one of four areas: reaction components and conditions, the modified NTPs themselves, contamination, or issues with the DNA template.

Possible Cause 1: Suboptimal Reaction Components & Conditions

Q: My RNA yield is unexpectedly low. How can I determine if my reaction setup is the cause?

A: Several key parameters in the IVT reaction must be optimized to ensure high yield. Even small deviations can have a significant impact.

  • DNA Template Quality: The quality and integrity of the DNA template are paramount. The template must be fully linearized and purified to remove contaminants like salts or ethanol, which can inhibit RNA polymerase.[][6] Incomplete linearization can also lead to longer, incorrect transcripts.[6][7] Always verify template integrity and complete linearization on an agarose gel before starting the IVT reaction.[3][7]

  • Enzyme Concentration: The concentration of T7 RNA polymerase is a critical factor. While increasing the enzyme concentration can enhance yield, there is a saturation point beyond which it provides no benefit and increases costs.[]

  • NTP Concentration: The concentration of all four NTPs (including the modified one) must be sufficient for the synthesis of the desired amount of RNA.[] Standard concentrations often range from 1-2 mM for each NTP.[] Low nucleotide concentrations can lead to premature termination of transcription and shorter products.[6][7][8]

  • Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is an essential cofactor for RNA polymerase, and its concentration must be carefully balanced with the total NTP concentration.[] Insufficient Mg²⁺ will decrease enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[] The optimal Mg²⁺:NTP ratio is a critical factor for maximizing yield.[9]

  • Reaction Time and Temperature: IVT reactions are typically incubated at 37°C for 2-4 hours.[] Extending the reaction time can increase yield up to a point, but prolonged incubation does not guarantee higher output.[] For GC-rich templates that may form secondary structures, lowering the reaction temperature can sometimes improve the yield of full-length transcripts.[6][8]

Table 1: Key IVT Reaction Parameters and their Impact on Yield

ParameterRecommended ConditionImpact of Suboptimal Condition on YieldTroubleshooting Action
DNA Template High purity, completely linearized, 30-60 ng/µLLow yield, incomplete transcripts, incorrect transcript sizePurify DNA template again; confirm linearization on a gel.[7][10]
T7 RNA Polymerase 5-10 U/µLLow yieldOptimize enzyme concentration; use a positive control to test activity.[7][10]
NTP Concentration 1-15 mM eachLow yield, premature terminationEnsure NTP stocks are not degraded; optimize concentration.[][9]
Mg²⁺ Concentration 6-75 mM (Ratio to NTPs is critical)Low yield, dsRNA formationOptimize Mg²⁺ concentration relative to total NTP concentration.[][10]
Reaction Time 2-4 hoursLow yieldExtend incubation time, but monitor for diminishing returns.[][10]
Reaction Temperature 37°C (can be lowered for difficult templates)Low yield, incomplete transcriptsLower temperature for GC-rich templates to prevent secondary structures.[][8]
Possible Cause 2: Issues Specific to Modified NTPs

Q: I only experience low yields when I include modified NTPs. How can I troubleshoot this?

A: While many polymerases incorporate modified NTPs efficiently, some modifications can be challenging for the enzyme, leading to reduced yield.

  • Enzyme Compatibility: Ensure that the T7 RNA polymerase variant you are using is capable of efficiently incorporating the specific modified NTP. Some polymerase mutants have been engineered to better accept nucleotides with modifications.[11]

  • Type of Modification: The chemical nature of the modification matters. For example, studies have shown that replacing uridine with N1-methylpseudouridine (in an "ACGPseudo" mix) results in better expression in vivo than also replacing cytidine with 5-methylcytidine ("A5mCGPseudo"), which can be deleterious to expression.[12][13]

  • Inhibition of Initiation: Some modified GTP analogs can be problematic for transcription initiation, as T7 RNA polymerase often requires unmodified guanosine at the first few positions of the transcript.[14][15]

Table 2: Impact of Common Modified NTPs on IVT and mRNA Function

Modified NTPCanonical NTP ReplacedPrimary Benefit(s)Potential Impact on IVT Yield
Pseudouridine (Ψ) Uridine (U)Reduces immunogenicity, enhances stability.[]Generally well-tolerated; may not significantly affect yield.[5]
N1-Methylpseudouridine (m1Ψ) Uridine (U)Strongly reduces immunogenicity, enhances translation.[13]Efficiently incorporated by RNA polymerase without a significant drop in yield.
5-Methylcytidine (5mC) Cytidine (C)Can increase mRNA stability.[3]Can be deleterious for expression and may reduce overall functionality.[12][13]
Possible Cause 3: RNase Contamination

Q: My final product appears degraded upon analysis. What could be the cause?

A: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments.[16]

  • Source of Contamination: RNases can be introduced from your hands, dust, or contaminated solutions, pipette tips, and tubes.[6][16]

  • Prevention: Always wear gloves and use nuclease-free water, reagents, and consumables.[5] Setting up reactions on ice can slow down the activity of any contaminating RNases.[16] The use of an RNase inhibitor in the IVT reaction is also highly recommended.[7]

Possible Cause 4: Incorrect Transcript Size

Q: My analysis shows RNA transcripts that are shorter or longer than expected. What causes this?

A: Incorrect transcript size is a common issue that points to problems with either the template or the reaction conditions.

  • Shorter Transcripts: This is often due to premature termination. Potential causes include low nucleotide concentrations, cryptic termination sites within the DNA template, or secondary structures in GC-rich templates that cause the polymerase to dissociate.[6][8]

  • Longer Transcripts: This issue typically arises from problems with the DNA template. If the plasmid template is not completely linearized, the polymerase can continue transcribing around the circular plasmid.[6][7] Additionally, if the linearization creates a 3' overhang, the polymerase can use the opposite strand as a template, resulting in a longer-than-expected product.[6] Using a restriction enzyme that creates blunt or 5' overhangs is recommended.[3][6]

Experimental Protocols

Protocol 1: Standard IVT Reaction with Complete Pseudo-UTP Substitution

This protocol is adapted for a typical 20 µL reaction and assumes the use of a commercially available IVT kit.

Materials:

  • Nuclease-free water

  • 10x Reaction Buffer

  • ATP, CTP, GTP solutions (typically 100 mM stocks)

  • Pseudo-UTP solution (in place of UTP, 100 mM stock)

  • CleanCap® Reagent AG (or other cap analog)

  • Linearized DNA template (0.5-1 µg)

  • RNase Inhibitor

  • T7 RNA Polymerase Mix

  • DNase I

Procedure:

  • Thaw all reagents except the enzyme mix at room temperature. Mix each component thoroughly and centrifuge briefly to collect the contents at the bottom of the tube. Keep the T7 RNA Polymerase Mix on ice.[5]

  • Assemble the reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water to bring the final volume to 20 µL

    • 2 µL of 10x Reaction Buffer

    • 2 µL of ATP Solution (for 10 mM final concentration)

    • 2 µL of CTP Solution (for 10 mM final concentration)

    • 2 µL of GTP Solution (for 10 mM final concentration)

    • 2 µL of Pseudo-UTP Solution (for 10 mM final concentration)

    • 1 µg of Linearized DNA Template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase Mix

  • Mix gently by pipetting up and down, then centrifuge briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours. For reactions longer than 60 minutes, using an incubator with a heated lid is recommended to prevent evaporation.[5]

  • After incubation, add 1 µL of DNase I to the reaction to digest the DNA template. Mix and incubate at 37°C for 15 minutes.[5]

  • Proceed immediately to RNA purification using a column-based kit or other preferred method.

Protocol 2: Analysis of IVT Product by Denaturing Agarose Gel Electrophoresis

Materials:

  • Agarose

  • MOPS buffer (10x)

  • Formaldehyde (37%)

  • Formamide

  • RNA Loading Dye

  • RNA ladder

  • Purified IVT product

Procedure:

  • Prepare a 1.2% denaturing agarose gel by dissolving agarose in a solution of water, 10x MOPS buffer, and formaldehyde. Cast the gel in a fume hood.

  • While the gel solidifies, prepare the RNA sample. Mix ~500 ng of your purified RNA with an equal volume of RNA loading dye containing formamide and formaldehyde.

  • Denature the RNA sample and ladder by heating at 65°C for 10 minutes, then immediately place on ice.

  • Load the samples onto the gel and run the electrophoresis in 1x MOPS buffer until the dye front has migrated sufficiently.

  • Visualize the RNA bands using a UV transilluminator. A sharp, single band at the expected size indicates a successful reaction with high integrity. Smearing below the main band may indicate degradation.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Purification & Analysis pDNA Plasmid DNA Linearize Linearization (Restriction Digest) pDNA->Linearize Purify_DNA Template Purification Linearize->Purify_DNA IVT_Reaction IVT Reaction Setup (NTPs, Modified NTPs, Polymerase) Purify_DNA->IVT_Reaction Add Template Incubation Incubation (37°C, 2-4h) IVT_Reaction->Incubation DNase_Treat DNase I Treatment Incubation->DNase_Treat Purify_RNA RNA Purification (e.g., Column-based) DNase_Treat->Purify_RNA Purify Product QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purify_RNA->QC Final_Product Final_Product QC->Final_Product High-Yield Modified RNA

Caption: Experimental workflow for in vitro transcription with modified NTPs.

Troubleshooting_Yield cluster_checks Initial Checks cluster_causes Potential Causes & Solutions cluster_solutions Solutions Start Low or No RNA Yield Check_Template Analyze DNA Template on Gel Start->Check_Template Check_Reagents Use Positive Control (Test Polymerase/NTPs) Start->Check_Reagents Template_Issue Template Problem? (Degraded/Not Linearized) Check_Template->Template_Issue Fails Conditions_Issue Suboptimal Conditions? (Mg2+, Temp, Time) Check_Template->Conditions_Issue Passes Reagent_Issue Reagent Problem? (Inactive Enzyme/Bad NTPs) Check_Reagents->Reagent_Issue Fails Check_Reagents->Conditions_Issue Passes Sol_Template Re-purify or Re-linearize DNA Template_Issue->Sol_Template Sol_Reagents Replace Enzyme/ Fresh NTPs Reagent_Issue->Sol_Reagents Contamination_Issue RNase Contamination? Conditions_Issue->Contamination_Issue Sol_Optimize Optimize Reaction Parameters (DoE) Conditions_Issue->Sol_Optimize Sol_RNase Use RNase-free Techniques & Inhibitor Contamination_Issue->Sol_RNase End End Sol_Template->End Successful IVT Sol_Reagents->End Successful IVT Sol_Optimize->End Successful IVT Sol_RNase->End Successful IVT

Caption: Troubleshooting flowchart for diagnosing low IVT yield.

References

Technical Support Center: Addressing Non-Specific Amplification with Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific amplification in PCR and how to mitigate it using nucleotide analogs.

Frequently Asked Questions (FAQs)

Q1: What is non-specific amplification in PCR, and why is it a problem?

A: Non-specific amplification refers to the amplification of DNA sequences other than the intended target sequence during a polymerase chain reaction (PCR). This can manifest as multiple bands on an agarose gel, smears, or inaccurate quantification in real-time PCR.[1] It is a significant problem because it can lead to false-positive results, reduced yield of the desired product, and complications in downstream applications such as cloning, sequencing, and quantitative analysis.

Q2: What are the common causes of non-specific amplification?

A: Several factors can contribute to non-specific amplification, including:

  • Low Annealing Temperature: Primers can bind to partially complementary sequences at temperatures below their optimal annealing temperature (Tm).[2]

  • Poor Primer Design: Primers with sequences that have homology to other regions in the template DNA can lead to off-target amplification.[1]

  • High Primer Concentration: Excessive primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.

  • Template Quality and Concentration: Degraded DNA templates or high concentrations of template DNA can sometimes result in non-specific products.

  • Carryover Contamination: The presence of amplicons from previous PCR reactions can serve as unintended templates in subsequent reactions, leading to false positives.[3][4]

Q3: How can nucleotide analogs help in reducing non-specific amplification?

A: Nucleotide analogs are modified nucleic acids that can be incorporated into PCR reactions to enhance specificity and reduce off-target amplification. They work through different mechanisms:

  • dUTP and Uracil-N-Glycosylase (UNG): This system is primarily used to prevent carryover contamination. dUTP is used in place of dTTP in the PCR mix, resulting in amplicons containing uracil. Before the next PCR, the mix is treated with UNG, which degrades any uracil-containing DNA (from previous reactions), leaving the native, thymine-containing template intact.[4][5][6]

  • Locked Nucleic Acids (LNAs): LNAs are RNA analogs with a methylene bridge that "locks" the ribose structure.[7][8] Incorporating LNAs into primers increases their thermal stability and binding affinity for the target sequence.[8] This allows for the use of shorter primers or higher annealing temperatures, both of which increase specificity.[7]

  • Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA mimics with a peptide-like backbone. They bind with high affinity and sequence specificity to complementary DNA. PNAs can be designed to bind to non-target sequences, physically blocking the DNA polymerase from amplifying them. This technique is known as PNA clamping.[9][10]

Troubleshooting Guides

Issue 1: Persistent carryover contamination leading to false positives.

Solution: Implement the dUTP/UNG system.

This method involves substituting deoxythymidine triphosphate (dTTP) with deoxyuridine triphosphate (dUTP) in all PCR reactions. The enzyme Uracil-N-Glycosylase (UNG) is then added to the master mix of subsequent reactions. UNG recognizes and degrades any DNA containing uracil, which includes amplicons from previous reactions, without affecting the original DNA template.[4][5][6]

Issue 2: Non-specific bands despite optimizing annealing temperature and primer concentration.

Solution: Utilize primers containing Locked Nucleic Acids (LNAs).

LNA-modified primers have a higher melting temperature (Tm) compared to standard DNA primers.[7] This increased thermal stability allows for higher annealing temperatures, which enhances the specificity of primer binding to the intended target sequence.[7] Even a few LNA modifications within a primer can significantly increase its Tm and improve specificity.

Issue 3: Amplification of a highly abundant, non-target sequence (e.g., wild-type allele in mutant detection).

Solution: Employ Peptide Nucleic Acid (PNA) clamping.

A PNA oligomer designed to be perfectly complementary to the abundant, non-target sequence is added to the PCR reaction. The PNA binds tightly to this sequence, acting as a "clamp" that physically obstructs the DNA polymerase, thereby preventing its amplification.[9][10] This allows for the preferential amplification of the less abundant target sequence.

Quantitative Data on the Efficacy of Nucleotide Analogs

The following table summarizes the reported efficiency of different nucleotide analog-based methods in reducing non-specific amplification.

Nucleotide Analog MethodMechanism of ActionReported Efficacy in Reducing Non-Specific Amplification/ContaminationReference(s)
dUTP/UNG System Enzymatic degradation of carryover ampliconsCan result in a 10,000,000-fold reduction in amplicon concentration.[11]
Locked Nucleic Acids (LNAs) Increased primer binding affinity and specificityAllows for higher annealing temperatures, significantly improving specificity and reducing off-target amplification.[7][12]
Peptide Nucleic Acid (PNA) Clamping Blocks amplification of specific non-target sequencesCan suppress the amplification of the targeted non-target DNA by 99.3%–99.9%.[13]

Experimental Protocols

Protocol 1: Using the dUTP/UNG System to Prevent Carryover Contamination

Objective: To eliminate false positives arising from the amplification of contaminating PCR products from previous reactions.

Materials:

  • PCR master mix

  • dUTP/dNTP mix (in place of standard dNTPs)

  • Uracil-N-Glycosylase (UNG)

  • Template DNA

  • Primers

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: In a sterile, nuclease-free tube, prepare the master mix for the desired number of reactions. Substitute the standard dNTP mix with a mix containing dUTP. A common formulation is to replace dTTP entirely with dUTP or use a mix such as 175µM dUTP and 25µM dTTP for consistent amplification.[3][4]

  • Add UNG: Add UNG to the master mix. A typical concentration is 1 unit of UNG per 100 µL of reaction volume.[14]

  • Add Template and Primers: Aliquot the master mix into individual PCR tubes and add the template DNA and primers.

  • UNG Incubation: Incubate the reactions for 2-5 minutes at 50°C.[5] This step allows the UNG to degrade any uracil-containing DNA present in the reaction.

  • UNG Inactivation and PCR Cycling: Proceed with the standard PCR cycling protocol. The initial denaturation step (e.g., 95°C for 2-10 minutes) will inactivate the UNG, preventing it from degrading the newly synthesized, uracil-containing amplicons.[5]

Protocol 2: Enhancing Specificity with LNA-Modified Primers

Objective: To increase the specificity of PCR amplification and eliminate non-specific products by using primers containing LNAs.

Materials:

  • PCR master mix

  • LNA-modified primers

  • Template DNA

  • Nuclease-free water

Procedure:

  • Primer Design: Design primers with one or more LNA bases. Placing LNAs at the 3' end of the primer can be particularly effective for allele-specific PCR.[7] The inclusion of LNAs will increase the primer's melting temperature (Tm).

  • Determine Annealing Temperature: Calculate the new Tm of the LNA-containing primers. The optimal annealing temperature is typically 3-5°C below the lowest primer Tm. Due to the increased Tm of LNA primers, a higher annealing temperature can be used, which enhances specificity.

  • Prepare and Run PCR: Prepare the PCR reactions as you would with standard primers. Use the optimized, higher annealing temperature in your thermal cycling program.

Protocol 3: Blocking Non-Target Amplification with PNA Clamping

Objective: To selectively amplify a target sequence while preventing the amplification of a more abundant, non-target sequence.

Materials:

  • PCR master mix

  • PNA oligomer (the "clamp")

  • Primers

  • Template DNA

  • Nuclease-free water

Procedure:

  • PNA Design: Design a PNA oligomer that is complementary to the non-target sequence you wish to block.

  • Prepare the PCR Reaction: Add the PNA clamp to the PCR master mix. The final concentration of the PNA blocker typically ranges from 0.5 µM to 6 µM.[8]

  • Optimize Thermal Cycling: Modify the PCR program to include a specific PNA clamping step. A typical program would be:

    • Initial Denaturation: 94°C for 3 minutes.

    • Amplification Cycles (25-30 cycles):

      • Denaturation: 94°C for 15 seconds.

      • PNA Clamping: 75°C for 10 seconds (this temperature should be optimized based on the PNA's Tm).

      • Primer Annealing: 55-60°C for 10 seconds.

      • Extension: 68°C for 15-60 seconds.

    • Final Extension: 72°C for 10 minutes.

  • Analyze Results: Analyze the PCR products by gel electrophoresis or quantitative PCR to confirm the successful amplification of the target and suppression of the non-target sequence.

Visualizations

Mechanism of dUTP/UNG System

dUTP_UNG_Mechanism cluster_pcr1 PCR Reaction 1 cluster_pcr2 Subsequent PCR Reaction Setup cluster_degradation Contamination Removal cluster_pcr_final Amplification pcr1 PCR with dUTP amp1 Uracil-containing Amplicons (Contaminants) pcr1->amp1 generates master_mix New PCR Master Mix amp1->master_mix Carryover Contamination incubation Incubate at 50°C ung Add UNG master_mix->ung template Native DNA Template (Thymine-containing) master_mix->template ung->incubation degraded Degraded Contaminants incubation->degraded UNG degrades Uracil-DNA intact_template Intact Native Template incubation->intact_template UNG does not affect Thymine-DNA pcr_final PCR Amplification intact_template->pcr_final target_product Specific Target Product pcr_final->target_product

Caption: Workflow of the dUTP/UNG system for preventing carryover contamination.

PNA Clamping Experimental Workflow

PNA_Clamping_Workflow start Start prepare_mix Prepare PCR Master Mix (including primers and PNA clamp) start->prepare_mix add_template Add Template DNA (contains target and non-target sequences) prepare_mix->add_template denaturation Initial Denaturation (e.g., 94°C) add_template->denaturation pna_annealing PNA Clamping Step (e.g., 75°C) denaturation->pna_annealing primer_annealing Primer Annealing (e.g., 55-60°C) pna_annealing->primer_annealing extension Extension (e.g., 72°C) primer_annealing->extension cycle Repeat Cycles (25-30x) extension->cycle cycle->pna_annealing Yes final_extension Final Extension cycle->final_extension No end End final_extension->end

Caption: Thermal cycling steps for a PCR experiment utilizing PNA clamping.

Logical Relationship of LNA Primer Action

LNA_Primer_Logic cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome problem Non-specific amplification due to low primer binding specificity lna_primer Incorporate Locked Nucleic Acids (LNAs) into the PCR primers problem->lna_primer is addressed by increased_tm Increased primer melting temperature (Tm) and binding affinity lna_primer->increased_tm leads to higher_anneal Allows for higher annealing temperatures during PCR increased_tm->higher_anneal enables outcome Enhanced primer binding specificity and reduced non-specific amplification higher_anneal->outcome results in

Caption: How LNA-modified primers improve PCR specificity.

References

Technical Support Center: Troubleshooting NHC Mutagenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxycytidine (NHC) mutagenesis assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during NHC mutagenesis assays in a question-and-answer format.

Issue 1: High Background Mutation Frequency in Vehicle-Treated Control Cells

  • Question: My mock-treated (e.g., DMSO) control cells show a higher than expected mutation frequency. What could be the cause?

  • Answer: High background mutation rates can obscure the mutagenic effect of NHC. Several factors can contribute to this:

    • Cell Line Instability: The parental cell line may have an inherently high spontaneous mutation rate. It is crucial to regularly characterize the background mutation frequency of your cell line. For example, the spontaneous mutation frequency at the HPRT locus in Chinese Hamster Ovary (CHO) cells can vary between experiments.[1][2]

    • Suboptimal Culture Conditions: Stressful culture conditions, such as nutrient depletion, pH shifts, or high cell density, can increase spontaneous mutations. Ensure consistent and optimal cell culture practices.

    • Contamination: Mycoplasma contamination is a known cause of increased mutation rates in cultured cells. Regularly test your cell stocks for mycoplasma.

    • Reagent Quality: Ensure all media, sera, and other reagents are of high quality and have not expired.

Troubleshooting Steps:

  • Validate Cell Stock: Thaw a new, early-passage vial of your cell line.

  • Optimize Culture Conditions: Review and standardize your cell passaging and maintenance protocols. Ensure consistent seeding densities and media changes.

  • Test for Mycoplasma: Use a reliable PCR-based or culture-based mycoplasma detection kit.

  • Check Reagents: Use fresh, high-quality reagents and media.

Issue 2: Low or No Increase in Mutation Frequency with NHC Treatment

  • Question: I am not observing a dose-dependent increase in mutation frequency after treating my cells with NHC. Why might this be?

  • Answer: A lack of response to NHC can be due to several factors related to the compound's activity and the experimental setup:

    • Insufficient NHC Concentration or Exposure Time: The concentration of NHC may be too low, or the treatment duration too short, to induce a detectable increase in mutations.

    • Metabolic Inactivation: The cell line you are using may have low levels of the kinases required to phosphorylate NHC into its active triphosphate form (NHC-TP). Uridine-cytidine kinase 2 (UCK2) is a key rate-limiting enzyme in this process.[3]

    • Cell Viability Issues: High concentrations of NHC can be cytotoxic. If the treatment is too toxic, the cells with mutations may not survive to form colonies, thus artificially lowering the observed mutation frequency.

    • Inefficient Mutant Selection: The selection method for identifying mutant colonies (e.g., using 6-thioguanine for HPRT mutants) may not be stringent enough, leading to the survival of non-mutant cells.

Troubleshooting Steps:

  • Optimize NHC Concentration: Perform a dose-response curve to determine the optimal concentration of NHC that induces mutations without excessive cytotoxicity.

  • Verify Metabolic Activation: If possible, assess the expression or activity of key kinases like UCK2 in your cell line.

  • Assess Cytotoxicity: Concurrently with your mutagenesis assay, perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the viability of cells at different NHC concentrations.

  • Validate Selection Method: Ensure the concentration of the selective agent and the timing of its application are optimized for your cell line.

Issue 3: High Variability Between Replicate Experiments

  • Question: I am seeing significant variability in mutation frequencies between my replicate cultures. What are the potential sources of this variability?

  • Answer: Fluctuation assays are inherently stochastic, but high variability can also stem from experimental inconsistencies.

    • Inconsistent Cell Numbers: Variation in the initial number of cells seeded or the final number of cells at the time of selection can lead to large differences in calculated mutation rates.

    • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions or plating small volumes, can introduce significant error.

    • Non-homogenous Cell Suspensions: Clumped cells can lead to inaccurate cell counts and uneven distribution when plating.

    • Jackpot Mutations: In a fluctuation assay, a mutation that occurs early in the growth of a culture can lead to a "jackpot" of many mutant progeny, skewing the results of that replicate. This is an inherent feature of the assay, but its impact can be minimized with proper statistical analysis.

Troubleshooting Steps:

  • Standardize Cell Counting: Use a consistent and reliable method for cell counting (e.g., an automated cell counter) and ensure single-cell suspensions.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Increase Number of Replicates: Using a larger number of replicate cultures can help to obtain a more robust estimate of the mutation rate.

  • Use Appropriate Statistical Analysis: Employ statistical methods designed for fluctuation assays, such as the Ma-Sandri-Sarkar maximum likelihood estimator (MSS-MLE), to calculate the mutation rate.

Data Presentation

Table 1: Representative Data for NHC-Induced Mutation Frequency at the HPRT Locus in CHO Cells

Treatment GroupNHC Concentration (µM)Plating Efficiency (%)Number of Mutant ColoniesTotal Cells Plated for SelectionMutation Frequency (per 10^6 cells)
Vehicle Control (DMSO)095 ± 551 x 10^70.5
NHC-Treated190 ± 7251 x 10^72.5
NHC-Treated375 ± 10801 x 10^78.0
NHC-Treated1050 ± 121501 x 10^715.0

This table presents hypothetical but representative data based on typical outcomes of NHC mutagenesis assays. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol: Quantitative NHC Mutagenesis Assay in CHO Cells (HPRT Locus)

This protocol is adapted from standard fluctuation test procedures for mammalian cells.

1. Cell Preparation and Seeding: a. Culture CHO cells in appropriate media and conditions. b. Prepare a single-cell suspension and determine the cell concentration. c. Seed a low number of cells (e.g., 200 cells) into multiple parallel T25 flasks or wells of a multi-well plate to allow for clonal expansion. A larger number of replicates (e.g., 20 or more) is recommended.

2. NHC Treatment: a. Prepare a stock solution of NHC in DMSO. b. Once cells have attached and started to divide, add NHC at various final concentrations to the treatment flasks/wells. Include a vehicle control (DMSO) group. c. Incubate the cells with NHC for a defined period (e.g., 24-72 hours).

3. Expression Period: a. After treatment, remove the NHC-containing medium, wash the cells with PBS, and add fresh medium. b. Allow the cells to grow for an "expression period" (typically 6-8 days for the HPRT locus) to allow for the fixation of mutations and the turnover of existing HPRT protein.[2] Subculture the cells as needed during this period, ensuring to re-plate the entire cell population to avoid loss of mutants.

4. Mutant Selection: a. At the end of the expression period, trypsinize and count the cells from each replicate culture. b. For Mutation Frequency: Plate a known number of cells (e.g., 5 x 10^5 cells per 100 mm dish) in a selective medium containing 6-thioguanine (6-TG). Plate multiple dishes for each replicate. c. For Plating Efficiency: Plate a small number of cells (e.g., 200 cells per 100 mm dish) in a non-selective medium. d. Incubate the dishes for 10-14 days until colonies are visible.

5. Data Analysis: a. Stain and count the colonies on both the selective and non-selective plates. b. Calculate the plating efficiency (PE) = (Number of colonies on non-selective plates) / (Number of cells plated). c. Calculate the mutation frequency (MF) = (Number of colonies on selective plates) / (Total number of cells plated for selection x PE).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NHC_Metabolic_Activation NHC NHC (N-hydroxycytidine) NHC_MP NHC-Monophosphate NHC->NHC_MP ATP -> ADP NHC_DP NHC-Diphosphate NHC_MP->NHC_DP ATP -> ADP NHC_TP NHC-Triphosphate (Active Form) NHC_DP->NHC_TP NTP -> NDP UCK Uridine-Cytidine Kinase (UCK1/2) UCK->NHC_MP CMPK UMP/CMP Kinase CMPK->NHC_DP NDPK Nucleoside Diphosphate Kinase NDPK->NHC_TP

Caption: Metabolic activation of NHC to its active triphosphate form.

NHC_Mutagenesis_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_expression 3. Expression cluster_selection 4. Selection & Analysis start Start with CHO cell culture seed Seed parallel cultures start->seed treat Treat with NHC (or vehicle) express Mutation expression (6-8 days) plate_select Plate on selective (6-TG) medium express->plate_select plate_pe Plate on non-selective medium for PE express->plate_pe count Count colonies plate_select->count plate_pe->count analyze Calculate Mutation Frequency count->analyze

Caption: Experimental workflow for an NHC mutagenesis assay.

Troubleshooting_Logic start Unexpected Result high_bg High Background Mutation? start->high_bg low_mut Low/No NHC-induced Mutation? high_bg->low_mut No check_cells Check cell stability & mycoplasma high_bg->check_cells Yes high_var High Variability? low_mut->high_var No check_conc Optimize NHC dose & exposure time low_mut->check_conc Yes check_plating Standardize cell counts & plating high_var->check_plating Yes end Re-run Assay high_var->end No check_culture Optimize culture conditions check_cells->check_culture check_culture->end check_viability Assess cytotoxicity check_conc->check_viability check_viability->end check_stats Increase replicates & use appropriate stats check_plating->check_stats check_stats->end

Caption: Logical troubleshooting flow for NHC mutagenesis assays.

References

How to improve the solubility of NHC-triphosphate tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of N-heterocyclic carbene (NHC)-triphosphate tetraammonium.

Troubleshooting Guide

Issue: Difficulty Dissolving NHC-Triphosphate Tetraammonium

Question: My this compound powder is not readily dissolving in my aqueous buffer. What steps can I take to improve its solubility?

Answer: Difficulty in dissolving this compound can arise from several factors, including concentration, temperature, and the dissolution technique. The following is a systematic approach to improve solubility.

Experimental Protocol: Step-by-Step Solubilization
  • Initial Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Add the desired volume of high-purity water or aqueous buffer to the vial.

  • Initial Agitation:

    • Gently vortex the vial for 30-60 seconds.[1] Many salts require some mechanical energy to dissolve efficiently.

  • Sonication:

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1] Sonication can help break up aggregates of the powder and increase the interaction between the solvent and the compound.

  • Gentle Warming:

    • If solubility is still an issue, gently warm the solution to 37°C while stirring.[2] Increased temperature often enhances the solubility of salts. Avoid excessive heat, which could degrade the triphosphate moiety.

  • Purity Check:

    • If the compound remains insoluble, consider the possibility of impurities or the formation of insoluble polymers.[1] Re-purifying a small sample and re-testing solubility may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: In which solvents is this compound likely to be soluble or insoluble?

A2: Based on the properties of similar quaternary ammonium salts, this compound is expected to be:

  • Highly soluble in: Water and other polar organic solvents.[3][4][5]

  • Slightly soluble in: Ethanol.[4]

  • Insoluble in: Non-polar organic solvents such as ether, benzene, and chloroform.[4]

Q3: How does pH affect the solubility of this compound?

A3: The triphosphate moiety has multiple ionizable protons. The pH of the solution will affect the charge state of the phosphate groups, which in turn can influence solubility. While the tetraammonium salt should be soluble in a wide range of pH values, extreme pHs could potentially lead to hydrolysis of the triphosphate chain, especially at elevated temperatures. It is recommended to dissolve the compound in a buffer system relevant to your experiment, typically between pH 6 and 8.

Q4: Can I prepare a concentrated stock solution and store it?

A4: Yes, it is common practice to prepare a concentrated stock solution in water or an appropriate buffer. For storage, it is recommended to store the solution at -20°C.[2] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the triphosphate.

Q5: What is the role of the tetraammonium counter-ion in the solubility?

A5: For ionic compounds, the counter-ion has a significant impact on solubility.[1] Tetraalkylammonium salts are generally known for their high solubility in water and polar organic solvents.[3][5] The presence of four ammonium counter-ions is intended to enhance the aqueous solubility of the NHC-triphosphate molecule.

Data Presentation

Table 1: Solubility of Related Compounds

CompoundSolventSolubilityReference
NHC-triphosphateWater160 mg/mL (320.54 mM)[2]
Tetramethylammonium chlorideWaterSoluble[4]
Tetramethylammonium chlorideMethanolSoluble[4]
Tetramethylammonium chlorideEthanolSlightly soluble[4]
Tetramethylammonium chlorideEther, Benzene, ChloroformInsoluble[4]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: this compound powder add_solvent Add aqueous buffer/water start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No success Solution ready for use check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Warm to 37°C with stirring check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes fail Insolubility persists. Consider purity check or chemical modification. check3->fail No

Caption: A step-by-step workflow for troubleshooting solubility issues.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of NHC-Triphosphate Tetraammonium purity Purity purity->solubility counter_ion Counter-ion (Tetraammonium) counter_ion->solubility charge Charge state of triphosphate charge->solubility polarity Solvent Polarity polarity->solubility ph pH ph->solubility temp Temperature temp->solubility agitation Agitation (Vortexing, Sonication) agitation->solubility

Caption: Key factors that can affect the solubility of ionic compounds.

References

Validation & Comparative

A Comparative Analysis of NHC-Triphosphate and Remdesivir Triphosphate in Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activities of two prominent nucleotide analog triphosphates: β-D-N4-hydroxycytidine (NHC)-triphosphate, the active form of molnupiravir, and remdesivir triphosphate, the active metabolite of remdesivir. We will delve into their distinct mechanisms of action, present comparative quantitative data from in vitro studies, and detail the experimental protocols used to generate this data.

Mechanism of Action: Mutagenesis vs. Chain Termination

While both NHC-triphosphate and remdesivir triphosphate target the viral RNA-dependent RNA polymerase (RdRp), their methods of inhibiting viral replication are fundamentally different.[1]

  • NHC-Triphosphate (Active Molnupiravir): This compound functions as a viral mutagen.[2] The viral RdRp incorporates NHC-triphosphate into the nascent viral RNA strand.[3][4] Once incorporated, the NHC moiety can pair with either adenosine or guanosine, leading to an accumulation of G-to-A and C-to-U transition mutations during subsequent rounds of RNA replication.[2][3] This process, known as "error catastrophe," results in a non-viable viral population.[1] A key feature is that the incorporation of NHC-monophosphate does not immediately terminate the RNA chain extension, allowing for the propagation of mutations.[3][5]

  • Remdesivir Triphosphate (Active Remdesivir): In contrast, remdesivir triphosphate acts as a delayed chain terminator.[6][7] As an adenosine analog, it competes with adenosine triphosphate (ATP) for incorporation into the growing RNA chain.[6] After remdesivir is incorporated, the RdRp can add a few more nucleotides before RNA synthesis is arrested.[3][6] This premature termination prevents the successful replication of the viral genome.[5] Unlike NHC, remdesivir does not induce mutations in the viral RNA.[3]

G cluster_0 NHC-Triphosphate (Molnupiravir) Pathway cluster_1 Remdesivir Triphosphate (Remdesivir) Pathway NHC_TP NHC-TP RdRp1 Viral RdRp NHC_TP->RdRp1 incorporates Nascent_RNA1 Nascent RNA (NHC Incorporated) RdRp1->Nascent_RNA1 synthesizes RNA_Template1 Viral RNA Template RNA_Template1->RdRp1 binds Mutated_RNA Mutated Progeny RNA (G->A, C->U) Nascent_RNA1->Mutated_RNA acts as template Error_Catastrophe Error Catastrophe (Non-viable virus) Mutated_RNA->Error_Catastrophe leads to Rem_TP Remdesivir-TP RdRp2 Viral RdRp Rem_TP->RdRp2 incorporates Nascent_RNA2 Nascent RNA (Remdesivir Inc.) RdRp2->Nascent_RNA2 synthesizes RNA_Template2 Viral RNA Template RNA_Template2->RdRp2 binds Termination Delayed Chain Termination Nascent_RNA2->Termination leads to

Caption: Mechanisms of Action: NHC-TP vs. Remdesivir-TP.

Comparative In Vitro Efficacy

The potency of NHC and remdesivir has been evaluated against various SARS-CoV-2 isolates in different cell culture models. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify antiviral activity, with lower values indicating higher potency.

The data below, compiled from multiple studies, shows that while both compounds are active in the low micromolar range, their relative potency can vary depending on the viral variant and the cell line used in the assay.

CompoundVirus / VariantCell LineEC₅₀ / IC₅₀ (µM)Citation(s)
NHC (EIDD-1931) SARS-CoV-2 (Multiple Variants)Vero0.28 - 0.89[8]
Remdesivir SARS-CoV-2 (Multiple Variants)Vero1.02 - 3.58[8]
NHC (EIDD-1931) SARS-CoV-2 (Omicron Lineages)Varies0.28 - 5.50[9]
NHC (EIDD-1931) SARS-CoV-2 (VOCs)hACE2-A5490.04 - 0.16[10]
Remdesivir HCoV-229EMRC-50.07[11]
Remdesivir HAdV7aA5490.21[12]
NHC Analog (8a) SARS-CoV-2Vero3.50[13]
Remdesivir SARS-CoV-2Vero11.1[13]

Note: EC₅₀/IC₅₀ values can vary between experiments due to differences in cell lines, viral strains, and assay conditions.

Experimental Protocols

The following describes a generalized protocol for determining the in vitro antiviral activity of compounds like NHC and remdesivir against SARS-CoV-2.

Antiviral Activity Assay (EC₅₀ Determination)
  • Cell Culture: Human cell lines susceptible to SARS-CoV-2 infection (e.g., Vero, Calu-3, or hACE2-A549) are cultured in appropriate media and incubated until they form a confluent monolayer in 96-well plates.[10]

  • Compound Preparation: The test compounds (NHC or remdesivir) are serially diluted to create a range of concentrations.

  • Viral Infection: The cell culture medium is removed, and the cells are infected with a known quantity of SARS-CoV-2 (e.g., at a specific multiplicity of infection, MOI).

  • Drug Treatment: Immediately following infection, the prepared drug dilutions are added to the cells. Control wells receive a placebo (e.g., vehicle).

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication and the observation of cytopathic effects (CPE).[10]

  • Quantification of Viral Activity: The extent of viral replication is quantified. This is commonly done by:

    • CPE Assay: Microscopically assessing the virus-induced cell death and calculating the drug concentration that inhibits CPE by 50%.

    • Plaque Reduction Assay: Staining the cells with a dye like crystal violet to visualize plaques (zones of dead cells) and counting them to determine the concentration that reduces plaque formation by 50%.

    • qRT-PCR: Measuring the amount of viral RNA in the supernatant to determine the concentration that reduces viral RNA levels by 50%.

  • Data Analysis: The collected data is used to plot a dose-response curve, from which the EC₅₀ value is calculated using non-linear regression.[10]

G cluster_workflow EC₅₀ Determination Workflow A 1. Seed Cells (e.g., Vero, Calu-3) C 3. Infect Cells with SARS-CoV-2 A->C B 2. Prepare Serial Dilutions of NHC / Remdesivir D 4. Add Drug Dilutions to Infected Cells B->D C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Quantify Viral Activity (CPE, Plaque Assay, qRT-PCR) E->F G 7. Analyze Data & Calculate EC₅₀ F->G

Caption: Generalized workflow for an in vitro antiviral assay.

Summary and Conclusion

NHC-triphosphate and remdesivir triphosphate represent two distinct and effective strategies for targeting the SARS-CoV-2 RdRp.

  • NHC-triphosphate operates through a novel mechanism of lethal mutagenesis, introducing widespread errors into the viral genome.[1] This approach may present a high barrier to the development of viral resistance.[9]

  • Remdesivir triphosphate functions as a direct-acting antiviral, causing premature termination of RNA synthesis.[7]

In vitro studies demonstrate that both compounds are potent inhibitors of SARS-CoV-2 replication.[8] The choice between these or other antiviral agents in a clinical or research setting may be influenced by factors such as the specific viral variant, the potential for resistance, and the different safety profiles of their respective prodrugs, molnupiravir and remdesivir. A meta-analysis of clinical studies suggested similar effectiveness in treating COVID-19 outpatients, though it noted a higher rate of adverse events associated with molnupiravir.[14] Continued research and head-to-head comparative studies are essential for fully elucidating their therapeutic potential.

References

In Vitro Efficacy Showdown: NHC-Triphosphate vs. Favipiravir-RTP

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Antiviral Drug Development

In the landscape of antiviral therapeutics, particularly for RNA viruses like SARS-CoV-2 and influenza, two prominent players have emerged: Molnupiravir and Favipiravir. Both are prodrugs that, once inside the host cell, are converted into their active triphosphate forms, β-D-N4-hydroxycytidine triphosphate (NHC-TP) and favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), respectively. These active metabolites target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these antiviral agents.

Mechanism of Action: A Tale of Two Strategies

Both NHC-TP and favipiravir-RTP function as nucleoside analogs, effectively deceiving the viral RdRp. However, their primary modes of action appear to differ. NHC-TP is primarily known to induce "lethal mutagenesis" or "viral error catastrophe."[1] After being incorporated into the nascent viral RNA strand, it can exist in two tautomeric forms, leading to misincorporation of nucleotides during subsequent replication rounds. This accumulation of mutations ultimately results in non-viable viral progeny.

Favipiravir-RTP, on the other hand, is thought to act through a combination of mechanisms, including chain termination of the growing RNA strand and also by inducing lethal mutagenesis.[1] It is recognized as a purine analog by the viral RdRp and its incorporation can halt further elongation of the viral RNA.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the in vitro efficacy of Molnupiravir (the prodrug of NHC) and Favipiravir against various SARS-CoV-2 variants in Vero E6 cells, as well as the inhibitory concentration of their active triphosphate forms in biochemical assays.

Table 1: In Vitro Antiviral Activity of Molnupiravir and Favipiravir against SARS-CoV-2 Variants in Vero E6 Cells

Virus VariantMolnupiravir IC50 (µM)Favipiravir IC50 (µM)Reference
Wuhan16.51>200[2][3][4]
Delta7.88>200[2][3][4]
Omicron9.12>200[2][3][4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: In Vitro Inhibition of Viral RNA Polymerase by Active Triphosphate Metabolites

Active MetaboliteVirusAssay TypeIC50 (µM)Reference
Favipiravir-RTPInfluenza VirusRdRp activity assay0.341[5][6][7]
Favipiravir-RTPHuman NorovirusRdRp activity assay~2.5[8]

IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of the active triphosphate that inhibits the viral RNA polymerase activity by 50% in a cell-free biochemical assay.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.

Metabolic Activation Pathways cluster_molnupiravir Molnupiravir Activation cluster_favipiravir Favipiravir Activation Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Esterases NHC-MP NHC-MP NHC->NHC-MP Host Kinases NHC-DP NHC-DP NHC-MP->NHC-DP NHC-TP NHC-TP NHC-DP->NHC-TP Viral RdRp (Lethal Mutagenesis) Viral RdRp (Lethal Mutagenesis) NHC-TP->Viral RdRp (Lethal Mutagenesis) Favipiravir Favipiravir Favipiravir-RMP Favipiravir-RMP Favipiravir->Favipiravir-RMP Host Enzymes (e.g., HGPRT) Favipiravir-RDP Favipiravir-RDP Favipiravir-RMP->Favipiravir-RDP Favipiravir-RTP Favipiravir-RTP Favipiravir-RDP->Favipiravir-RTP Viral RdRp (Chain Termination / Mutagenesis) Viral RdRp (Chain Termination / Mutagenesis) Favipiravir-RTP->Viral RdRp (Chain Termination / Mutagenesis) In Vitro Antiviral Assay Workflow Cell_Seeding Seed susceptible host cells (e.g., Vero E6, Calu-3, MDCK) in multi-well plates Incubation1 Incubate for cell adherence Cell_Seeding->Incubation1 Drug_Addition Add serial dilutions of antiviral compounds (Molnupiravir or Favipiravir) Incubation1->Drug_Addition Virus_Infection Infect cells with virus (e.g., SARS-CoV-2, Influenza) Drug_Addition->Virus_Infection Incubation2 Incubate for viral replication (e.g., 24-72 hours) Virus_Infection->Incubation2 Endpoint_Assay Perform endpoint analysis Incubation2->Endpoint_Assay Plaque_Assay Plaque Reduction Assay Endpoint_Assay->Plaque_Assay CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Endpoint_Assay->CPE_Assay qPCR_Assay qRT-PCR for Viral RNA Quantification Endpoint_Assay->qPCR_Assay Data_Analysis Calculate EC50/IC50 values Plaque_Assay->Data_Analysis CPE_Assay->Data_Analysis qPCR_Assay->Data_Analysis

References

Decoding Viral Evolution: A Comparative Guide to Sequencing Technologies for Validating NHC Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral research, accurately validating the incorporation of nucleoside analogues like N-hydroxycytidine (NHC) into viral genomes is paramount. This guide provides an objective comparison of current sequencing technologies, supported by experimental data, to aid in the selection of the most appropriate method for tracking antiviral-induced mutagenesis.

The antiviral prodrug molnupiravir, which is metabolized to its active form NHC, functions through a mechanism of lethal mutagenesis. The process involves the incorporation of NHC into the viral genome during replication. Due to its tautomeric nature, NHC can be read as either cytosine (C) or uracil (U), leading to a significant increase in G-to-A and C-to-U transition mutations.[1] Validating this molecular mechanism requires robust sequencing methods capable of accurately detecting these specific mutations, often at low frequencies within a viral population.

This guide compares the performance of Sanger sequencing and two leading Next-Generation Sequencing (NGS) platforms, Illumina and Oxford Nanopore, for the validation of NHC incorporation.

Performance Comparison of Sequencing Technologies

The choice of sequencing technology directly impacts the sensitivity, accuracy, and throughput of detecting NHC-induced mutations. The following table summarizes key performance metrics for Sanger sequencing, Illumina, and Oxford Nanopore platforms.

FeatureSanger SequencingIllumina SequencingOxford Nanopore Sequencing
Limit of Detection (LOD) for Low-Frequency Variants ~15-20%[1][2]As low as 1%[1][2]~1-5% (dependent on sequencing depth and bioinformatics)[3]
Accuracy (per base) >99.9%~99%[4]92-97%[4]
Common Error Types Base calling errors at the beginning and end of readsSubstitution errors, particularly A<>C and G<>T transversions[5]Insertions and deletions (indels), particularly in homopolymer regions[3]
Error Rate for G>A / C>U Transitions Low, but limited by overall sensitivityLow, generally <0.1% for substitutions[6]Higher than Illumina, requires robust bioinformatic correction[7]
Throughput Low (one fragment at a time)[8]High (millions of fragments in parallel)[8]High (real-time sequencing of long reads)[4]
Read Length Up to 1000 bpShort reads (typically up to 500 bp)[4]Long reads (up to hundreds of kilobases)[4]

Experimental Protocols

Accurate validation of NHC incorporation requires meticulous experimental procedures from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Viral RNA Extraction and Quantification

This protocol outlines the extraction of viral RNA from cell culture supernatants of virus-infected cells treated with NHC.

  • Materials:

    • QIAamp Viral RNA Mini Kit (Qiagen) or similar

    • Carrier RNA

    • Lysis Buffer with β-mercaptoethanol (BME)

    • Ethanol (96-100%)

    • RNase-free water, tubes, and pipette tips

  • Procedure:

    • Prepare the lysis buffer by adding BME and carrier RNA.

    • In an RNase-free microcentrifuge tube, add 500 µL of the prepared lysis buffer to 120 µL of the viral cell culture supernatant.

    • Mix by pulse-vortexing for 15 seconds and incubate at room temperature for 10 minutes.

    • Add 500 µL of 96-100% ethanol and mix thoroughly by pulse-vortexing.

    • Transfer the mixture to a spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • Wash the column with the provided wash buffers as per the manufacturer's protocol.

    • Elute the purified viral RNA in RNase-free water.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) for higher accuracy.

Illumina Library Preparation and Sequencing

This protocol describes the preparation of a sequencing library from the extracted viral RNA for the Illumina platform.

  • Materials:

    • NEBNext Ultra II RNA Library Prep Kit for Illumina or similar

    • Reverse Transcriptase

    • PCR reagents

    • Agencourt AMPure XP beads or similar for purification

  • Procedure:

    • Reverse Transcription: Synthesize first-strand cDNA from the extracted viral RNA using reverse transcriptase and random primers. Subsequently, perform second-strand synthesis.

    • End Prep and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated cDNA using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be optimized to minimize bias.

    • Library Purification and Quantification: Purify the amplified library using magnetic beads to remove primers and adapter dimers.[2] Quantify the final library and assess its quality using a bioanalyzer.

    • Sequencing: Pool libraries and sequence on an Illumina platform (e.g., MiSeq, NextSeq) according to the manufacturer's instructions.[9][10]

Bioinformatics Pipeline for Mutation Calling

This workflow outlines the computational steps to identify low-frequency G-to-A and C-to-U mutations from the raw sequencing data.

  • Procedure:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.

    • Alignment: Align the cleaned reads to the viral reference genome using a sensitive aligner like BWA-MEM or Bowtie2.

    • Duplicate Removal: Mark or remove PCR duplicates using tools like Picard MarkDuplicates to avoid biases in variant calling.

    • Variant Calling: Use a variant caller designed for detecting low-frequency somatic mutations, such as MuTect2 or VarScan2.[3] Set appropriate filters to distinguish true mutations from sequencing errors.

    • Annotation: Annotate the called variants to determine their genomic location and predicted effect on protein sequences using tools like SnpEff.[3]

    • Filtering and Analysis: Filter the annotated variants to specifically identify G-to-A and C-to-U transitions. Calculate the frequency of these mutations in the NHC-treated samples compared to control samples.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of NHC-induced mutagenesis and a typical validation workflow.

NHC_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication cluster_2 Mechanism of Mutagenesis Molnupiravir Molnupiravir (Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC Esterase hydrolysis NHC_TP NHC-Triphosphate (NHC-TP) Active Form NHC->NHC_TP Host kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporates NHC-TP Viral_RNA Viral RNA Template Viral_RNA->RdRp Incorporation NHC-TP incorporated opposite G or A Nascent_RNA->Incorporation Mutated_RNA Mutated Viral RNA Error_Catastrophe Error Catastrophe (Lethal Mutagenesis) Mutated_RNA->Error_Catastrophe Tautomerism NHC tautomerizes (Cytidine <=> Uridine mimic) Incorporation->Tautomerism Misincorporation Incorrect nucleotide (A or G) incorporated opposite NHC in subsequent replication Tautomerism->Misincorporation Misincorporation->Mutated_RNA

Caption: Mechanism of NHC-induced viral mutagenesis.

Validation_Workflow cluster_0 Sample Preparation cluster_1 Sequencing Library Preparation cluster_2 Sequencing cluster_3 Data Analysis Virus_Culture Viral Culture with NHC Treatment RNA_Extraction Viral RNA Extraction Virus_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Library_Prep Adapter Ligation & PCR Amplification cDNA_Synthesis->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Variant_Calling Low-Frequency Variant Calling Alignment->Variant_Calling Analysis Identification of G>A and C>U Transitions Variant_Calling->Analysis

Caption: Experimental workflow for validating NHC incorporation.

References

A Comparative Analysis of NHC-Triphosphate Salt Forms for Enhanced Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of different salt forms of β-D-N4-hydroxycytidine (NHC)-triphosphate, the active metabolite of the antiviral drug Molnupiravir. Understanding the distinct physicochemical properties of these forms is crucial for researchers in virology, pharmacology, and drug development to ensure the reliability and reproducibility of experimental results. This document provides an objective comparison based on established principles of nucleotide chemistry and available data, supported by detailed experimental protocols for their synthesis and analysis.

Introduction to NHC-Triphosphate

NHC-triphosphate (NHC-TP) is the biologically active form of the broad-spectrum antiviral nucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] Following administration, the prodrug Molnupiravir is metabolized to NHC, which is then intracellularly phosphorylated to NHC-TP.[3] This active metabolite is subsequently incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.[3]

While the free acid form of NHC-TP can be used in biochemical assays, it is often less stable and soluble in aqueous solutions. The use of salt forms, such as tetrasodium and tetraammonium salts, can significantly improve these characteristics, leading to more consistent and reliable experimental outcomes.

Comparative Data of NHC-Triphosphate Forms

The selection of a specific salt form of NHC-TP can have a significant impact on its handling, stability, and performance in various experimental settings. While direct, peer-reviewed comparative studies on different NHC-TP salt forms are limited, we can extrapolate their properties based on the well-established chemistry of nucleotide triphosphates. The following table summarizes the expected differences between the free acid, tetrasodium, and tetraammonium salt forms of NHC-TP.

PropertyFree Acid FormTetrasodium SaltTetraammonium Salt
Molecular Formula C9H16N3O15P3C9H12N3Na4O15P3C9H28N7O15P3
Molecular Weight 523.16 g/mol 587.08 g/mol 591.28 g/mol
Aqueous Solubility LowerHigh (e.g., 100 mg/mL in H2O)[4]High
Stability in Solution Less stable, prone to hydrolysisMore stable, particularly in slightly alkaline pH (pH 7.5-8.5)More stable, particularly in slightly alkaline pH (pH 7.5-8.5)
Hygroscopicity ModerateCan be hygroscopicCan be hygroscopic
Ease of Handling Can be challenging due to lower solubility and stabilityEasier to handle in aqueous solutionsEasier to handle in aqueous solutions
Compatibility with Enzymatic Assays Compatible, but pH needs careful controlGenerally compatible, counter-ions may influence some enzymesGenerally compatible, counter-ions may have less effect than Na+ on some enzymes

Experimental Protocols

To facilitate the synthesis and comparative analysis of different NHC-triphosphate salt forms, the following detailed experimental protocols are provided. These are adapted from established methodologies for nucleoside triphosphate synthesis and analysis.

Protocol 1: Synthesis of NHC-Triphosphate

This protocol is based on the well-established Ludwig-Eckstein method for nucleoside triphosphate synthesis.

Materials:

  • β-D-N4-hydroxycytidine (NHC)

  • Proton sponge

  • Phosphorus oxychloride (POCl3)

  • Tributylammonium pyrophosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anhydrous acetonitrile

  • Methanol

  • Diethyl ether

Procedure:

  • Phosphorylation of NHC:

    • Dissolve NHC and proton sponge in anhydrous trimethyl phosphate.

    • Cool the solution to 0°C and slowly add phosphorus oxychloride.

    • Stir the reaction at 0°C for 2-3 hours.

  • Formation of the Triphosphate:

    • In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF) and add tributylamine.

    • Add this solution to the reaction mixture from step 1.

    • Stir the reaction at room temperature for 30 minutes.

  • Hydrolysis and Purification:

    • Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

    • Stir for 30 minutes.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude NHC-triphosphate by anion-exchange chromatography using a gradient of TEAB buffer.

    • Desalt the purified NHC-TP using a C18 reverse-phase column.

    • Lyophilize to obtain the triethylammonium salt of NHC-TP.

Protocol 2: Conversion to Tetrasodium and Tetraammonium Salts

Materials:

  • NHC-triphosphate (triethylammonium salt)

  • Dowex 50WX8 (Na+ or NH4+ form) resin

  • Sodium hydroxide (for Na+ form) or Ammonium hydroxide (for NH4+ form)

  • Deionized water

Procedure:

  • Prepare a column with Dowex 50WX8 resin.

  • For the tetrasodium salt, wash the resin extensively with a solution of sodium hydroxide followed by deionized water until the eluate is neutral.

  • For the tetraammonium salt, wash the resin with a solution of ammonium hydroxide followed by deionized water until the eluate is neutral.

  • Dissolve the NHC-triphosphate (triethylammonium salt) in deionized water.

  • Load the solution onto the prepared ion-exchange column.

  • Elute the corresponding salt form with deionized water.

  • Lyophilize the eluate to obtain the desired NHC-triphosphate salt.

Protocol 3: Comparative Stability Assay

Materials:

  • NHC-triphosphate (free acid, tetrasodium salt, tetraammonium salt)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • High-performance liquid chromatography (HPLC) system with an anion-exchange column

Procedure:

  • Prepare solutions of each NHC-triphosphate form at a concentration of 1 mM in the reaction buffer.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of remaining NHC-triphosphate and the formation of degradation products (NHC-diphosphate and NHC-monophosphate).

  • Plot the percentage of intact NHC-triphosphate against time to determine the degradation kinetics and half-life for each salt form.

Protocol 4: Enzymatic Incorporation Assay

Materials:

  • NHC-triphosphate (free acid, tetrasodium salt, tetraammonium salt)

  • Viral RNA-dependent RNA polymerase (RdRp)

  • RNA template-primer duplex

  • Reaction buffer (containing MgCl2)

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Urea-PAGE gel electrophoresis system

  • Phosphorimager or fluorescent scanner

Procedure:

  • Set up enzymatic reactions containing the RNA template-primer, RdRp, and reaction buffer.

  • Add a limiting concentration of the respective NHC-triphosphate salt form or a natural NTP as a control.

  • Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.

  • Quench the reactions at different time points by adding a stop solution containing EDTA and formamide.

  • Denature the RNA products by heating.

  • Separate the products by urea-polyacrylamide gel electrophoresis (Urea-PAGE).

  • Visualize the bands using a phosphorimager (if using radiolabeled primers) or a fluorescent scanner (if using fluorescently labeled primers).

  • Compare the extent of primer extension in the presence of different NHC-triphosphate salt forms to assess their relative incorporation efficiency.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Molnupiravir Molnupiravir NHC NHC Molnupiravir->NHC Metabolism NHC-MP NHC-MP NHC->NHC-MP Phosphorylation NHC-DP NHC-DP NHC-MP->NHC-DP Phosphorylation NHC-TP NHC-TP NHC-DP->NHC-TP Phosphorylation Viral_RdRp Viral_RdRp NHC-TP->Viral_RdRp Viral_RNA_Replication Viral_RNA_Replication Viral_RdRp->Viral_RNA_Replication Mutated_Viral_RNA Mutated_Viral_RNA Viral_RNA_Replication->Mutated_Viral_RNA Incorporation of NHC-MP Error_Catastrophe Error_Catastrophe Mutated_Viral_RNA->Error_Catastrophe

Caption: Intracellular activation pathway of Molnupiravir to its active triphosphate form (NHC-TP) and its mechanism of action.

Experimental_Workflow Start Start Synthesis Synthesis of NHC-TP (Ludwig-Eckstein) Start->Synthesis Purification Anion-Exchange & Reverse-Phase Chromatography Synthesis->Purification Salt_Conversion Ion-Exchange to Na+ or NH4+ form Purification->Salt_Conversion Characterization Purity & Identity Confirmation (HPLC, MS, NMR) Salt_Conversion->Characterization Comparative_Analysis Comparative_Analysis Characterization->Comparative_Analysis Stability_Assay Incubation & HPLC Analysis Comparative_Analysis->Stability_Assay Solubility_Assay Saturation Measurement Comparative_Analysis->Solubility_Assay Enzymatic_Assay RdRp Incorporation Assay Comparative_Analysis->Enzymatic_Assay Data_Analysis Kinetic Analysis & Incorporation Efficiency Stability_Assay->Data_Analysis Solubility_Assay->Data_Analysis Enzymatic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the synthesis, purification, and comparative analysis of different NHC-triphosphate salt forms.

Conclusion

The choice of the appropriate NHC-triphosphate form is a critical consideration for researchers. While the free acid form is the parent molecule, its limited solubility and stability can pose experimental challenges. The tetrasodium and tetraammonium salt forms offer significant advantages in terms of solubility and stability, making them more suitable for a wide range of in vitro and biochemical assays. By providing detailed experimental protocols and a clear comparative framework, this guide aims to empower researchers to make informed decisions and enhance the quality and reliability of their antiviral research.

References

Cross-Validation of Antiviral Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel antiviral therapeutics, the robust evaluation of a compound's efficacy across various cellular models is a cornerstone of preclinical assessment. The choice of cell line can significantly influence the perceived potency of an antiviral agent, owing to differences in cellular metabolism, receptor expression, and innate immune responses. This guide provides a comparative analysis of the in vitro efficacy of two prominent antiviral drugs, Remdesivir and Favipiravir, against RNA viruses, summarizing key experimental data and detailing the underlying protocols to aid researchers in their drug development endeavors.

Comparative Antiviral Activity

The half-maximal effective concentration (EC50) is a critical metric for assessing antiviral potency. The data presented below, synthesized from multiple studies, highlights the variability in the efficacy of Remdesivir and Favipiravir against coronaviruses and influenza viruses in different cell lines.

Data Presentation: Antiviral Efficacy (EC50) in µM

Antiviral AgentVirusCell LineCell TypeEC50 (µM)Reference
Remdesivir SARS-CoV-2Vero E6Monkey Kidney Epithelial0.77 - 1.65[1][2][3]
SARS-CoV-2Calu-3Human Lung Adenocarcinoma0.11 - 0.28[1][4]
SARS-CoV-2Caco-2Human Colorectal Adenocarcinoma~0.12 (inferred)[1]
HCoV-OC43Huh7Human Hepatocellular Carcinoma0.01[1][2]
HCoV-229EMRC-5Human Lung Fibroblast0.07[5]
Favipiravir Influenza A (H1N1)MDCKCanine Kidney EpithelialVaries (cell-line dependent activation)[6][7]
Influenza A (H1N1)A549Human Lung AdenocarcinomaVaries (cell-line dependent activation)[7]
Zika Virus (Asian Strain)VeroMonkey Kidney Epithelial>100[8]
Zika Virus (Asian Strain)A549Human Lung Adenocarcinoma~50-100[8]
Zika Virus (Asian Strain)hNPCsHuman Neuronal Progenitor<50[8]

Note: The EC50 values can vary between studies due to differences in experimental conditions, such as the multiplicity of infection (MOI) and the specific assay used for quantification. The efficacy of Favipiravir is notably dependent on the intracellular conversion to its active form, which differs between cell lines.[6][7]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and comparison of antiviral efficacy data. Below are representative methodologies for key assays used to determine antiviral activity.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).[1]

1. Cell Seeding:

  • Seed host cells (e.g., Vero E6) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Incubate at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare serial dilutions of the antiviral agent in an appropriate infection medium.

3. Virus Preparation:

  • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

4. Infection and Treatment:

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the prepared virus inoculum to the cells and incubate for 1 hour to allow for viral adsorption.

  • After incubation, remove the inoculum and add the different dilutions of the antiviral compound.

5. Overlay Application:

  • Add a semi-solid overlay medium (e.g., containing Avicel or methylcellulose) to each well to restrict viral spread to adjacent cells.[1]

6. Incubation and Staining:

  • Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

7. Data Analysis:

  • Count the number of plaques in each well.

  • The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.

qPCR-Based Viral Load Quantification

This method provides a direct measure of viral replication by quantifying the amount of viral RNA in the supernatant of infected cell cultures.

1. Cell Seeding and Infection:

  • Seed host cells in 24-well or 48-well plates.

  • Once confluent, infect the cells with the virus at a specific MOI in the presence of serially diluted antiviral compounds.

2. Incubation:

  • Incubate the plates for a defined period (e.g., 48 hours) to allow for viral replication.

3. RNA Extraction:

  • Collect the cell culture supernatant.

  • Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using primers and probes specific to a viral gene.

  • Include a standard curve of known viral RNA concentrations to enable absolute quantification of viral copy numbers.

5. Data Analysis:

  • Determine the viral RNA copy number for each compound concentration.

  • The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated virus control.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification Methods cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., Vero, A549) Infection 4. Cell Infection & Compound Treatment Cell_Culture->Infection Compound_Dilution 2. Serial Dilution of Antiviral Compound Compound_Dilution->Infection Virus_Stock 3. Virus Stock Preparation & Titration Virus_Stock->Infection Incubation 5. Incubation Infection->Incubation Data_Collection 6. Data Collection Incubation->Data_Collection PRNT Plaque Reduction Assay Data_Collection->PRNT Plaque Visualization qPCR qPCR for Viral RNA Data_Collection->qPCR RNA Extraction CPE CPE Inhibition Assay Data_Collection->CPE Microscopy EC50 7. EC50 Calculation PRNT->EC50 qPCR->EC50 CPE->EC50

Caption: Workflow for determining the in vitro efficacy of antiviral compounds.

Mechanism of Action of Nucleoside Analogs like Remdesivir

Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form. This active form mimics a natural nucleotide (ATP) and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.[1][2]

G cluster_cell Host Cell cluster_virus Viral Replication Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Cellular Metabolism Remdesivir_Prodrug->Metabolism Entry Active_Form Remdesivir-TP (Active Triphosphate) Metabolism->Active_Form RdRp Viral RdRp Active_Form->RdRp Competes with ATP Inhibition Chain Termination (Inhibition) Active_Form->Inhibition Incorporation RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis RNA_Synthesis->Inhibition

Caption: Simplified signaling pathway for the mechanism of action of Remdesivir.

References

Unraveling the Antiviral Mechanisms: A Comparative Analysis of NHC-TP and its Analogs in Chain Termination

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against viral diseases, nucleoside analogs have emerged as a cornerstone of antiviral therapy. These molecules, which mimic the natural building blocks of RNA and DNA, can disrupt viral replication by targeting the viral polymerase. A key mechanism of action for many of these drugs is chain termination, where the incorporation of the analog into the growing viral genome halts further extension. However, not all nucleoside analogs operate in the same manner. This guide provides a detailed comparison of the chain termination potential and alternative antiviral mechanisms of N4-hydroxycytidine triphosphate (NHC-TP), the active form of the antiviral drug molnupiravir, and its analogs, alongside other well-characterized nucleoside inhibitors.

Distinguishing Mechanisms: Lethal Mutagenesis vs. Chain Termination

The antiviral strategy of NHC-TP is primarily characterized by a novel mechanism known as lethal mutagenesis , rather than immediate chain termination.[1][2][3][4][5] Once the viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into the nascent RNA strand, the polymerase can continue its synthesis.[6] The incorporated NHC molecule is tautomeric, meaning it can exist in two forms, allowing it to mimic both cytidine and uridine. This dual identity leads to errors in subsequent rounds of RNA replication, as the incorporated NHC can template the insertion of either guanine or adenine, leading to an accumulation of mutations throughout the viral genome.[1][3] This catastrophic increase in mutations ultimately renders the viral progeny non-viable.

In contrast, other nucleoside analogs function through direct chain termination . This can be further categorized into:

  • Immediate (or Obligate) Chain Termination: The incorporated analog lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the next incoming nucleotide, causing an immediate halt to RNA synthesis.[1][7][8]

  • Delayed Chain Termination: The analog possesses a 3'-hydroxyl group, but its structure creates steric hindrance that impedes the polymerase after the incorporation of a few more nucleotides.[1][7][9][10] Remdesivir is a well-known example of a delayed chain terminator.[1][9][10]

Quantitative Comparison of NHC-TP and Other Nucleoside Analogs

Direct quantitative comparisons of the "chain termination potential" are challenging due to the different mechanisms of action. However, we can compare the incorporation efficiency of NHC-TP with that of other analogs and natural nucleotides.

CompoundPrimary MechanismTarget Virus (Polymerase)Key Quantitative DataReference(s)
NHC-TP Lethal MutagenesisSARS-CoV-2 (RdRp)Competes predominantly with CTP. The efficiency of incorporation of natural nucleotides over NHC-TP is: GTP (12,841-fold) > ATP (424-fold) > UTP (171-fold) > CTP (30-fold).[4]
Remdesivir-TP Delayed Chain TerminationSARS-CoV-2 (RdRp)Incorporation can be more efficient than its natural counterpart, ATP. Causes RNA synthesis to arrest at position i+3.[1][10]
Sofosbuvir-TP Immediate Chain TerminationHepatitis C Virus (NS5B Polymerase)Efficiently incorporated, leading to immediate and complete chain termination.[8]
3'-dCTP Immediate Chain TerminationGeneral RNA PolymerasesActs as an obligate chain terminator due to the absence of a 3'-hydroxyl group.[1]

Note: While numerous NHC analogs have been synthesized and have shown antiviral activity in cell-based assays (as indicated by their EC50 values), there is a lack of publicly available data on their specific mechanisms of action at the enzymatic level (i.e., whether they induce lethal mutagenesis like the parent compound or act as chain terminators).

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct antiviral mechanisms of NHC-TP and other nucleoside analogs.

G cluster_0 Lethal Mutagenesis (NHC-TP) cluster_1 Delayed Chain Termination (Remdesivir-TP) cluster_2 Immediate Chain Termination (3'-dCTP) A0 Viral RdRp incorporates NHC-TP A1 RNA synthesis continues A0->A1 A2 Incorporated NHC acts as template A1->A2 A3 Ambiguous base pairing (G or A) A2->A3 A4 Mutation accumulation in subsequent rounds A3->A4 A5 Error catastrophe and non-viable virus A4->A5 B0 Viral RdRp incorporates Remdesivir-TP B1 A few more nucleotides are added B0->B1 B2 Steric hindrance impedes polymerase B1->B2 B3 RNA synthesis stalls (e.g., at i+3) B2->B3 B4 Incomplete viral RNA B3->B4 C0 Viral RdRp incorporates 3'-dCTP C1 Lack of 3'-OH group C0->C1 C2 Next nucleotide cannot be added C1->C2 C3 RNA synthesis immediately halted C2->C3 C4 Truncated viral RNA C3->C4

Caption: Mechanisms of antiviral action for nucleoside analogs.

Experimental Protocols

In Vitro RNA-Dependent RNA Polymerase (RdRp) Primer Extension Assay

This assay is designed to evaluate the incorporation efficiency and chain termination potential of nucleoside triphosphate analogs.

1. Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp8/nsp7)

  • Fluorescently labeled RNA primer (e.g., 5'-FAM)

  • RNA template

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Nucleoside triphosphate analog to be tested (e.g., NHC-TP)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel imaging system

2. Experimental Workflow:

G cluster_workflow Experimental Workflow prep 1. Prepare Primer/Template Duplex Anneal fluorescently labeled RNA primer to the RNA template. reaction_setup 2. Set up Reactions Combine RdRp, primer/template duplex, and reaction buffer. prep->reaction_setup initiation 3. Initiate Reaction Add a mixture of natural NTPs and the NTP analog at varying concentrations. reaction_setup->initiation incubation 4. Incubate Allow the reaction to proceed at the optimal temperature (e.g., 37°C) for a defined time. initiation->incubation termination 5. Stop Reaction Add stop solution to quench the reaction. incubation->termination analysis 6. Analyze Products Denature the products and separate them by size using denaturing polyacrylamide gel electrophoresis. termination->analysis imaging 7. Visualize and Quantify Image the gel to detect the fluorescently labeled RNA products and quantify band intensities. analysis->imaging

References

Validating the Specificity of NHC-Triphosphate for Viral Polymerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the development of effective and highly specific antiviral therapeutics. N4-hydroxycytidine triphosphate (NHC-TP), the active form of the prodrug molnupiravir, has demonstrated broad-spectrum antiviral activity against numerous RNA viruses. This guide provides a comparative analysis of NHC-TP's specificity for viral RNA-dependent RNA polymerases (RdRp) over host cell polymerases, supported by experimental data and detailed methodologies.

Mechanism of Action: Inducing "Error Catastrophe"

Molnupiravir is administered as a prodrug and is metabolized in the body to its active form, NHC-TP.[1][2] This nucleoside analog mimics natural cytidine and uridine triphosphates. Viral RdRps, the core enzymes responsible for replicating the viral RNA genome, mistakenly incorporate NHC-TP into newly synthesized viral RNA strands.[1][3] Once incorporated, NHC can pair with either guanine or adenine during subsequent replication cycles, leading to a rapid accumulation of mutations throughout the viral genome.[3][4] This process, known as "error catastrophe," results in the production of non-viable viral progeny.[4]

Quantitative Comparison of Polymerase Specificity

The therapeutic efficacy of NHC-TP hinges on its selective incorporation by viral RdRps with minimal interaction with human DNA and RNA polymerases, thereby reducing the potential for off-target effects.

ParameterSARS-CoV-2 RdRpHuman Polymerases (Qualitative Assessment)
Substrate Competition NHC-TP acts as a competitive substrate for CTP.Some ribonucleoside analogs have the potential to be incorporated by human mitochondrial RNA polymerase (POLRMT).[5]
Selectivity Demonstrates a 30-fold preference for CTP over NHC-TP.Studies in HepG2 cells indicate that NHC does not inhibit mitochondrial DNA polymerase (pol γ) or POLRMT.[5] However, direct comparative kinetic data for NHC-TP with human nuclear and mitochondrial polymerases is limited.
Incorporation Outcome Leads to lethal mutagenesis of the viral genome.The potential for incorporation into mitochondrial RNA exists for some nucleoside analogs, which could theoretically impact mitochondrial function.[5] Further quantitative studies are needed to assess this risk for NHC-TP.

Experimental Protocols

The specificity of NHC-TP for viral polymerases can be validated through various in vitro assays. Below are generalized protocols for key experiments.

In Vitro Primer Extension Assay for Viral RdRp

This assay quantitatively measures the efficiency of NHC-TP incorporation by a viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • Fluorescently labeled RNA primer

  • RNA template

  • Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • NHC-triphosphate (NHC-TP)

  • Reaction buffer (containing MgCl2, DTT, etc.)

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Anneal the fluorescently labeled RNA primer to the RNA template.

  • Set up reaction mixtures containing the primer/template duplex, purified RdRp, and reaction buffer.

  • Initiate the reaction by adding a mixture of rNTPs and varying concentrations of NHC-TP. A control reaction should contain only the natural rNTPs.

  • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

  • Terminate the reactions by adding the stop solution.

  • Denature the RNA products and resolve them on a denaturing polyacrylamide gel.

  • Visualize the fluorescently labeled RNA products using a gel imager.

  • Quantify the band intensities to determine the extent of primer extension and calculate the incorporation efficiency of NHC-TP relative to the natural nucleotide.

In Vitro Transcription Assay for Human RNA Polymerase II

This assay assesses the potential for NHC-TP to be incorporated by human RNA polymerase II during transcription.

Materials:

  • Purified human RNA polymerase II

  • Linear DNA template containing a promoter (e.g., CMV or T7 promoter)

  • Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • NHC-triphosphate (NHC-TP)

  • Transcription buffer

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Stop solution

  • Denaturing polyacrylamide gel

Procedure:

  • Assemble the transcription initiation complex by incubating human RNA polymerase II with the DNA template and transcription factors.

  • Initiate transcription by adding a mixture of rNTPs, including the radiolabeled rNTP, and varying concentrations of NHC-TP.

  • Incubate the reactions at 37°C for a specified time.

  • Stop the reactions by adding the stop solution.

  • Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Compare the amount of full-length transcript produced in the presence and absence of NHC-TP to determine if it inhibits transcription or is incorporated.

Human Mitochondrial RNA Polymerase (POLRMT) Activity Assay

This assay evaluates the effect of NHC-TP on mitochondrial transcription.

Materials:

  • Purified recombinant human POLRMT

  • Mitochondrial DNA template containing a promoter

  • Natural ribonucleoside triphosphates (rNTPs)

  • NHC-triphosphate (NHC-TP)

  • Transcription buffer

  • Radiolabeled rNTP

  • Stop solution

  • Denaturing polyacrylamide gel

Procedure:

  • Set up transcription reactions containing the mitochondrial DNA template, POLRMT, and transcription buffer.

  • Add a mixture of rNTPs, including the radiolabeled rNTP, with or without NHC-TP.

  • Incubate the reactions at 37°C.

  • Terminate the reactions and analyze the transcripts as described for the RNA polymerase II assay.

  • Assess the impact of NHC-TP on the synthesis of mitochondrial RNA.

Visualizing the Mechanism of Action and Experimental Workflow

NHC_TP_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Metabolism NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->Viral_RdRp Incorporation NHC_TP->Viral_RdRp Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->Viral_RdRp Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Contains NHC Error_Catastrophe Error Catastrophe & Viral Inactivation Mutated_RNA->Error_Catastrophe Accumulation of Mutations

Caption: Mechanism of NHC-TP antiviral activity.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Analysis A Purify Viral RdRp & Human Polymerases D Assemble Reaction Mix: Polymerase, Template/Primer, Buffers, (d)NTPs, NHC-TP A->D B Synthesize RNA/DNA Templates & Primers B->D C Prepare rNTPs & NHC-TP Solutions C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Denaturing Gel Electrophoresis F->G H Visualize & Quantify Incorporation Products G->H I Calculate Selectivity & Incorporation Efficiency H->I

Caption: General experimental workflow for polymerase assays.

References

Safety Operating Guide

Navigating the Disposal of NHC-Triphosphate Tetraammonium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of NHC-triphosphate tetraammonium, a key component in antiviral research. This document outlines the necessary steps and precautions for researchers, scientists, and drug development professionals to ensure the responsible management of this compound.

Compound Characteristics

A summary of the known properties of this compound and its parent compound, N4-hydroxycytidine (NHC), is presented below. This information should inform the risk assessment for its handling and disposal.

PropertyDescriptionSource
Chemical Name N4-hydroxycytidine triphosphate tetraammoniumN/A
Synonyms NHC-triphosphate, a metabolite of MolnupiravirN/A
Chemical Nature Ribonucleoside triphosphate analog[1][2]
Biological Activity Induces mutations in viral RNA, leading to "error catastrophe."[2][3]
Potential Hazards The parent compound, NHC, has been shown to induce mutations and oxidative DNA damage in some studies.[4] Standard nucleotide triphosphate solutions are often considered not hazardous.[5][4][5]
Physical Form Typically supplied as a solid or in an aqueous solution.N/A

Step-by-Step Disposal Protocol

Given the potential for biological and chemical hazards, this compound and any materials contaminated with it should be treated as hazardous waste unless confirmed otherwise by your institution's safety office.

1. Consultation and Planning:

  • Consult your Institutional Safety Officer (ISO) or Environmental Health and Safety (EHS) department. This is the most critical step.[6][7][8] Your institution will have specific protocols and guidelines for chemical and biological waste that are compliant with local, state, and federal regulations.[6][9]

  • Review your internal laboratory safety protocols. Your lab should have established procedures for waste segregation and disposal.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. [6][9]

  • Solid Waste:

    • Collect any solid this compound waste, including empty containers and contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, properly labeled hazardous waste container.[7][8]

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[8]

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department to avoid incompatible chemical reactions.[10]

  • Contaminated Labware:

    • Disposable plasticware, pipette tips, and other items that have come into contact with this compound should be collected as solid hazardous waste.

    • Glassware should be decontaminated before reuse or disposal. Consult your EHS for approved decontamination procedures.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."[7] Include the date of waste accumulation.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][10]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

4. Waste Pickup and Disposal:

  • Arrange for waste pickup through your institution's EHS department.[7] They will ensure the waste is transported and disposed of by a licensed hazardous waste management company.

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: NHC-triphosphate tetraammonium waste generated consult_ehs Consult Institutional EHS/Safety Officer start->consult_ehs is_sds_available Is a specific SDS with disposal info available? consult_ehs->is_sds_available follow_sds Follow SDS Disposal Instructions is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Chemical & Biological) is_sds_available->treat_as_hazardous No segregate_waste Segregate Waste (Solid & Liquid) follow_sds->segregate_waste treat_as_hazardous->segregate_waste label_container Label Container Correctly segregate_waste->label_container store_in_saa Store in Designated Satellite Accumulation Area label_container->store_in_saa request_pickup Request EHS Waste Pickup store_in_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistics for Handling NHC-Triphosphate Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with NHC-triphosphate tetraammonium. The following procedures for handling and disposal are based on available safety information for similar compounds and general laboratory best practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The related compound, NHC-triphosphate, is classified as not a hazardous substance or mixture.[1] However, it is imperative to conduct a thorough risk assessment before commencing any work.

Quantitative Data Summary

The following table summarizes the available quantitative data for NHC-triphosphate and its tetraammonium salt.

PropertyValueSource
Chemical Formula C9H28N7O15P3[2]
Molecular Weight 567.28 g/mol [2]
CAS Number Not available for tetraammonium salt. (34973-27-8 for NHC-triphosphate)[1][3]
Storage Conditions Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.[2]
Solubility Soluble in water.[4]
Appearance Solid[4]
Purity 97.09%[4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or latex gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of any fine particles.

Handling Procedures
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Confirm the location of the nearest safety shower and eyewash station.

  • Weighing and Aliquoting (Powder):

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a balance enclosure to minimize inhalation risk.

    • Use a spatula to handle the powder. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If the compound is being dissolved in an aqueous solution, be aware that the tetraammonium salt will increase the ammonia concentration.

  • General Handling:

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container for non-hazardous aqueous waste.

  • Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid chemical waste stream.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate waste category.

  • Storage: Store waste containers in a designated secondary containment area away from incompatible materials.

  • Institutional Guidelines: Follow all local and institutional guidelines for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

NHC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive NHC-Triphosphate Tetraammonium risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) risk_assessment->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh Solid Compound setup->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste_decision Waste Generated? experiment->waste_decision Experiment Complete solid_waste Segregate Solid Waste (Unused compound, contaminated items) waste_decision->solid_waste Solid liquid_waste Segregate Liquid Waste (Aqueous solutions) waste_decision->liquid_waste Liquid dispose Dispose via Institutional EHS Guidelines solid_waste->dispose liquid_waste->dispose end End dispose->end

Caption: Safe handling and disposal workflow for this compound.

References

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